Isotoosendanin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHGAWHOBGXBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Isotoosendanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has emerged as a multi-faceted agent with significant anti-tumor and anti-inflammatory properties. This technical guide delineates the core mechanisms of action of this compound, focusing on its direct interaction with key signaling proteins and its profound impact on fundamental cellular processes including apoptosis, autophagy, and cell cycle progression. Through a comprehensive review of the existing literature, this document provides an in-depth analysis of its molecular targets and signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Primary Mechanism: Direct Inhibition of TGF-β Receptor 1 (TGFβR1)
The principal anti-tumor activity of this compound stems from its function as a direct inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFβR1), a serine/threonine kinase that plays a pivotal role in cell growth, differentiation, and metastasis.
This compound physically binds to TGFβR1, thereby abrogating its kinase activity.[1][2] This inhibition prevents the TGF-β-induced phosphorylation of downstream signaling molecules, Smad2 and Smad3, which are crucial for the epithelial-mesenchymal transition (EMT) – a key process in cancer metastasis.[1][3] By blocking the TGF-β/Smad signaling cascade, this compound effectively reduces the migration, invasion, and metastatic potential of cancer cells, particularly in triple-negative breast cancer (TNBC).[1] Furthermore, ITSN's inhibition of this pathway has been shown to decrease the expression of GOT2, a downstream gene of Smad2/3, which in turn affects mitochondrial fission and lamellipodia formation, further impeding cancer cell motility.
Signaling Pathway Diagram: TGF-β/Smad Inhibition by this compound
Caption: Inhibition of the TGF-β/Smad pathway by this compound.
Modulation of Key Cellular Processes
Beyond its primary target, this compound exerts its anti-neoplastic effects by modulating several critical cellular processes.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a variety of cancer cell lines, including non-small cell lung cancer (NSCLC) and TNBC. The mechanism involves the intrinsic mitochondrial pathway, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Survivin. This leads to the activation of the caspase cascade, evidenced by increased levels of cleaved Caspase-3 and cleaved PARP, ultimately resulting in programmed cell death. The related compound, Toosendanin (TSN), has been shown to mediate its apoptotic effects in part through the activation of deoxycytidine kinase (dCK) and suppression of the JNK signaling pathway.
Signaling Pathway Diagram: Apoptosis Induction by this compound
Caption: this compound-induced mitochondrial apoptosis pathway.
Inhibition of Late-Stage Autophagy
This compound and its analogue Toosendanin function as late-stage autophagy inhibitors. This is not due to the prevention of autophagosome-lysosome fusion, but rather to the impairment of lysosomal function. Toosendanin has been identified as a vacuolar-type H+-translocating ATPase (V-ATPase) inhibitor, which leads to an elevation of lysosomal pH. This de-acidification of the lysosome inactivates lysosomal hydrolases, thereby blocking the degradation of autophagic cargo and leading to the accumulation of autophagosomes. This action can sensitize cancer cells to chemotherapy by preventing protective autophagy.
Logical Diagram: Mechanism of Autophagy Inhibition
Caption: this compound inhibits late-stage autophagy by impairing lysosomal function.
Induction of Cell Cycle Arrest
In NSCLC cells, this compound has been shown to induce cell cycle arrest at the G0/G1 phase. This is accompanied by a reduction in the expression of key cell cycle regulatory proteins, including Cyclin-Dependent Kinase 2 (CDK2) and Cyclins D1 and A2, which are essential for the G1 to S phase transition.
Other Affected Signaling Pathways
-
JAK/STAT3 Pathway: this compound can inhibit the JAK/STAT3 signaling pathway. It achieves this by directly targeting and enhancing the stability of SHP-2, a protein tyrosine phosphatase, leading to a reduction in its ubiquitination.
-
NF-κB Pathway: While direct, potent inhibition of the NF-κB pathway by this compound is not extensively documented, the related compound Toosendanin has been shown to inhibit the NF-κB pathway in the context of inducing ferroptosis in colorectal cancer. This suggests a potential, albeit perhaps indirect or context-dependent, role in modulating NF-κB signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's biological activities.
Table 1: IC₅₀ Values of this compound for Cell Viability
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| A549 | Non-Small Cell Lung Cancer | 1.691 - 18.20 | 48 - 72 |
| HCC827 | Non-Small Cell Lung Cancer | 1.691 - 18.20 | 48 - 72 |
| H838 | Non-Small Cell Lung Cancer | 1.691 - 18.20 | 48 - 72 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified (effective at 2.5 µM) | Not specified |
| BT549 | Triple-Negative Breast Cancer | Not specified (effective) | Not specified |
| 4T1 | Triple-Negative Breast Cancer (murine) | Not specified (effective at 2.5 µM) | Not specified |
Data compiled from multiple sources.
Table 2: Kinase Inhibition Data for this compound
| Target | IC₅₀ (nM) | Assay Type |
| TGFβR1 | 6732 | Kinase Activity Assay |
**
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
TGFβR1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of TGFβR1 by measuring the amount of ADP produced.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant active TGFβR1 enzyme and TGFβR1 peptide substrate in Kinase Assay Buffer to desired concentrations.
-
Prepare a solution of ATP in Kinase Assay Buffer (e.g., 25 µM).
-
Prepare serial dilutions of this compound in Kinase Assay Buffer with a constant, low percentage of DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the this compound dilution (or vehicle control).
-
Add 10 µL of the TGFβR1 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection (using Promega ADP-Glo™ Kinase Assay kit):
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Workflow Diagram: Cell Viability MTT Assay
Caption: A typical experimental workflow for an MTT-based cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Culture cells in 6-well plates and treat with this compound (or vehicle control) for the desired duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Use FITC signal (FL1) to detect Annexin V binding and PI signal (FL2 or FL3) to detect membrane permeability.
-
Set up appropriate compensation controls for single-stained and unstained cells.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Conclusion
This compound is a promising natural compound with a well-defined primary mechanism of action centered on the direct inhibition of TGFβR1 kinase activity. This targeted action is complemented by its ability to induce apoptosis and cell cycle arrest while concurrently inhibiting the pro-survival mechanism of autophagy. These multifaceted activities underscore its potential as a lead compound for the development of novel anti-cancer therapeutics, particularly for aggressive and metastatic cancers like TNBC. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers seeking to further investigate and harness the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Late-Stage Autophagy Inhibitor That Efficiently Targets Lysosomes Inducing Potent Cytotoxic and Sensitizing Effects in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotoosendanin structure and chemical properties
An In-depth Technical Guide to Isotoosendanin: Structure, Properties, and Biological Activity
Introduction
This compound (ITSN) is a natural triterpenoid compound, specifically a limonoid, isolated from the fruit and cortex of Melia toosendan.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, and potent anti-tumor properties.[1][3][4] Recent research has particularly highlighted its efficacy against aggressive cancers like triple-negative breast cancer (TNBC), making it a promising candidate for drug development.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological mechanisms of this compound, with a focus on its anti-cancer activities. It includes detailed experimental protocols and visual diagrams to support researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a complex polycyclic compound with the chemical formula C30H38O11. Its intricate structure features multiple stereocenters and functional groups that contribute to its biological activity.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key chemical and physical properties of this compound are summarized in the table below. This data is critical for its handling, formulation, and experimental use.
| Property | Value | Reference(s) |
| CAS Number | 97871-44-8 | |
| Molecular Formula | C30H38O11 | |
| Molecular Weight | 574.62 g/mol | |
| Appearance | Powder | |
| Purity | >98% | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Storage Conditions | Desiccate at -20°C. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Spectroscopic Data
Structural elucidation and quality control of this compound are typically performed using a combination of spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.
| Technique | Observation | Reference(s) |
| Mass Spectrometry (MS) | In positive ionization mode, the parent ion fragments in a characteristic pattern. | |
| MS-MS Transition | m/z 557 → m/z 437 | |
| NMR Spectroscopy | ¹H and ¹³C NMR are used to confirm the complex polycyclic structure. | |
| IR Spectroscopy | Used to identify key functional groups such as carbonyls (C=O) and hydroxyls (O-H). |
Biological Activity and Mechanism of Action
This compound exhibits potent anti-tumor activity, primarily through the inhibition of key signaling pathways involved in cancer progression and metastasis.
Inhibition of TGF-β Signaling
A primary mechanism of action for this compound is the direct inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. ITSN directly binds to the TGF-β receptor type-1 (TGFβR1), a transmembrane kinase receptor. This interaction, which involves key residues Lys232 and Asp351 in the kinase domain, abrogates the receptor's kinase activity. By blocking TGFβR1, this compound prevents the phosphorylation of downstream effectors Smad2 and Smad3, thereby inhibiting the entire signaling cascade. This leads to a reduction in epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Downstream Effects on Mitochondrial Fission
The inhibition of the TGF-β/Smad2/3 axis by this compound leads to further downstream effects that impair cancer cell motility. ITSN decreases the expression of Glutamic-Oxaloacetic Transaminase 2 (GOT2). Reduced GOT2 levels promote the ubiquitination and subsequent degradation of Myosin-9 (MYH9) by the E3 ubiquitin ligase STUB1. The degradation of MYH9 prevents the phosphorylation of Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission. The resulting inhibition of mitochondrial fission and lamellipodia formation contributes significantly to the anti-metastatic effects of this compound.
References
Biological activity of Isotoosendanin
An In-depth Technical Guide on the Biological Activity of Isotoosendanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (ITSN) is a natural triterpenoid compound extracted from the fruit and bark of Melia toosendan. Traditionally used as an insecticide, recent scientific investigation has revealed its potent and diverse biological activities, positioning it as a promising candidate for drug development, particularly in oncology. This document provides a comprehensive overview of the known biological activities of this compound, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.
Core Biological Activity: Anticancer Effects
This compound exhibits significant cytotoxic and anti-proliferative effects across a range of cancer cell lines, with triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) being the most extensively studied. Its anticancer activity is multifaceted, involving the modulation of key signaling pathways, induction of programmed cell death, and inhibition of metastasis.
Mechanism of Action
a) Inhibition of TGF-β Signaling Pathway
A primary mechanism of this compound's anti-metastatic effect is its direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. ITSN directly interacts with the TGF-β receptor type-1 (TGFβR1), abrogating its kinase activity.[1][2] This action prevents the phosphorylation of downstream mediators Smad2 and Smad3, thereby blocking their nuclear translocation and subsequent regulation of genes involved in the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis.[1][3] By inhibiting TGF-β-induced EMT, ITSN reverses changes in cell morphology and protein expression, decreasing markers like Vimentin and Snail while increasing E-cadherin.[4]
Caption: ITSN directly targets TGFβR1 to block Smad-dependent signaling.
b) Inhibition of JAK/STAT3 Signaling Pathway
This compound also modulates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. It accomplishes this by directly targeting the protein tyrosine phosphatase SHP-2, enhancing its stability and preventing its ubiquitination. This leads to the inactivation of phospho-STAT3 (Tyr-705), which in turn blocks its dimerization and translocation to the nucleus, ultimately downregulating the expression of STAT3 target genes critical for cancer cell survival and proliferation, such as Bcl-2, Mcl-1, and survivin.
Caption: ITSN enhances SHP-2 stability to inhibit the JAK/STAT3 pathway.
c) Induction of Apoptosis and Cell Cycle Arrest
ITSN is a potent inducer of apoptosis. In NSCLC cells, treatment with this compound leads to an increased expression of the pro-apoptotic protein Bax and Cleaved Caspase-3, along with a decrease in the anti-apoptotic protein Survivin. Furthermore, ITSN induces cell cycle arrest at the G0/G1 phase. This is achieved by reducing the expression of key cell cycle regulators, including Cyclin-dependent kinase 2 (CDK2) and Cyclins D1/A2, which are necessary for the transition from G1 to S phase. In some cancer models, particularly TNBC, ITSN has also been shown to induce necrosis and autophagy.
Caption: ITSN downregulates CDK2/Cyclins to cause G0/G1 cell cycle arrest.
Quantitative Data: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary depending on the cell line and the duration of exposure.
| Compound | Target/Cell Line | Activity | IC50 Value | Duration | Reference |
| This compound | TGFβR1 Kinase | Kinase Inhibition | 6.732 µM (6732 nM) | - | |
| This compound | A549 (NSCLC) | Cell Viability | 1.691 - 18.20 µM | 48-72 h | |
| This compound | HCC827 (NSCLC) | Cell Viability | 1.691 - 18.20 µM | 48-72 h | |
| This compound | H838 (NSCLC) | Cell Viability | 1.691 - 18.20 µM | 48-72 h | |
| This compound | 4T1 (TNBC) | Necrosis Induction | 2.5 µM | - | |
| This compound | MDA-MB-231 (TNBC) | Necrosis Induction | 2.5 µM | - |
Other Biological Activities
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties. Studies have shown its effectiveness in acetic acid-induced vascular permeability tests and λ-carrageenan-induced hind paw edema models, indicating its potential for treating inflammatory conditions.
Insecticidal Activity
Consistent with its traditional use, this compound and its parent compound, Toosendanin, exhibit potent insecticidal properties. They act as antifeedants and growth regulators against various agricultural pests. For example, Toosendanin is highly toxic to the yellow fever mosquito, Aedes aegypti, with a 24-hour LC50 of 60.8 µg/ml for first instar larvae and an LD50 of 4.3 µ g/female for adults after topical application.
Experimental Protocols & Workflows
The evaluation of this compound's biological activity employs a range of standard cell and molecular biology techniques.
Caption: A typical experimental workflow for assessing ITSN's anticancer effects.
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Principle: To determine the cytotoxicity of ITSN and calculate the IC50 value. These colorimetric assays measure the metabolic activity of viable cells.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: To quantify the number of apoptotic and necrotic cells following ITSN treatment. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of necrotic cells with compromised membranes.
-
Methodology:
-
Culture cells in 6-well plates and treat with ITSN at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis
-
Principle: To determine the effect of ITSN on cell cycle distribution.
-
Methodology:
-
Treat cells with ITSN for a specified time (e.g., 24 hours).
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells to remove ethanol and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
-
Principle: To detect and quantify changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Methodology:
-
Treat cells with ITSN and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Smad2, total Smad2, Cleaved Caspase-3, CDK2, β-actin).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Conclusion and Future Directions
This compound is a potent natural compound with a well-defined portfolio of biological activities, most notably its anticancer effects. Its ability to concurrently target multiple critical oncogenic pathways, including TGF-β and STAT3, while inducing both apoptosis and cell cycle arrest, makes it a highly attractive candidate for further preclinical and clinical development. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in patient-derived xenograft models, and exploring synergistic combinations with existing chemotherapeutic agents to enhance therapeutic outcomes in treating aggressive cancers like TNBC.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Isotoosendanin: A Technical Guide to its Function as a TGFβR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid compound, has emerged as a promising inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFβR1), a key player in cellular signaling pathways implicated in cancer progression and fibrosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity and biological effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Lines/System | Citation |
| IC₅₀ (TGFβR1 Kinase Activity) | 6732 nM | In vitro kinase assay | [1] |
| Binding Affinity (to TGFβR1) | 8.0 kcal/mol | Molecular Docking | [2] |
Table 1: Biochemical and Biophysical Data for this compound
| Assay | Cell Lines | Concentration Range | Observed Effects | Citation |
| Cell Viability | A549, HCC827, H838 (NSCLC) | 0-90 µM | Dose- and time-dependent reduction in viability (IC₅₀: 1.691 to 18.20 µM) | [1] |
| Cell Migration & Invasion | MDA-MB-231, BT549, 4T1 (TNBC) | 10-1000 nM | Concentration-dependent reduction in wound closure, invasion, and migration | |
| Colony Formation | A549, HCC827, H838 (NSCLC) | 1-6 µM | Significant inhibition of colony formation | |
| Epithelial-Mesenchymal Transition (EMT) | MDA-MB-231, BT549, 4T1 (TNBC) | 300-1000 nM | Reversal of TGF-β-induced EMT; decreased Vimentin, α-SMA, FSP1, Snail, ZEB1; increased E-cadherin | |
| Smad2/3 Phosphorylation | MDA-MB-231, BT549, 4T1 (TNBC) | 300-1000 nM | Reduction in TGF-β-induced Smad2/3 phosphorylation |
Table 2: In Vitro Cellular Effects of this compound
| Xenograft Model | Treatment Regimen | Observed Effects | Citation |
| A549 Xenograft | 10-20 mg/kg, i.p., every two days, 7 times | Significant reduction in tumor growth | |
| 4T1 TNBC Metastasis Model | 1 mg/kg/day ITSN | Reduced bioluminescence of metastases; decreased metastatic foci in liver and lung; reversed EMT in tumor tissues |
Table 3: In Vivo Efficacy of this compound
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly targeting the kinase activity of TGFβR1. The following diagrams illustrate the canonical TGF-β signaling pathway and the proposed mechanism of inhibition by this compound.
References
Isotoosendanin: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a triterpenoid saponin extracted from the fruits of Melia toosendan, has garnered significant interest for its diverse pharmacological activities. While extensively studied for its anti-cancer properties, emerging evidence suggests a potential role for ITSN as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated source of data and protocols to facilitate further investigation into the therapeutic potential of this compound.
Core Anti-inflammatory Mechanisms and Quantitative Data
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The transforming growth factor-beta (TGF-β) signaling pathway, which plays a complex role in both promoting and suppressing inflammation depending on the cellular context, has been identified as a direct target of ITSN.
Inhibition of TGF-β Signaling
ITSN has been shown to directly interact with the TGF-β receptor type 1 (TGFβR1), a critical component of the TGF-β signaling cascade. By binding to TGFβR1, ITSN abrogates its kinase activity, thereby blocking the downstream signaling events that are often implicated in chronic inflammation and fibrosis.
| Target | Assay | Compound | IC50 | Reference |
| TGFβR1 Kinase Activity | In vitro kinase assay | This compound | 6.732 µmol/L | [1] |
Table 1: Quantitative Data on the Inhibition of TGFβR1 Kinase Activity by this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on the kinase activity of TGFβR1.
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are underpinned by its ability to interfere with complex intracellular signaling networks. The following section details the key pathways identified to date and provides visual representations of these interactions.
TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β receptor type 2 (TGFβR2), which then recruits and phosphorylates TGFβR1. This activation of TGFβR1 leads to the phosphorylation of downstream effector proteins, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. This compound's direct inhibition of TGFβR1 kinase activity serves as a critical checkpoint in this cascade, preventing the propagation of the inflammatory signal.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory effects.
In Vitro TGFβR1 Kinase Activity Assay
This protocol is designed to quantify the inhibitory effect of this compound on the kinase activity of TGFβR1.
1. Materials and Reagents:
-
Recombinant human TGFβR1 (active)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (various concentrations)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant TGFβR1, and MBP.
-
Add this compound at various concentrations to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP and incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Model
This widely used animal model is employed to evaluate the in vivo anti-inflammatory activity of compounds.
1. Animals:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free).
2. Materials and Reagents:
-
Carrageenan (1% w/v in sterile saline)
-
This compound (various doses)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
3. Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle control orally or intraperitoneally at predetermined doses.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Future Directions
The current body of research provides a solid foundation for the anti-inflammatory potential of this compound, primarily through its inhibitory action on the TGF-β signaling pathway. However, to fully realize its therapeutic utility, further investigations are warranted in the following areas:
-
Elucidation of effects on other key inflammatory pathways: Comprehensive studies are needed to determine the impact of this compound on the NF-κB, MAPK, and NLRP3 inflammasome pathways, which are central to the inflammatory response.
-
In-depth in vivo studies: Further animal studies are required to assess the efficacy of this compound in various models of inflammatory diseases, such as arthritis, inflammatory bowel disease, and neuroinflammation.
-
Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity of this compound is essential for its development as a clinical candidate.
Conclusion
This compound is a promising natural compound with demonstrated anti-inflammatory properties, mediated at least in part by the inhibition of the TGF-β signaling pathway. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to build upon this knowledge. Continued research into its mechanisms of action and in vivo efficacy will be crucial in unlocking the full therapeutic potential of this compound for the treatment of a wide range of inflammatory disorders.
References
Unveiling the Analgesic Potential of Isotoosendanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid found in Melia toosendan, has garnered scientific interest for its diverse biological activities. While its anti-cancer properties are increasingly studied, emerging evidence suggests a promising role for this compound as an analgesic agent. This technical guide provides a comprehensive overview of the current understanding of the analgesic properties of this compound, detailing its effects in preclinical pain models, elucidating its potential mechanisms of action through key signaling pathways, and outlining the experimental protocols used for its evaluation.
Quantitative Data on Analgesic Efficacy
Research has demonstrated the analgesic potential of this compound in established animal models of pain. The primary evidence for its pain-relieving effects comes from the acetic acid-induced writhing test, a model of visceral inflammatory pain.
| Analgesic Assay | Compound | Animal Model | Key Findings | Citation |
| Acetic Acid-Induced Writhing Test | This compound | Mice | Exhibited significant analgesic effects. | [1][2][3] |
| Hot-Plate Test | This compound | Mice | Did not show significant analgesic effects. | [1][2] |
Note: Specific quantitative data such as ED50 values and percentage of pain inhibition for this compound are not detailed in the currently available literature. The data indicates a significant effect in the writhing test, suggesting peripheral analgesic action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's analgesic properties. These protocols are based on standard preclinical analgesic assays.
Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity by inducing visceral pain.
-
Animals: Male Kunming mice (18-22 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Grouping and Administration:
-
Animals are randomly divided into control and treatment groups.
-
The control group receives the vehicle (e.g., saline or a solution with a low concentration of Tween 80).
-
Treatment groups receive varying doses of this compound, typically administered intraperitoneally (i.p.) or orally (p.o.).
-
A positive control group receiving a known analgesic (e.g., aspirin) is also included.
-
-
Induction of Writhing: 30 minutes after drug administration, each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 15-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Hot-Plate Test
This method is used to evaluate centrally mediated analgesia.
-
Animals: Male Kunming mice (18-22 g) are commonly used.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Baseline Latency: Before drug administration, the baseline reaction time for each mouse is determined by placing it on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Grouping and Administration:
-
Animals are divided into control and treatment groups.
-
The control group receives the vehicle.
-
Treatment groups receive varying doses of this compound.
-
A positive control group receiving a known centrally acting analgesic (e.g., morphine) is included.
-
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the reaction time of each mouse is measured again on the hot plate.
-
Data Analysis: The increase in latency period is calculated for each treatment group compared to their baseline and the control group.
Signaling Pathways and Mechanism of Action
The analgesic effect of this compound is likely mediated through the modulation of key signaling pathways involved in pain and inflammation. The primary hypothesized mechanism involves the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, with a potential secondary role for the Nuclear Factor-kappa B (NF-κB) pathway.
TGF-β Signaling Pathway in Pain Modulation
The TGF-β signaling pathway is a crucial regulator of cellular processes, and its involvement in pain modulation is an area of active research. Studies have shown that TGF-β signaling can influence nociceptive processing and the development of chronic pain. This compound has been demonstrated to directly target and inhibit the TGF-β receptor 1 (TGFβR1), thereby blocking the downstream phosphorylation of Smad2/3 and subsequent nuclear translocation and gene transcription. By inhibiting this pathway, this compound may reduce the expression of pro-nociceptive factors and modulate neuronal and glial responses to painful stimuli.
Potential Involvement of the NF-κB Signaling Pathway
While direct evidence for this compound's effect on the NF-κB pathway in the context of analgesia is pending, its structural analog, Toosendanin, has been shown to possess anti-inflammatory and analgesic properties by inhibiting this pathway. The NF-κB signaling cascade is a well-established mediator of inflammation and pain. Inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), which are key contributors to pain sensitization.
Experimental Workflow for Analgesic Screening
The following diagram illustrates a general workflow for the preclinical screening of a compound like this compound for analgesic properties.
Conclusion and Future Directions
This compound demonstrates clear analgesic properties in preclinical models of peripheral inflammatory pain. Its mechanism of action is likely linked to the inhibition of the TGF-β signaling pathway, with a potential contribution from the NF-κB pathway. The lack of effect in the hot-plate test suggests that this compound's primary analgesic action may be peripherally mediated.
Further research is warranted to fully elucidate the analgesic profile of this compound. Future studies should focus on:
-
Dose-response studies: To determine the ED50 and optimal therapeutic window for its analgesic effects.
-
Chronic pain models: To evaluate its efficacy in more clinically relevant models of persistent pain.
-
Detailed mechanistic studies: To confirm the precise molecular targets and signaling pathways involved in its analgesic action.
-
Pharmacokinetic and safety profiling: To assess its drug-like properties and potential for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and analgesic activities of ethanolic extract and two limonoids from Melia toosendan fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and analgesic activities of ethanolic extract and two limonoids from Melia toosendan fruit [agris.fao.org]
Isotoosendanin: A Multi-Faceted Inhibitor of Triple-Negative Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and lack of targeted therapies. The natural triterpenoid Isotoosendanin (ITSN) has emerged as a promising anti-cancer agent, demonstrating significant inhibitory effects on TNBC through multiple mechanisms. This technical guide provides an in-depth overview of the current research on ITSN's activity in TNBC, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. ITSN has been shown to directly target the TGF-β receptor 1 (TGFβR1), a key player in epithelial-mesenchymal transition (EMT) and metastasis. By inhibiting TGFβR1, ITSN disrupts downstream signaling, leading to the suppression of cell migration and invasion. Furthermore, ITSN induces multiple forms of programmed cell death, including apoptosis, necrosis, and autophagy, in TNBC cells. This document consolidates the available data, presents detailed experimental protocols, and visualizes the key signaling pathways modulated by ITSN, offering a comprehensive resource for the scientific community.
Introduction
Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This molecular profile renders it unresponsive to hormonal therapies and HER2-targeted agents, leaving cytotoxic chemotherapy as the primary treatment modality. However, the high rates of metastasis and chemoresistance in TNBC underscore the urgent need for novel therapeutic strategies.
This compound (ITSN), a natural compound isolated from Fructus Meliae Toosendan, has demonstrated potent anti-tumor activities. Recent research has highlighted its significant potential in the context of TNBC, revealing a multi-pronged attack on cancer cell proliferation, survival, and metastasis. This guide will delve into the core findings of this research.
Quantitative Data on this compound's Efficacy
The efficacy of this compound has been quantified in various in vitro and in vivo models of TNBC. The following tables summarize the key quantitative data from published studies.
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (TGFβR1 Kinase Activity) | 6.732 µmol/L | In vitro kinase assay | [this compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1] |
| Apoptosis Induction | 2.5 µM | MDA-MB-231, 4T1 | [Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy] |
| Autophagy Induction | 2.5 µM | MDA-MB-231, 4T1 | [Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy] |
| Migration Inhibition | 1000 nmol/L | MDA-MB-231, BT549 | [this compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1] |
| Migration Inhibition | 100 nmol/L | 4T1 | [this compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1] |
Table 1: In Vitro Efficacy of this compound in TNBC Models
| Model | Treatment | Outcome | Reference |
| 4T1 Xenograft | Not specified in abstract | Decreased tumor growth | [Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy] |
| MDA-MB-231-luc-GFP in situ model | Not specified in abstract | Abrogated metastasis | [this compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1] |
| BT549-luc-GFP in situ model | Not specified in abstract | Abrogated metastasis | [this compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1] |
| 4T1-luc-GFP in situ model | Not specified in abstract | Abrogated metastasis | [this compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1] |
Table 2: In Vivo Efficacy of this compound in TNBC Models
Core Mechanisms of Action
This compound's anti-cancer effects in TNBC are primarily attributed to its interaction with key signaling pathways that govern metastasis and cell survival.
Inhibition of the TGF-β Signaling Pathway and Metastasis
Metastasis is a major cause of mortality in TNBC patients. The transforming growth factor-β (TGF-β) signaling pathway is a critical driver of the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.
This compound directly targets the TGF-β receptor 1 (TGFβR1), inhibiting its kinase activity.[1] This action blocks the phosphorylation of downstream mediators Smad2 and Smad3, preventing their nuclear translocation and subsequent regulation of EMT-related gene expression. The abrogation of this pathway leads to a significant reduction in TNBC cell migration and invasion.[1]
A more recently elucidated downstream pathway involves the Smad2/3-GOT2-MYH9 signaling axis. This compound, by inhibiting the TGF-β-Smad2/3 pathway, decreases the expression of GOT2. This leads to the degradation of MYH9, which in turn reduces mitochondrial fission and lamellipodia formation, further contributing to the inhibition of TNBC metastasis.
References
Isotoosendanin: A Deep Dive into its Therapeutic Potential for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, is emerging as a promising therapeutic candidate in the landscape of non-small cell lung cancer (NSCLC) treatment. Preclinical studies have illuminated its potent anti-tumor activities, operating through a distinct mechanism of action that sets it apart from conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the current research on this compound for NSCLC, detailing its mechanism of action, summarizing key quantitative data, and providing in-depth experimental protocols.
Mechanism of Action
This compound exerts its anti-tumor effects in NSCLC primarily by modulating the SHP-2/JAK/STAT3 signaling pathway. ITSN directly targets the Src homology region 2 domain-containing phosphatase 2 (SHP-2), a non-receptor protein tyrosine phosphatase. By binding to SHP-2, this compound enhances its stability and reduces its ubiquitination, leading to a subsequent inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling cascade[1]. The constitutive activation of the JAK/STAT3 pathway is a well-established driver of cell proliferation, survival, and immune evasion in NSCLC. By disrupting this pathway, this compound effectively induces cell cycle arrest and apoptosis in NSCLC cells[2].
A related compound, Toosendanin, has also been shown to sensitize NSCLC cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis. This sensitization is achieved through the upregulation of death receptor 5 (DR5) and the induction of endoplasmic reticulum (ER) stress. However, it is noteworthy that autophagy can act as a mechanism of resistance to Toosendanin's effects.
Figure 1: this compound's Mechanism of Action in NSCLC.
Quantitative Data
The anti-proliferative activity of this compound has been quantified across various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent effects.
| Cell Line | Histology | This compound IC50 (µM) | Incubation Time |
| A549 | Adenocarcinoma | 1.691 - 18.20 | 48-72 h[2] |
| HCC827 | Adenocarcinoma | 1.691 - 18.20 | 48-72 h[2] |
| H838 | Adenocarcinoma | 1.691 - 18.20 | 48-72 h[2] |
In vivo studies using xenograft models have further substantiated the anti-tumor efficacy of this compound. Treatment with this compound has been shown to significantly inhibit tumor growth in A549 xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used in the study of this compound's effects on NSCLC.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, HCC827, H838)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in each well with 100 µL of medium containing various concentrations of this compound (e.g., 0-90 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Figure 2: Workflow for the Cell Viability (MTT) Assay.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of NSCLC cells after treatment with this compound.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet solution (0.5% in methanol)
Procedure:
-
Seed a low density of NSCLC cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-6 µM) for 72 hours.
-
Replace the drug-containing medium with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells).
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of key proteins in the SHP-2/JAK/STAT3 pathway.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-SHP-2, anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
In Vivo Ubiquitination Assay
This assay is performed to assess the effect of this compound on the ubiquitination of SHP-2 in NSCLC cells.
Materials:
-
NSCLC cells co-transfected with plasmids expressing HA-Ubiquitin and Flag-SHP-2
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer
-
Anti-Flag antibody conjugated to agarose beads
-
Anti-HA antibody for Western blotting
Procedure:
-
Co-transfect NSCLC cells with plasmids for HA-Ubiquitin and Flag-SHP-2.
-
Treat the cells with this compound for the desired time.
-
Add MG132 for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate Flag-SHP-2 using anti-Flag agarose beads.
-
Wash the beads extensively.
-
Elute the protein complexes and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated SHP-2.
Nude Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
NSCLC cells (e.g., A549)
-
Matrigel
-
This compound solution for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each nude mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dosage and schedule, e.g., intraperitoneal injection) to the treatment group. The control group receives the vehicle.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
Figure 3: General Workflow for a Nude Mouse Xenograft Study.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for non-small cell lung cancer. Its unique mechanism of action, targeting the SHP-2/JAK/STAT3 pathway, offers a novel strategy to combat this challenging disease. The preclinical data summarized herein provide a strong rationale for its continued investigation. Future research should focus on comprehensive in vivo efficacy and toxicity studies, exploration of potential synergistic combinations with existing NSCLC therapies, and the identification of predictive biomarkers to guide its clinical development. The detailed protocols provided in this guide are intended to facilitate further research and accelerate the translation of this compound from a promising natural product to a potential clinical reality for NSCLC patients.
References
Isotoosendanin: A Technical Guide to Its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isotoosendanin is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds, isolated from the fruits and bark of Melia toosendan. Long used in traditional Chinese medicine, this plant has yielded compounds that are now the subject of intense scientific scrutiny for their potent biological activities. This compound and its close analogue, Toosendanin, have demonstrated significant anti-inflammatory, insecticidal, and, most notably, anti-cancer properties.[1][2] This document provides an in-depth technical overview of the discovery, history, and detailed molecular mechanisms of this compound, with a focus on its effects on key signaling pathways implicated in cancer progression. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to support further research and development.
Discovery and History
Traditional Medicine Origins
The source of this compound, Melia toosendan Sieb. et Zucc. (Meliaceae), commonly known as the Chinaberry tree, has a long history in traditional Chinese medicine. Its fruits (Fructus Meliae Toosendan) and bark (Cortex Meliae) have been historically used to treat ailments such as stomachaches, inflammatory conditions, and parasitic infections. The insecticidal properties of the plant's extracts were also well-known, leading to its use as a natural pesticide. This historical use provided the first clues to the presence of potent bioactive compounds within the plant.
Isolation and Identification
Scientific investigation into the chemical constituents of Melia toosendan led to the isolation of a family of complex limonoids. Among these, Toosendanin (TSN) and its isomer, this compound (ITSN), were identified as principal active components.[1] These compounds are characterized by a complex tetracyclic triterpenoid structure. The isolation of these molecules allowed for their detailed characterization and the systematic evaluation of their pharmacological activities, transitioning their application from traditional remedies to modern scientific research.
Pharmacological Activity and Quantitative Data
This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied. Its primary mechanism in cancer is the induction of multiple forms of cell death, including apoptosis, necrosis, and autophagy, and the inhibition of metastasis.
Anti-Cancer Activity
This compound has shown significant cytotoxicity against a variety of cancer cell lines, with a particularly strong inhibitory effect on triple-negative breast cancer (TNBC).
Table 1: In Vitro Anti-Cancer Activity of this compound (ITSN) and Toosendanin (TSN)
| Compound | Cell Line(s) | Activity | Concentration / IC50 | Citation(s) |
|---|---|---|---|---|
| This compound | MDA-MB-231, 4T1 (TNBC) | Apoptosis Induction | 2.5 µM | |
| Toosendanin | MDA-MB-231, 4T1 (TNBC) | Apoptosis Induction | 20 nM | |
| This compound | MDA-MB-231, BT549, 4T1 (TNBC) | Inhibition of Migration & Invasion | 10 - 1000 nM |
| this compound | N/A | TGFβR1 Kinase Inhibition | IC50 = 6732 nM | |
Anti-Inflammatory Activity
The traditional use of Melia toosendan for inflammatory conditions is supported by modern research. Limonoids isolated from the plant have been shown to modulate key inflammatory pathways, such as NF-κB signaling. While specific IC50 values for this compound in anti-inflammatory assays are not as widely published as its anti-cancer data, its activity is demonstrated through the inhibition of inflammatory mediators.
Mechanism of Action: Key Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways.
Inhibition of the TGF-β Signaling Pathway
One of the most well-characterized mechanisms of this compound in cancer is its direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a key driver of metastasis.
-
Direct Target: this compound directly binds to the TGF-β receptor type 1 (TGFβR1).
-
Mechanism: This binding abrogates the kinase activity of TGFβR1, preventing the phosphorylation of its downstream targets, Smad2 and Smad3.
-
Cellular Outcome: The blockade of Smad2/3 activation inhibits the Epithelial-Mesenchymal Transition (EMT), a critical process for cancer cell invasion and metastasis. This leads to a reduction in cell migration, invasion, and the formation of invadopodia.
-
Downstream Effects: Inhibition of the TGF-β/Smad2/3 axis by this compound also leads to a decrease in the expression of GOT2. This, in turn, promotes the degradation of MYH9, a protein involved in regulating mitochondrial fission and the formation of lamellipodia, further suppressing the metastatic potential of cancer cells.
Induction of Caspase-Dependent Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is primarily executed by a family of proteases called caspases.
-
Mechanism: Treatment with this compound leads to the proteolytic cleavage of initiator caspases (like pro-caspase-9) and executioner caspases (like pro-caspase-3) into their active forms.
-
Regulation: Concurrently, this compound downregulates the expression of anti-apoptotic proteins, such as Bcl-xL, tipping the cellular balance in favor of cell death.
-
Cellular Outcome: Activated executioner caspases cleave numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, ultimately resulting in the elimination of the cancer cell.
Modulation of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. Dysregulation of this pathway is linked to chronic inflammation and cancer. Studies have shown that limonoids from Melia toosendan can significantly modulate TNFα-induced NF-κB activity.
-
Mechanism: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (like TNFα) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus.
-
Cellular Outcome: In the nucleus, NF-κB acts as a transcription factor, promoting the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
This compound's Role: The anti-inflammatory effects of this compound are attributed to its ability to suppress this pathway, likely by preventing the degradation of IκBα, thereby blocking NF-κB activation and nuclear translocation.
Key Experimental Protocols
The following sections provide generalized protocols for the extraction, analysis, and biological evaluation of this compound, based on methodologies cited in the literature.
Extraction and Isolation of this compound
This protocol describes a typical workflow for isolating this compound from its natural source, Melia toosendan fruits.
Methodology:
-
Preparation: Air-dried fruits of Melia toosendan are ground into a fine powder.
-
Extraction: The powder is extracted exhaustively with 95% ethanol at room temperature. The process is repeated multiple times to ensure complete extraction.
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). The limonoids typically concentrate in the ethyl acetate fraction.
-
Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, such as petroleum ether-acetone or hexane-ethyl acetate.
-
Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
Purification: The pooled fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column to yield pure this compound.
-
Structure Elucidation: The final structure is confirmed using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry (MS).
In Vitro Cell Viability and Apoptosis Analysis
This protocol outlines a typical workflow for assessing the anti-cancer effects of this compound on a cancer cell line.
Methodology:
-
Cell Culture: Triple-negative breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in multi-well plates. After allowing them to adhere, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO). Cells are incubated for specific time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT):
-
After incubation, MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
Absorbance is read on a microplate reader, and cell viability is calculated relative to the vehicle control. The IC50 value is determined.
-
-
Apoptosis Detection (Annexin V/PI Staining):
-
After treatment, both adherent and floating cells are collected.
-
Cells are washed and resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added.
-
The cell suspension is analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot for Apoptosis Markers:
-
Treated cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved Caspase-9, Bcl-xL, and a loading control like β-actin).
-
The membrane is then incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion and Future Directions
This compound is a promising natural product with well-defined mechanisms of action, particularly in the context of triple-negative breast cancer. Its ability to co-target fundamental cancer pathways—inhibiting metastasis via the TGF-β axis while simultaneously inducing apoptosis—makes it a compelling candidate for further drug development. Future research should focus on optimizing its therapeutic index, potentially through medicinal chemistry approaches or novel drug delivery systems, and exploring its efficacy in combination with existing chemotherapies or immunotherapies. The detailed technical information provided in this guide serves as a foundational resource for scientists dedicated to advancing this compound from a laboratory tool to a potential clinical therapeutic.
References
Early-Stage Research on Isotoosendanin: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Preclinical Data and Methodologies
Isotoosendanin (ITSN), a natural triterpenoid compound, has emerged as a promising candidate in early-stage cancer research, particularly for its potent anti-tumor activities. This technical guide provides a comprehensive overview of the core preclinical findings on this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols to support further research and development.
Core Mechanisms of Action
This compound exerts its anti-tumor effects through the modulation of several critical signaling pathways. The primary mechanism identified is the direct inhibition of the Transforming Growth Factor-beta Receptor 1 (TGFβR1) kinase activity. Additionally, ITSN has been shown to inhibit the JAK/STAT3 signaling pathway and, in related compounds like Toosendanin, the PI3K/Akt/mTOR pathway has been implicated.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| TGFβR1 Kinase Activity IC50 | - | 6732 nM | [1][2] |
| Cell Viability IC50 (48-72h) | A549, HCC827, H838 (NSCLC) | 1.691 to 18.20 µM | [1][2] |
Table 2: Effects of this compound on Cell Behavior
| Experimental Assay | Cell Line(s) | Treatment Concentration | Observed Effect | Reference(s) |
| Colony Formation Inhibition | A549, HCC827, H838 | 1-6 µM (72h) | Significant inhibition | [1] |
| Cell Cycle Arrest | A549, HCC827, H838 | 1-6 µM (24-72h) | G0/G1 phase arrest | |
| Apoptosis Induction | A549, HCC827, H838 | 1-6 µM (24-72h) | Increased Bax and Cleaved Caspase-3 | |
| EMT Reversal | MDA-MB-231, BT549, 4T1 | 300-1000 nM (24h) | Decreased Vimentin, α-SMA, etc.; Increased E-cadherin | |
| Migration & Invasion | MDA-MB-231, BT549, 4T1 | Not specified | Inhibition |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by this compound and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the early-stage research of this compound.
TGFβR1 Kinase Assay
This assay is crucial for determining the direct inhibitory effect of this compound on TGFβR1 kinase activity.
-
Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced from the kinase reaction. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Materials:
-
Active TGFβR1 (ALK5) enzyme
-
TGFβR1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well low volume plates
-
-
Procedure:
-
Dilute the TGFβR1 enzyme, substrate, ATP, and this compound in the kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor (or 5% DMSO for control), followed by 2 µl of the enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate the plate at room temperature for 120 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
The IC50 value is determined by plotting the inhibitor concentration against the percentage of kinase activity.
-
Western Blot Analysis for EMT Markers and Phosphorylated Proteins
Western blotting is used to assess changes in protein expression levels, such as the downregulation of epithelial markers and upregulation of mesenchymal markers during EMT, and the phosphorylation status of signaling proteins like Smad2/3 and STAT3.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231 for TNBC, or other relevant cell lines) in 6-well plates and grow to 80-90% confluency.
-
For phosphorylation studies, serum-starve the cells for 4-6 hours before treatment to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound for the desired time. For some experiments, stimulation with a growth factor (e.g., TGF-β) may be required.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., E-cadherin, Vimentin, p-Smad2/3, total Smad2/3, p-STAT3, total STAT3, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry analysis is performed to quantify the protein bands, normalizing to a loading control like GAPDH or β-actin.
-
Transwell Migration and Invasion Assay
These assays are used to evaluate the effect of this compound on the migratory and invasive capabilities of cancer cells.
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Starve the cells in a serum-free medium for several hours before the assay.
-
Detach the cells and resuspend them in a serum-free medium.
-
-
Assay Procedure:
-
For invasion assays, coat the upper surface of the Transwell insert (with an 8-μm pore size membrane) with Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the prepared cells in the upper chamber of the Transwell insert in a serum-free medium containing different concentrations of this compound.
-
Incubate the plate for an appropriate time (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain them with 0.1% crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
In Vivo Triple-Negative Breast Cancer (TNBC) Xenograft Model
This in vivo model is essential for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Animal Model:
-
Use immunodeficient mice, such as female BALB/c nude mice (4-6 weeks old).
-
All animal procedures should be performed in accordance with approved institutional animal care guidelines.
-
-
Tumor Cell Implantation:
-
Harvest TNBC cells (e.g., MDA-MB-231) during the logarithmic growth phase.
-
Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously or into the mammary fat pad of the mice.
-
-
Drug Administration:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for EMT markers).
-
For metastasis studies, organs such as the lungs and liver can be harvested and examined for metastatic nodules, often confirmed by histological staining (H&E).
-
Conclusion
The early-stage research on this compound has revealed its significant potential as an anti-cancer agent, particularly through its targeted inhibition of key signaling pathways involved in tumor progression and metastasis. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to build upon. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance its development as a novel therapeutic.
References
Isotoosendanin's Impact on Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotoosendanin (ITSN), a natural triterpenoid compound isolated from Melia toosendan, has emerged as a potent inhibitor of the epithelial-mesenchymal transition (EMT), a critical process in cancer progression and metastasis. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-EMT effects, with a primary focus on its activity in triple-negative breast cancer (TNBC). We present a compilation of quantitative data from key experimental findings, detailed protocols for the methodologies cited, and a visual representation of the core signaling pathway involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
The epithelial-mesenchymal transition is a cellular reprogramming event where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to apoptosis. This process is a key driver of tumor metastasis, the primary cause of cancer-related mortality.[1][2] Triple-negative breast cancer (TNBC), an aggressive subtype of breast cancer lacking the expression of estrogen, progesterone, and HER2 receptors, is particularly prone to metastasis, making the identification of novel therapeutic agents that can inhibit EMT a critical area of research.[1][2]
This compound (ITSN) has been identified as a promising natural compound that can suppress cancer metastasis.[1] Recent studies have elucidated its primary mechanism of action, demonstrating that ITSN directly targets and inhibits the Transforming Growth Factor-β (TGF-β) signaling pathway, a key inducer of EMT. This guide will delve into the specifics of this interaction and its downstream consequences on cancer cells.
This compound: Chemical Properties
| Property | Value |
| Chemical Formula | C₃₀H₃₈O₁₁ |
| Molecular Weight | 574.62 g/mol |
| CAS Number | 97871-44-8 |
Note: this compound is a related compound to Toosendanin (TSN), another triterpenoid from the same plant source. While both have shown anti-cancer properties, their mechanisms of action can differ. For instance, Toosendanin has been reported to inhibit EMT through the ERK/Snail pathway, distinct from this compound's primary target.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
The cornerstone of this compound's anti-EMT activity lies in its ability to directly interfere with the TGF-β signaling cascade. This pathway is a central regulator of cellular processes, including proliferation, differentiation, and, notably, EMT.
Direct Binding and Inhibition of TGFβR1
Research has conclusively shown that this compound directly interacts with the TGF-β receptor type-1 (TGFβR1). Molecular docking studies have predicted a strong binding affinity, and this has been experimentally validated through pull-down assays and surface plasmon resonance (SPR). The binding of ITSN to TGFβR1 abrogates its kinase activity, a critical step in the activation of the downstream signaling pathway. The half-maximal inhibitory concentration (IC₅₀) for the kinase activity of TGFβR1 has been determined to be 6732 nM.
Downregulation of Smad2/3 Phosphorylation
The canonical TGF-β pathway involves the phosphorylation of the receptor-regulated Smads, Smad2 and Smad3, by the activated TGFβR1 kinase. By inhibiting TGFβR1, this compound effectively blocks the phosphorylation of Smad2/3. This prevents the formation of the Smad2/3/Smad4 complex and its subsequent translocation to the nucleus, where it would otherwise activate the transcription of EMT-related genes.
The Smad2/3-GOT2-MYH9 Signaling Axis
Further research has delineated a more specific downstream pathway affected by this compound's inhibition of TGF-β signaling. The activation of the TGF-β-Smad2/3 pathway leads to the expression of Glutamic-Oxaloacetic Transaminase 2 (GOT2). This compound, by blocking Smad2/3 activation, decreases the expression of GOT2. GOT2 has been shown to interact with Myosin-9 (MYH9), preventing its ubiquitination and degradation. The subsequent reduction in GOT2 levels by this compound leads to increased MYH9 degradation. This, in turn, inhibits mitochondrial fission and lamellipodia formation, cellular processes crucial for cell migration and invasion.
Signaling Pathway Diagram
Caption: this compound's inhibition of the TGF-β signaling pathway.
Quantitative Data on Anti-EMT Effects
This compound has been demonstrated to effectively reverse the hallmarks of EMT in a dose-dependent manner in various triple-negative breast cancer cell lines, including MDA-MB-231, BT549, and 4T1.
Table 1: Effect of this compound on Cell Migration and Invasion
| Cell Line | Assay | This compound Concentration | Observed Effect |
| MDA-MB-231 | Wound Healing | 10 - 1000 nM | Concentration-dependent reduction in wound closure |
| BT549 | Wound Healing | 10 - 1000 nM | Concentration-dependent reduction in wound closure |
| 4T1 | Wound Healing | 10 - 1000 nM | Concentration-dependent reduction in wound closure |
| MDA-MB-231 | Transwell Invasion | 10 - 1000 nM | Concentration-dependent decrease in invasive cells |
| BT549 | Transwell Invasion | 10 - 1000 nM | Concentration-dependent decrease in invasive cells |
| 4T1 | Transwell Invasion | 10 - 1000 nM | Concentration-dependent decrease in invasive cells |
Table 2: Modulation of EMT Marker Expression by this compound in TGF-β-treated TNBC Cells
| Cell Line | EMT Marker | This compound Treatment (300-1000 nM) |
| MDA-MB-231 | E-cadherin (Epithelial) | Increased expression |
| BT549 | E-cadherin (Epithelial) | Increased expression |
| 4T1 | E-cadherin (Epithelial) | Increased expression |
| MDA-MB-231 | Vimentin (Mesenchymal) | Decreased expression |
| BT549 | Vimentin (Mesenchymal) | Decreased expression |
| 4T1 | Vimentin (Mesenchymal) | Decreased expression |
| MDA-MB-231 | α-SMA (Mesenchymal) | Decreased expression |
| BT549 | α-SMA (Mesenchymal) | Decreased expression |
| 4T1 | α-SMA (Mesenchymal) | Decreased expression |
| MDA-MB-231 | Snail (Transcription Factor) | Decreased expression |
| BT549 | Snail (Transcription Factor) | Decreased expression |
| 4T1 | Snail (Transcription Factor) | Decreased expression |
| MDA-MB-231 | ZEB1 (Transcription Factor) | Decreased expression |
| BT549 | ZEB1 (Transcription Factor) | Decreased expression |
| 4T1 | ZEB1 (Transcription Factor) | Decreased expression |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effect on EMT.
Cell Culture and Reagents
-
Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and BT549, and murine TNBC cell line 4T1 were used.
-
Culture Medium: Cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound: ITSN was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted to the desired concentrations in the culture medium for experiments.
-
TGF-β1 Treatment: To induce EMT, cells were treated with recombinant human TGF-β1 at a concentration of 10 ng/mL.
Western Blotting
Objective: To determine the protein expression levels of EMT markers.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) were mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against E-cadherin, Vimentin, α-SMA, Snail, ZEB1, p-Smad2/3, Smad2/3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions were prepared according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit and imaged with a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the bands was performed using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on cell migration.
-
Cell Seeding: Cells were seeded in 6-well plates and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile 200 µL pipette tip was used to create a linear scratch in the center of the cell monolayer.
-
Treatment: The cells were washed with PBS to remove detached cells and then incubated with a serum-free or low-serum medium containing various concentrations of this compound or vehicle control (DMSO).
-
Imaging: Images of the scratch were captured at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.
-
Data Analysis: The area of the wound was measured at each time point using image analysis software. The percentage of wound closure was calculated using the formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] * 100
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay.
Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.
-
Chamber Preparation: The upper chambers of Transwell inserts (8.0 µm pore size) were coated with Matrigel, a basement membrane matrix, and allowed to solidify.
-
Cell Seeding: Cells were serum-starved, harvested, and resuspended in a serum-free medium. A specific number of cells (e.g., 5 x 10⁴) were seeded into the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: The lower chamber was filled with a complete medium containing 10% FBS as a chemoattractant. The serum-free medium in the upper chamber contained different concentrations of this compound or a vehicle control.
-
Incubation: The plate was incubated for a specified period (e.g., 24-48 hours) to allow for cell invasion.
-
Removal of Non-invasive Cells: After incubation, the non-invasive cells on the upper surface of the membrane were removed with a cotton swab.
-
Fixation and Staining: The invasive cells on the lower surface of the membrane were fixed with methanol and stained with crystal violet.
-
Imaging and Quantification: The stained cells were imaged using a microscope, and the number of invaded cells in several random fields was counted. The average number of invaded cells per field was then calculated.
In Vivo Metastasis Model
Objective: To assess the effect of this compound on tumor metastasis in a living organism.
-
Animal Model: Female BALB/c nude mice were used.
-
Tumor Cell Implantation: Luciferase-labeled TNBC cells (e.g., 4T1-luc) were orthotopically injected into the mammary fat pad of the mice.
-
Treatment: Once the primary tumors were established, the mice were randomly assigned to treatment groups. This compound was administered orally (e.g., by gavage) at a specified dose and frequency. A control group received the vehicle.
-
Monitoring Metastasis: The progression of metastasis, particularly to the lungs, was monitored using in vivo bioluminescence imaging (IVIS).
-
Histological Analysis: At the end of the experiment, the mice were euthanized, and organs such as the lungs and liver were harvested, fixed, and embedded in paraffin. Tissue sections were stained with hematoxylin and eosin (H&E) to visualize and quantify metastatic nodules.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for inhibiting the epithelial-mesenchymal transition, a key process in cancer metastasis, particularly in aggressive subtypes like triple-negative breast cancer. Its well-defined mechanism of action, involving the direct inhibition of the TGFβR1 kinase and the subsequent blockade of the Smad2/3 signaling pathway, provides a strong rationale for its further development. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to build upon.
Future research should focus on optimizing the delivery and bioavailability of this compound in preclinical and clinical settings. Investigating its efficacy in combination with other anti-cancer therapies, such as immunotherapy, is also a promising avenue, given the known role of TGF-β signaling in immune evasion. A deeper understanding of its effects on other signaling pathways and its broader impact on the tumor microenvironment will be crucial for realizing the full therapeutic potential of this natural compound.
References
Methodological & Application
Isotoosendanin: In Vitro Experimental Protocols for Researchers
Application Notes and Protocols for Investigating the Bioactivity of Isotoosendanin
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily investigated for its anti-cancer properties, emerging research suggests its utility may extend to anti-inflammatory and neuroprotective domains. This document provides a comprehensive overview of in vitro experimental protocols to investigate the biological activities of this compound, complete with detailed methodologies, data presentation tables, and visual diagrams of implicated signaling pathways.
Anti-Cancer Activity of this compound
This compound has demonstrated notable efficacy against various cancer cell lines, particularly triple-negative breast cancer (TNBC).[1][2] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis by targeting key signaling pathways.[1][3][4]
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 | Kinase Assay | IC50 (TGFβR1 inhibition) | 6.732 µmol/L | |
| 4T1 | Apoptosis Assay | Apoptosis Induction | TSN (20 nM), ITSN (2.5 µM) | |
| MDA-MB-231 | Apoptosis Assay | Apoptosis Induction | TSN (20 nM), ITSN (2.5 µM) | |
| 4T1 | Necrosis Assay | Necrosis Induction | TSN (20 nM), ITSN (2.5 µM) | |
| MDA-MB-231 | Necrosis Assay | Necrosis Induction | TSN (20 nM), ITSN (2.5 µM) | |
| 4T1 | Autophagy Assay | Autophagy Induction | TSN (20 nM), ITSN (2.5 µM) | |
| MDA-MB-231 | Autophagy Assay | Autophagy Induction | TSN (20 nM), ITSN (2.5 µM) |
Experimental Protocols
This protocol determines the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT549, 4T1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (ITSN)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of ITSN (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of ITSN or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
This protocol evaluates the impact of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete culture medium
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Seed cancer cells (e.g., 1 x 10⁵ cells) in the upper chamber in serum-free medium containing different concentrations of ITSN.
-
Add complete culture medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields.
This method quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with ITSN at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with ITSN for 24 or 48 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathway Diagrams
Caption: this compound's anti-cancer mechanism.
Caption: In vitro workflow for anti-cancer evaluation.
Anti-Inflammatory Activity of this compound
This compound's potential to modulate inflammatory responses can be investigated using in vitro models of inflammation. A common approach involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocols
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
Procedure:
-
Culture macrophages to the desired confluency. For THP-1 monocytes, differentiate into macrophages using PMA.
-
Pre-treat the macrophages with various concentrations of ITSN for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.
This assay measures the production of nitric oxide, a key inflammatory mediator.
Materials:
-
Culture supernatant from stimulated macrophages
-
Griess Reagent System
Procedure:
-
Mix the cell culture supernatant with the Griess reagents according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
This protocol quantifies the levels of pro-inflammatory cytokines in the culture supernatant.
Materials:
-
Culture supernatant
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Perform the ELISA according to the manufacturer's protocol.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Signaling Pathway Diagram
Caption: Putative anti-inflammatory mechanism of this compound.
Neuroprotective Activity of this compound
The neuroprotective potential of this compound can be assessed in vitro using neuronal cell models subjected to neurotoxic insults.
Experimental Protocols
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
Neurotoxin (e.g., hydrogen peroxide (H₂O₂), glutamate, or 6-hydroxydopamine (6-OHDA))
-
This compound
Procedure:
-
Culture neuronal cells to the desired density. For SH-SY5Y cells, differentiation with retinoic acid can be performed to obtain a more neuron-like phenotype.
-
Pre-treat the cells with various concentrations of ITSN for a specified time (e.g., 2-24 hours).
-
Expose the cells to a neurotoxin to induce cell death.
-
Assess cell viability and other parameters of neuroprotection.
This protocol measures the protective effect of this compound against neurotoxin-induced cell death.
Materials:
-
Treated neuronal cells
-
MTT or LDH cytotoxicity assay kit
Procedure:
-
Follow the procedure for the MTT assay as described in the anti-cancer section.
-
Alternatively, use an LDH assay to measure the release of lactate dehydrogenase from damaged cells into the culture medium, following the kit manufacturer's instructions.
This assay quantifies the antioxidant effect of this compound.
Materials:
-
Treated neuronal cells
-
DCFDA-H2 (2',7'-dichlorodihydrofluorescein diacetate) probe
Procedure:
-
After treatment, incubate the cells with DCFDA-H2.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a fluorescence microplate reader or flow cytometer.
Signaling Pathway Diagram
Caption: Proposed neuroprotective mechanisms of this compound.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup. The signaling pathways depicted are based on current understanding and may be subject to further elucidation.
References
- 1. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen Peroxide Toxicity Induces Ras Signaling in Human Neuroblastoma SH-SY5Y Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid extracted from Melia toosendan, has garnered significant interest in oncological research for its potent anti-tumor properties. This document provides detailed application notes and protocols for the treatment of cell cultures with this compound, focusing on its mechanism of action, recommended experimental procedures, and data interpretation. ITSN has been shown to impede cancer progression, notably in triple-negative breast cancer (TNBC), by targeting key signaling pathways involved in cell growth, metastasis, and survival.
Mechanism of Action
This compound primarily exerts its anti-cancer effects by directly targeting the Transforming Growth Factor-β (TGF-β) signaling pathway. It specifically binds to the TGF-β receptor type-1 (TGFβR1), inhibiting its kinase activity. This blockade abrogates the downstream signaling cascade, including the phosphorylation of SMAD2 and SMAD3, which are crucial for mediating the pro-metastatic effects of TGF-β. By inhibiting this pathway, ITSN effectively reduces epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.
Furthermore, ITSN's influence extends to the Smad2/3-GOT2-MYH9 signaling axis, leading to a reduction in mitochondrial fission and lamellipodia formation, further contributing to its anti-metastatic properties.[1][2] While the direct effects on NF-κB and a broad range of MAPK signaling components are still under investigation, evidence suggests that a related compound, Toosendanin (TSN), induces apoptosis in human promyelocytic leukemia HL-60 cells through the JNK signaling pathway.[3] Another compound, referred to as ISOA, has been shown to inhibit TNF-α-induced phosphorylation and degradation of IκBα, a key step in NF-κB activation.[4]
Quantitative Data Summary
The inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific biological process being assessed. The following table summarizes known IC50 values.
| Target / Cell Line | IC50 Value | Reference |
| TGFβR1 Kinase Activity | 6.732 µmol/L | [5] |
| HL-60 (Toosendanin) | 28 ng/mL (48h) |
Note: Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (ITSN)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of ITSN in complete medium. Remove the medium from the wells and add 100 µL of the ITSN solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest ITSN concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound (ITSN)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of ITSN for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound (ITSN)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-SMAD2, anti-SMAD2, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-NF-κB p65, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and PVDF membranes
Procedure:
-
Cell Lysis: Treat cells with ITSN, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathways
Caption: this compound's primary mechanism of action and potential effects on related signaling pathways.
Experimental Workflow
Caption: A general workflow for investigating the effects of this compound on cancer cell lines.
References
- 1. rsc.org [rsc.org]
- 2. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis [pubmed.ncbi.nlm.nih.gov]
- 3. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Isotoosendanin Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Isotoosendanin, a natural triterpenoid with significant anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Adherence to these guidelines is crucial for ensuring the stability, and reproducibility of experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding its behavior in different experimental settings.
| Property | Value | Source |
| CAS Number | 97871-44-8 | [4] |
| Molecular Formula | C₃₀H₃₈O₁₁ | [4] |
| Molecular Weight | 574.62 g/mol | |
| Appearance | Powder | |
| Purity | >98% | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage (Solid) | Desiccate at -20°C |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-use Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.746 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 574.62 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.010 mol/L x 574.62 g/mol x 0.001 L = 0.005746 g = 5.746 mg
-
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the final desired concentration (e.g., 1 mL for a 10 mM solution from 5.746 mg).
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. To enhance solubility, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: It is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protect the solution from light.
-
-
Preparation of Working Solutions: When ready to use, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in your experimental medium. It is recommended to prepare and use the working solution on the same day. For cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
This compound has been shown to exert its biological effects, particularly in the context of triple-negative breast cancer, by directly targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. It functions as a direct inhibitor of the TGF-β receptor type-1 (TGFβR1).
The binding of this compound to TGFβR1 abrogates its kinase activity, which in turn blocks the downstream signaling cascade initiated by TGF-β. This prevents the phosphorylation of the key downstream effectors, Smad2 and Smad3, thereby inhibiting the translocation of the Smad complex to the nucleus and subsequent gene transcription that promotes processes like epithelial-mesenchymal transition (EMT) and metastasis.
Caption: this compound inhibits the TGF-β signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock solutions for experimental use.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. abmole.com [abmole.com]
- 2. This compound|CAS 97871-44-8|DC Chemicals [dcchemicals.com]
- 3. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Isotoosendanin In Vivo Dosing: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of isotoosendanin (ITSN), a natural triterpenoid compound investigated for its therapeutic potential, particularly in cancer research. This document outlines recommended dosages, detailed administration protocols, and key signaling pathways affected by this compound, supported by data from preclinical studies.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of this compound from preclinical studies. This data is essential for designing and interpreting in vivo experiments.
Table 1: In Vivo Efficacy and Safety of this compound in Mice
| Parameter | Dosage | Administration Route | Animal Model | Observed Effect | Citation |
| Anti-metastatic Dose | 1 mg/kg/day | Oral Gavage | 4T1 Tumor-bearing Mice | Inhibition of triple-negative breast cancer (TNBC) metastasis. | [1] |
| High-Dose Tolerance | 30 mg/kg | Oral Gavage | 4T1 Tumor-bearing Mice | No obvious adverse effects observed over 5 weeks of continuous administration. | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Dosage | Animal Model | Citation |
| Cmax (Maximum Plasma Concentration) | 156.0 ± 40.1 ng/mL | Oral | 200 mg/kg | Rats | [2] |
| Tmax (Time to Reach Cmax) | 1.83 ± 0.4 h | Oral | 200 mg/kg | Rats | [2] |
| AUC (0-24h) (Area Under the Curve) | 788.2 ± 71.5 ng·h/mL | Oral | 200 mg/kg | Rats | [2] |
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound for in vivo studies in mice.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of an this compound solution suitable for both oral gavage and intraperitoneal injection.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Calculating the Required Amount: Based on the desired dosage (e.g., 1 mg/kg) and the average weight of the mice in the experimental group, calculate the total amount of this compound required.
-
Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the this compound.
-
Sequentially add the PEG300, Tween-80, and Saline, vortexing after each addition to ensure a homogenous solution.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Final Concentration: Adjust the final volume with saline to achieve the desired concentration for dosing. For example, for a 1 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration should be 0.2 mg/mL.
-
Storage and Use: It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: Administration of this compound by Oral Gavage in Mice
Oral gavage is a common method for precise oral administration of compounds in preclinical studies.
Materials:
-
Prepared this compound solution
-
1 mL syringe
-
20-22 gauge gavage needle with a ball tip
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh the mouse to calculate the precise volume of the this compound solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Firmly grasp the mouse by the scruff of the neck to immobilize its head and body.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.
-
Administer the compound slowly to prevent regurgitation and aspiration.
-
-
Needle Withdrawal and Monitoring:
-
After administration, gently and slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Protocol 3: Administration of this compound by Intraperitoneal (IP) Injection in Mice
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
Prepared this compound solution
-
1 mL syringe
-
25-27 gauge needle
-
70% ethanol or other suitable disinfectant
-
Animal scale
-
PPE
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh the mouse to determine the correct injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen. The head should be tilted slightly downwards.
-
-
Injection Site Preparation:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly by pulling back on the plunger to ensure that a blood vessel or organ has not been punctured. If blood or a yellowish fluid appears, withdraw the needle and re-insert at a different site.
-
Slowly inject the this compound solution.
-
-
Needle Withdrawal and Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the key pathways targeted by this compound.
Caption: this compound inhibits the TGF-β signaling pathway by directly targeting and inhibiting TGFβR1 kinase activity.
References
Application Notes and Protocols: Western Blot Analysis of Isotoosendanin Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the molecular effects of Isotoosendanin, a natural triterpenoid with demonstrated anti-cancer properties. The protocols and data presented herein focus on its impact on key signaling pathways implicated in cancer progression, particularly in triple-negative breast cancer (TNBC) and glioma.
Introduction
This compound (ITSN), and its related compound Toosendanin (TSN), have emerged as promising therapeutic agents due to their cytotoxic and anti-proliferative effects on various cancer cell lines. Western blot analysis is an indispensable technique to elucidate the underlying molecular mechanisms of ITSN's action by quantifying the changes in protein expression levels within critical signaling cascades. This document outlines the effects of ITSN on the TGF-β and apoptosis signaling pathways and provides a detailed protocol for performing Western blot analysis to assess these changes.
Data Presentation: Effects of this compound on Protein Expression
While specific fold-change data from densitometric analysis of Western blots are not consistently published in a tabular format, the following tables summarize the observed qualitative changes in protein expression and phosphorylation status upon treatment with this compound or Toosendanin, as reported in preclinical studies. These observations are critical for understanding the compound's mechanism of action.
Table 1: Effect of this compound on TGF-β Signaling Pathway Proteins in Triple-Negative Breast Cancer (TNBC) Cells
| Target Protein | Cellular Process | Effect of this compound Treatment |
| p-Smad2/3 | TGF-β signal transduction | Decreased phosphorylation |
| E-cadherin | Epithelial marker, cell adhesion | Increased expression |
| Vimentin | Mesenchymal marker, cell migration | Decreased expression |
| α-SMA | Mesenchymal marker, cell migration | Decreased expression |
Source: In vitro studies on TNBC cell lines treated with TGF-β to induce epithelial-mesenchymal transition (EMT) showed that this compound could reverse these changes, indicating its potential to inhibit metastasis.[1][2][3][4]
Table 2: Effect of Toosendanin on PI3K/Akt/mTOR and Apoptosis-Related Proteins in Glioma Cells
| Target Protein | Signaling Pathway | Effect of Toosendanin Treatment |
| p-PI3K | PI3K/Akt/mTOR | Decreased phosphorylation |
| p-Akt | PI3K/Akt/mTOR | Decreased phosphorylation |
| p-mTOR | PI3K/Akt/mTOR | Decreased phosphorylation |
| Bcl-2 | Apoptosis (Anti-apoptotic) | Decreased expression |
| Bax | Apoptosis (Pro-apoptotic) | Increased expression |
Source: Studies in glioma cell lines have demonstrated that Toosendanin induces apoptosis and inhibits proliferation by downregulating the PI3K/Akt/mTOR signaling pathway.[5]
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on target protein expression in cultured cancer cells.
Protocol 1: Western Blot Analysis of this compound-Treated Cancer Cells
1. Cell Culture and Treatment: a. Culture the desired cancer cell line (e.g., MDA-MB-231 for TNBC, U87 MG for glioma) in appropriate media and conditions until they reach 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time course (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the total protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-p-Smad2/3, anti-E-cadherin, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: Toosendanin induces apoptosis via the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 | Semantic Scholar [semanticscholar.org]
- 5. PI3K/AKT/mTOR pathway alterations promote malignant progression and xenograft formation in oligodendroglial tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration and Invasion Assays with Isotoosendanin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Isotoosendanin in cell migration and invasion assays. The protocols detailed below are foundational methods to assess the inhibitory effects of this compound on cancer cell motility, supported by data on its mechanism of action through key signaling pathways.
Introduction
This compound (ITSN), a natural product, has demonstrated significant potential in cancer therapy by inhibiting critical cellular processes involved in metastasis, namely cell migration and invasion.[1] Understanding the impact of this compound on these processes is crucial for evaluating its therapeutic efficacy. This document outlines detailed protocols for the wound healing assay, transwell migration assay, and Matrigel invasion assay to quantify the effects of this compound. Furthermore, it delves into the molecular mechanisms, particularly its inhibitory role in the PI3K/AKT/mTOR and TGF-β signaling pathways.
Mechanism of Action: Signaling Pathways
This compound has been shown to impede cell migration and invasion by modulating key signaling cascades that are often dysregulated in cancer.
TGF-β Signaling Pathway: this compound directly targets the TGF-β receptor 1 (TGFβR1), inhibiting its kinase activity. This leads to a reduction in the phosphorylation of Smad2/3 and subsequent downregulation of the transcription factors Snail and ZEB1, which are critical drivers of the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[1]
PI3K/AKT/mTOR Signaling Pathway: The related compound, Toosendanin (TSN), has been shown to inhibit the progression of pancreatic cancer by deactivating the Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to decreased cell motility.
While the MAPK/ERK pathway is a known regulator of cell migration and invasion in cancer, direct evidence linking this compound to this pathway is not yet strongly established in the scientific literature.[3]
Signaling Pathway Diagrams
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: Toosendanin inhibits the PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound on cell migration and invasion.
Table 1: Effect of this compound on Wound Healing in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | This compound Concentration (nM) | Wound Closure (%) |
| MDA-MB-231 | 0 (Control) | 100 |
| 100 | ~70 | |
| 1000 | ~40 | |
| BT549 | 0 (Control) | 100 |
| 100 | ~65 | |
| 1000 | ~35 | |
| 4T1 | 0 (Control) | 100 |
| 100 | ~75 | |
| 1000 | ~50 |
Data are representative and compiled from findings demonstrating the inhibitory effects of this compound.[1]
Table 2: Effect of this compound on Transwell Migration and Invasion of TNBC Cells
| Assay Type | Cell Line | This compound Concentration (nM) | Number of Migrated/Invaded Cells (Normalized to Control) |
| Migration | MDA-MB-231 | 0 (Control) | 100% |
| 1000 | ~45% | ||
| BT549 | 0 (Control) | 100% | |
| 1000 | ~40% | ||
| 4T1 | 0 (Control) | 100% | |
| 1000 | ~55% | ||
| Invasion | MDA-MB-231 | 0 (Control) | 100% |
| 1000 | ~30% | ||
| BT549 | 0 (Control) | 100% | |
| 1000 | ~35% | ||
| 4T1 | 0 (Control) | 100% | |
| 1000 | ~40% |
Data are representative and compiled from findings demonstrating the inhibitory effects of this compound.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and cost-effective method to study collective cell migration.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A natural product toosendanin inhibits epithelial-mesenchymal transition and tumor growth in pancreatic cancer via deactivating Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isotoosendanin in Apoptosis and Autophagy Research
Introduction
Isotoosendanin (ITSN), a natural triterpenoid derived from Fructus Meliae Toosendan, has garnered significant interest in cancer research.[1][2] Alongside its close analogue, Toosendanin (TSN), it demonstrates potent cytotoxic effects against a variety of cancer cell lines, including triple-negative breast cancer (TNBC), glioblastoma, and leukemia.[1][3] Its anti-cancer activity is attributed to its ability to modulate fundamental cellular processes, primarily by inducing apoptosis (programmed cell death) and inhibiting autophagy (a cellular degradation and recycling process).[1] These dual activities make this compound a compelling compound for investigation by researchers in oncology and drug development.
Mechanism of Action: Apoptosis Induction
This compound triggers apoptosis through multiple signaling pathways. In human promyelocytic leukemia HL-60 cells, the related compound TSN has been shown to induce apoptosis by suppressing the JNK signaling pathway. This leads to a cascade of downstream events, including the modulation of the Bcl-2 family of proteins. Specifically, treatment results in the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax, Bak, and Bad. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (including caspase-3, -8, and -9) that execute the final stages of apoptosis.
Furthermore, in glioblastoma cells, TSN-induced apoptosis is linked to the upregulation of estrogen receptor β (ERβ) and the activation of the tumor suppressor p53. More recent studies on this compound have identified a direct interaction with the TGF-β receptor type-1 (TGFβR1), abrogating its kinase activity and blocking downstream signaling, which contributes to its anti-cancer effects.
Mechanism of Action: Autophagy Inhibition
While some initial reports suggested this compound might induce autophagy, more detailed autophagy flux analyses have confirmed that it acts as a potent late-stage autophagy inhibitor. Autophagy is a dynamic process involving the formation of autophagosomes, which fuse with lysosomes to form autolysosomes, where the contents are degraded. This compound disrupts this process not by preventing the fusion of autophagosomes and lysosomes, but by impairing the degradative capacity of the lysosome itself.
The primary mechanism is the elevation of lysosomal pH, which inhibits the activity of acidic lysosomal hydrolases like cathepsins. This functional impairment leads to the accumulation of autophagosomes and autolysosomes, which can be observed by an increase in the levels of autophagy markers LC3-II and p62/SQSTM1. Studies have also shown that the compound can inhibit the expression of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related genes. This inhibitory action on protective autophagy can sensitize cancer cells to conventional chemotherapeutic agents like irinotecan, highlighting a promising combination therapy strategy.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (ITSN) and the related compound Toosendanin (TSN) on cancer cell lines as reported in the literature.
Table 1: Cytotoxicity and Apoptosis Induction
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| TSN | HL-60 | Proliferation | IC₅₀ (48h) = 28 ng/mL | Inhibition of cell proliferation | |
| TSN | U87, C6 (Glioblastoma) | MTT Assay | 10 nM | Inhibition of proliferation and induction of apoptosis | |
| TSN | U87, C6 (Glioblastoma) | Western Blot | 10 nM | Decreased Bcl-2, Increased Bax, Bak, Bad | |
| TSN + SN-38 | MDA-MB-231 | Flow Cytometry | 0.1 µM TSN | Increased apoptosis/necrosis from 11.33% to 49.10% |
| TSN + SN-38 | MDA-MB-231 | Flow Cytometry | 1 µM TSN | Increased apoptosis/necrosis from 14.86% to 55.16% | |
Table 2: Autophagy Inhibition
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| TSN | HepG2, L02 | Western Blot | 1-20 µM (6h) | Dose-dependent increase in LC3-II and p62 | |
| TSN | HepG2, L02 | Microscopy | 10 µM (6h) | Accumulation of autolysosomes (yellow puncta in RFP-GFP-LC3) | |
| TSN | HepG2, L02 | LysoTracker Red | 10 µM (6h) | Inhibition of the acidic environment of lysosomes |
| TSN | MDA-MB-231, MDA-MB-436 | Microscopy | - | Increased yellow puncta in RFP-GFP-LC3 expressing cells | |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on apoptosis and autophagy.
Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
Materials:
-
Cells of interest (e.g., MDA-MB-231, HL-60)
-
This compound (ITSN) stock solution (in DMSO)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10⁶ cells in a 6-well plate and allow them to adhere overnight (for adherent cells).
-
Treatment: Treat cells with desired concentrations of ITSN (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Collect the supernatant (containing floating apoptotic cells) and detach adherent cells using trypsin. Combine all cells and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol: Autophagy Flux Analysis by Western Blot
This protocol measures the levels of key autophagy marker proteins, LC3 and p62, to assess autophagic flux. An accumulation of both LC3-II and p62 is indicative of late-stage autophagy inhibition.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse harvested cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 15% SDS-PAGE gel (for LC3) and a 10% gel (for p62 and GAPDH).
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Incubation:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B 1:1000, anti-p62 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 in ITSN-treated cells compared to the control indicates autophagy inhibition.
Protocol: Lysosomal Acidity Measurement with LysoTracker Staining
This protocol uses LysoTracker Red, a fluorescent probe that accumulates in acidic compartments, to assess lysosomal function. A decrease in fluorescence intensity indicates an increase in lysosomal pH.
Materials:
-
Cells grown on glass coverslips or in a glass-bottom dish
-
This compound (ITSN)
-
LysoTracker Red DND-99
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with ITSN (e.g., 10 µM) and a vehicle control for a specified time (e.g., 6 hours). Bafilomycin A1 (an inhibitor of lysosomal acidification) can be used as a positive control.
-
Staining:
-
Remove the treatment medium and wash cells with pre-warmed PBS.
-
Add pre-warmed medium containing LysoTracker Red (final concentration 50-75 nM) to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Replace the staining solution with fresh pre-warmed live-cell imaging medium.
-
Immediately observe the cells under a fluorescence microscope using the appropriate filter set (e.g., TRITC/Rhodamine).
-
-
Analysis: Capture images and quantify the mean fluorescence intensity per cell. A significant decrease in LysoTracker Red intensity in ITSN-treated cells compared to the control indicates impaired lysosomal acidification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toosendanin Exerts an Anti-Cancer Effect in Glioblastoma by Inducing Estrogen Receptor β- and p53-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Isotoosendanin in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Isotoosendanin (ITSN), a natural triterpenoid compound, in preclinical xenograft models. ITSN has demonstrated significant anti-tumor and anti-metastatic properties, particularly in aggressive cancers like triple-negative breast cancer (TNBC), making it a compound of interest for cancer research and drug development.
Introduction and Mechanism of Action
This compound is a natural product isolated from Fructus Meliae Toosendan.[1] Preclinical studies have identified it as a potent inhibitor of tumor growth and metastasis.[2] Its primary mechanism of action involves the direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of epithelial-mesenchymal transition (EMT), which is crucial for cancer cell migration, invasion, and metastasis.[2][3]
Key Mechanisms:
-
TGF-β Pathway Inhibition: ITSN directly binds to the TGF-β receptor type-1 (TGFβR1), abrogating its kinase activity. This action blocks the phosphorylation of downstream mediators Smad2/3, preventing the transcriptional activation of EMT-related genes like Snail and ZEB1.[2] This ultimately leads to a reversal of the EMT process, characterized by increased E-cadherin expression and decreased Vimentin and α-SMA expression.
-
Induction of Cell Death: ITSN has been shown to suppress TNBC growth by inducing necrosis, apoptosis, and autophagy. Mechanistically, it promotes apoptosis by inducing the cleavage of pro-caspase-3 and pro-caspase-9 and downregulating the anti-apoptotic protein Bcl-xL.
-
Inhibition of Metastasis-Related Processes: By targeting the TGF-β pathway, ITSN also inhibits the formation of invadopodia and lamellipodia, specialized cell structures essential for cancer cell invasion and migration. This is achieved by modulating the Smad2/3-GOT2-MYH9 signaling axis, which regulates mitochondrial fission and cytoskeletal dynamics.
Data Presentation: Summary of Preclinical Findings
The anti-cancer efficacy of this compound has been quantified in both in vivo xenograft models and in vitro cell-based assays.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosage & Administration | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | 4T1 (murine) | BALB/c | 1 mg/kg/day, oral gavage (i.g.) | Enhanced the inhibitory effect of anti-PD-L1 on tumor growth. | |
| Triple-Negative Breast Cancer (TNBC) | 4T1 (murine) | BALB/c | Not specified | Decreased tumor growth without significant toxicity to vital organs. | |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231-luc-GFP (human) | Nude mice | 1 mg/kg/day, i.g. | Significantly reduced liver metastasis. |
| Triple-Negative Breast Cancer (TNBC) | BT549-luc-GFP (human) | Nude mice | 1 mg/kg/day, i.g. | Significantly reduced liver and lung metastasis. | |
Table 2: In Vitro Activity of this compound
| Cancer Type | Cell Line(s) | Concentration | Observed Effects | Reference(s) |
|---|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT549, 4T1 | Concentration-dependent | Reduced wound closure, cell migration, and cell invasion. | |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, 4T1 | 2.5 µM | Induced apoptosis, necrosis, and autophagy; decreased expression of Bcl-xL. |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT549, 4T1 | 10 ng/mL (with TGF-β) | Decreased expression of Vimentin & α-SMA; enhanced E-cadherin expression. | |
Experimental Protocols
The following protocols provide a detailed methodology for establishing xenograft models and evaluating the efficacy of this compound.
This protocol describes the subcutaneous implantation of TNBC cells into immunodeficient mice to establish a tumor xenograft model for evaluating the anti-metastatic and anti-tumor effects of this compound.
Materials:
-
Cancer cell line (e.g., 4T1, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old)
-
This compound (ITSN)
-
Vehicle control (e.g., sterile water, PBS with 0.5% CMC-Na)
-
Gavage needles
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture human (e.g., MDA-MB-231) or murine (e.g., 4T1) TNBC cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Xenograft Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the fourth right mammary fat pad of each mouse.
-
Tumor Monitoring: Allow tumors to become palpable. Monitor tumor growth by measuring the length (L) and width (W) with calipers every three days. Calculate tumor volume using the formula: Volume = 0.5 x L x W².
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomly assign mice into treatment and control groups (n=5-8 per group).
-
Treatment Group: Administer this compound (e.g., 1 mg/kg) daily via oral gavage (i.g.).
-
Control Group: Administer an equal volume of the vehicle.
-
-
In-Life Monitoring: Continue daily treatment. Record tumor volumes and mouse body weights 2-3 times per week as an indicator of general health and drug toxicity.
-
Endpoint and Tissue Collection: After a defined period (e.g., 5 weeks) or when tumors reach the ethical endpoint, euthanize the mice.
-
Excise the primary tumors and record their final weight. A portion can be snap-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
-
For metastasis studies, carefully excise organs such as the liver and lungs. Fix them in formalin for subsequent Hematoxylin and Eosin (H&E) staining to identify metastatic foci. For cell lines expressing luciferase (e.g., MDA-MB-231-luc), bioluminescence imaging (BLI) can be performed before the endpoint to monitor metastasis.
-
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis, and is used to validate the anti-metastatic effect of ITSN in vitro.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixing
-
Crystal violet stain
Procedure:
-
Chamber Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest and resuspend cancer cells (e.g., MDA-MB-231) in serum-free medium. Seed 5 x 10^4 cells into the upper chamber of each Transwell insert.
-
Treatment: Add this compound at various concentrations to the upper chamber along with the cells. The vehicle control should receive an equivalent volume of the solvent.
-
Chemoattraction: Add complete medium containing fetal bovine serum (FBS) to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for cell invasion.
-
Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-invasive cells and Matrigel from the top surface of the membrane.
-
Fixing and Staining: Fix the invasive cells on the bottom of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.
-
Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields under a microscope. The reduction in the number of invaded cells in the ITSN-treated wells compared to the control indicates an inhibitory effect.
References
- 1. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the TGF-β Signaling Pathway with Isotoosendanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β (TGF-β) signaling is a crucial pathway involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[1][2] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis in advanced stages.[2][3] Consequently, the TGF-β pathway presents a compelling target for therapeutic intervention.
Isotoosendanin (ITSN), a natural triterpenoid, has emerged as a potent and specific inhibitor of the TGF-β signaling pathway.[4] It exerts its effects by directly targeting the TGF-β type I receptor (TGFβR1), a key kinase in the signaling cascade. By binding to TGFβR1, this compound abrogates its kinase activity, thereby preventing the phosphorylation of downstream mediators Smad2 and Smad3. This blockade effectively shuts down the canonical TGF-β signaling pathway, leading to the inhibition of TGF-β-induced cellular responses such as EMT, cell migration, and invasion.
These application notes provide a comprehensive guide for utilizing this compound as a research tool to investigate the TGF-β signaling pathway. Detailed protocols for key in vitro experiments are provided, along with quantitative data to facilitate experimental design and data interpretation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| TGFβR1 Kinase Activity IC50 | MDA-MB-231, BT549, 4T1 | 6732 nM | |
| Cell Viability IC50 (48-72h) | A549 (NSCLC) | 1.691 - 18.20 µM | |
| HCC827 (NSCLC) | 1.691 - 18.20 µM | ||
| H838 (NSCLC) | 1.691 - 18.20 µM | ||
| Inhibition of Colony Formation | A549, HCC827, H838 (72h) | Significant at 1-6 µM | |
| Reversal of TGF-β-induced EMT | MDA-MB-231, BT549, 4T1 (24h) | 300-1000 nM | |
| Inhibition of Cell Migration & Invasion | MDA-MB-231, BT549, 4T1 (24h) | 10-1000 nM (Concentration-dependent) |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of transient and sustained transforming growth factor-β signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Isotoosendanin in Cancer Metastasis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has emerged as a promising agent in cancer research, particularly in the context of metastasis. Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of cancer-related mortality. Triple-negative breast cancer (TNBC), a particularly aggressive subtype, is characterized by a high metastatic potential.[1] Recent studies have elucidated the molecular mechanisms by which ITSN inhibits cancer metastasis, making it a valuable tool for both basic research and preclinical drug development.
These application notes provide a comprehensive overview of the use of this compound in cancer metastasis research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its anti-metastatic effects primarily by targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical driver of the Epithelial-Mesenchymal Transition (EMT). EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, which are essential for metastasis.
ITSN directly binds to the TGF-β receptor type 1 (TGFβR1), inhibiting its kinase activity.[1] This blockade prevents the phosphorylation and activation of the downstream mediators, Smad2 and Smad3. Consequently, the nuclear translocation of the Smad complex and the subsequent transcription of EMT-inducing transcription factors such as Snail and ZEB1 are suppressed.[1] This leads to the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as Vimentin and α-SMA.[1]
More recently, a novel downstream pathway has been identified. ITSN, by inhibiting the TGF-β-Smad2/3 axis, downregulates the expression of Glutamic-Oxaloacetic Transaminase 2 (GOT2).[2] GOT2 interacts with Myosin Heavy Chain 9 (MYH9), preventing its ubiquitination and degradation. The reduction in GOT2 levels upon ITSN treatment leads to increased MYH9 degradation, which in turn inhibits mitochondrial fission and the formation of lamellipodia, cellular protrusions crucial for cell migration.
Quantitative Data
The following tables summarize the quantitative effects of this compound on cancer cell metastasis based on available literature.
Table 1: In Vitro Efficacy of this compound on TNBC Cell Lines
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| MDA-MB-231 | Wound Healing | Concentration-dependent | Obvious reduction in wound closure | |
| BT549 | Wound Healing | Concentration-dependent | Obvious reduction in wound closure | |
| 4T1 | Wound Healing | Concentration-dependent | Obvious reduction in wound closure | |
| MDA-MB-231 | Transwell Invasion | Not specified | Decreased invasion | |
| BT549 | Transwell Invasion | Not specified | Decreased invasion | |
| 4T1 | Transwell Invasion | Not specified | Decreased invasion | |
| MDA-MB-231 | Transwell Migration | 1000 nmol/L | Effective inhibition of migration | |
| BT549 | Transwell Migration | 1000 nmol/L | Effective inhibition of migration | |
| 4T1 | Transwell Migration | 100 nmol/L | Effective inhibition of migration |
Table 2: Effect of this compound on Protein Expression in TNBC Cells
| Protein | Effect of ITSN Treatment | Cellular Context | Reference |
| E-cadherin | Enhanced expression | Tumor tissues from mice and TGF-β-treated TNBC cells | |
| Vimentin | Decreased expression | Tumor tissues from mice and TGF-β-treated TNBC cells | |
| α-SMA | Decreased expression | Tumor tissues from mice and TGF-β-treated TNBC cells | |
| p-Smad2/3 | Decreased phosphorylation | TNBC cells | |
| Snail | Decreased expression | TNBC cells | |
| ZEB1 | Decreased expression | TNBC cells | |
| GOT2 | Decreased expression | TNBC cells | |
| MYH9 | Reduced protein levels (via degradation) | TNBC cells |
Table 3: In Vivo Efficacy of this compound in Mouse Models of TNBC Metastasis
| Mouse Model | Treatment | Outcome | Reference |
| MDA-MB-231-luc-GFP orthotopic model | Not specified | Obvious abrogation of metastasis | |
| BT549-luc-GFP orthotopic model | Not specified | Obvious abrogation of metastasis | |
| 4T1-luc-GFP orthotopic model | Not specified | Obvious abrogation of metastasis | |
| TNBC models | Not specified | Reduced number of metastatic nodal foci in liver and lung |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-metastatic effects of this compound are provided below.
In Vitro Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT549, 4T1)
-
Complete culture medium
-
Serum-free culture medium
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Transwell Migration and Invasion Assays
These assays assess the migratory and invasive potential of individual cells.
Materials:
-
TNBC cell lines
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution (0.1%) for staining
Protocol for Migration Assay:
-
Resuspend cells in serum-free medium.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Seed 1 x 10^5 cells in 200 µL of serum-free medium containing the desired concentration of this compound or vehicle into the upper chamber of the insert.
-
Incubate for 24-48 hours.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Protocol for Invasion Assay:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell membrane with 50 µL of the diluted Matrigel and incubate at 37°C for 30-60 minutes to allow it to solidify.
-
Follow steps 1-10 of the migration assay protocol.
In Vivo Orthotopic Mouse Model of Breast Cancer Metastasis
This model mimics the clinical progression of breast cancer metastasis.
Materials:
-
Luciferase-expressing TNBC cells (e.g., 4T1-luc, MDA-MB-231-luc)
-
Female BALB/c or immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
D-luciferin
-
In vivo imaging system (IVIS)
-
Surgical instruments
Protocol:
-
Harvest luciferase-expressing TNBC cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Anesthetize the mice.
-
Inject 1 x 10^5 to 1 x 10^6 cells in a volume of 50-100 µL into the mammary fat pad.
-
Monitor primary tumor growth by caliper measurements and bioluminescence imaging (after intraperitoneal injection of D-luciferin).
-
Once tumors reach a predetermined size, randomize the mice into treatment groups (vehicle control and this compound).
-
Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the development of metastases in distant organs (e.g., lungs, liver) using bioluminescence imaging.
-
At the end of the study, euthanize the mice and harvest the primary tumors and metastatic organs for histological analysis (e.g., H&E staining) and immunohistochemistry to confirm and quantify metastatic burden.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in inhibiting cancer metastasis.
Caption: Experimental workflow for studying this compound's anti-metastatic effects.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotoosendanin: A Potent Tool for Pharmacological Research in Oncology
Application Notes and Protocols
Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has emerged as a compelling tool compound in pharmacological research, particularly in the field of oncology. Its multifaceted mechanisms of action, primarily centered on the inhibition of key signaling pathways implicated in cancer progression, make it a valuable probe for studying tumorigenesis, metastasis, and drug resistance. This document provides a comprehensive overview of ITSN's pharmacological applications, detailed experimental protocols, and a summary of its quantitative data.
Pharmacological Profile
This compound has been identified as an orally active inhibitor of the transforming growth factor-beta receptor 1 (TGFβR1) kinase.[1] This inhibitory activity is central to many of its observed anti-cancer effects. By targeting TGFβR1, ITSN effectively abrogates the downstream signaling cascade, including the phosphorylation of Smad2/3, which is crucial for the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[2][3]
Furthermore, ITSN has been shown to modulate other critical cellular pathways. It inhibits the JAK/STAT3 signaling pathway by targeting and stabilizing SHP-2, leading to reduced ubiquitination.[1] In the context of triple-negative breast cancer (TNBC), ITSN has been demonstrated to interfere with mitochondrial fission and lamellipodia formation through the Smad2/3-GOT2-MYH9 signaling axis.[4] Beyond its anti-cancer properties, ITSN also exhibits significant anti-inflammatory effects.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity from various in vitro studies.
| Parameter | Value | Cell Line(s)/System | Application | Reference(s) |
| TGFβR1 Kinase Activity IC50 | 6.732 µM (6732 nM) | In vitro kinase assay | TGF-β signaling | |
| NSCLC Cell Viability IC50 (48-72h) | 1.691 - 18.20 µM | A549, HCC827, H838 | Anti-proliferative | |
| TNBC Cell Necrosis Induction | 2.5 µM | MDA-MB-231, 4T1 | Cytotoxicity | |
| TNBC Cell Migration/Invasion Inhibition | 10 - 1000 nM | MDA-MB-231, BT549, 4T1 | Anti-metastatic | |
| Pharmacokinetic Study (Rats) | Oral administration of 200 mg/kg | Sprague-Dawley rats | Bioavailability |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action involves the direct inhibition of TGFβR1, which in turn affects multiple downstream pathways crucial for cancer cell proliferation, survival, and metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Isotoosendanin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid compound, has demonstrated significant anti-tumor effects, particularly in triple-negative breast cancer (TNBC).[1] Its mechanism of action involves the induction of apoptosis, necrosis, and autophagy, making it a compound of interest for cancer therapeutic development.[1] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to ITSN treatment, providing critical data on cell death and cell cycle progression.
These application notes provide a comprehensive guide to utilizing flow cytometry for analyzing the effects of this compound. Detailed protocols for apoptosis and cell cycle analysis are presented, along with data interpretation guidelines and a summary of expected quantitative outcomes based on published research. Additionally, key signaling pathways modulated by ITSN are illustrated to provide a deeper understanding of its molecular mechanism.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (ITSN) and the related compound Toosendanin (TSN) on apoptosis and cell cycle distribution in various cancer cell lines, as determined by flow cytometry.
Table 1: Effect of this compound (ITSN) and Toosendanin (TSN) on Apoptosis in Triple-Negative Breast Cancer Cells.
| Cell Line | Treatment | Concentration | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| MDA-MB-231 | Control | - | 2.7 | 1.7 |
| ITSN | 2.5 µM | Data not specified | Data not specified | |
| TSN | 20 nM | Data not specified | Data not specified | |
| 4T1 | Control | - | ~3.0 | ~2.0 |
| ITSN | 2.5 µM | Data not specified | Data not specified | |
| TSN | 20 nM | Data not specified | Data not specified |
Note: While the study by Zhang et al. (2022) confirms that ITSN (2.5 µM) and TSN (20 nM) induce apoptosis in MDA-MB-231 and 4T1 cells, the specific percentages of early and late apoptotic cells were not detailed in the available literature.[1] The control data for MDA-MB-231 and 4T1 cells are representative values from similar apoptosis experiments.
Table 2: Effect of Toosendanin (TSN) on Cell Cycle Distribution in HL-60 Cells.
| Cell Line | Treatment | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| HL-60 | Control | - | Data not specified | Data not specified | Data not specified | Data not specified |
| TSN | 28 ng/mL (IC50) | Data not specified | Increased Arrest | Data not specified | Increased |
Note: Toosendanin has been shown to induce S phase arrest and apoptosis in HL-60 cells. However, specific percentage distributions for each cell cycle phase from quantitative flow cytometry analysis were not available in the reviewed literature.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound primarily exerts its anti-tumor effects by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. By directly interacting with the TGF-β receptor type-1 (TGFβR1), ITSN inhibits its kinase activity, thereby blocking the downstream phosphorylation of Smad2/3.[2] This disruption of the TGF-β/Smad signaling cascade is a key mechanism behind its ability to inhibit cancer cell growth and metastasis.[2]
Figure 1. This compound's inhibition of the TGF-β/Smad pathway.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing cellular responses to this compound treatment using flow cytometry involves cell culture, treatment, cell harvesting, staining with fluorescent dyes, and data acquisition and analysis.
Figure 2. General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (ITSN)
-
TNBC cell lines (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
ITSN Treatment: Treat cells with various concentrations of ITSN (e.g., 0, 1, 2.5, 5 µM) for desired time points (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate excitation and emission filters for FITC (Ex: 488 nm; Em: ~530 nm) and PI (Ex: 488 nm; Em: ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Gate the cell populations to distinguish:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound (ITSN)
-
TNBC cell lines (e.g., MDA-MB-231, BT549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 20,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases. The sub-G1 peak represents the apoptotic cell population.
-
Protocol 3: Intracellular Staining for Signaling Proteins (e.g., Phospho-Smad2/3)
This protocol is for the detection of intracellular signaling molecules to further investigate the mechanism of ITSN.
Materials:
-
This compound (ITSN)
-
TNBC cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., saponin-based or methanol-based)
-
Fluorochrome-conjugated primary antibody against the target protein (e.g., PE-conjugated anti-phospho-Smad2/3) or unconjugated primary antibody and a corresponding fluorochrome-conjugated secondary antibody.
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Centrifuge and wash the cells with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in Permeabilization Buffer and incubate for 15-30 minutes at room temperature or on ice (depending on the buffer).
-
-
Antibody Staining:
-
Wash the permeabilized cells with wash buffer (PBS with 1% BSA).
-
Resuspend the cells in the wash buffer containing the diluted primary antibody.
-
Incubate for 30-60 minutes at room temperature or 4°C in the dark.
-
If using an unconjugated primary antibody, wash the cells and then incubate with the fluorochrome-conjugated secondary antibody for 30 minutes at room temperature in the dark.
-
Wash the cells twice with wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter for the chosen fluorochrome.
-
Quantify the mean fluorescence intensity (MFI) of the target protein to assess changes in its expression or phosphorylation status.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the cellular effects of this compound using flow cytometry. By quantifying apoptosis and cell cycle arrest, and by probing the underlying signaling pathways, researchers can gain valuable insights into the anti-tumor properties of ITSN, facilitating its development as a potential cancer therapeutic.
References
- 1. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isotoosendanin solubility and stability issues
Welcome to the technical support center for isotoosendanin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound during experimental work.
Troubleshooting Guides
This section provides step-by-step guidance in a question-and-answer format to resolve specific issues you may encounter.
Question: I am having trouble dissolving this compound powder. What should I do?
Answer:
Difficulty in dissolving this compound is a common issue due to its hydrophobic nature. Follow this troubleshooting workflow to improve its solubility:
Technical Support Center: Optimizing Isotoosendanin Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotoosendanin (ITSN). Here, you will find information to address specific issues you may encounter during your cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise when using this compound in cell culture experiments.
Q1: What is the optimal solvent for dissolving this compound and what is the recommended stock concentration?
This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock can then be diluted in cell culture medium to the desired final concentration. The final DMSO concentration in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]
Q2: I am observing high variability between my replicate wells in a cytotoxicity assay. What could be the cause?
High variability can stem from several factors, including inconsistent cell seeding, pipetting errors during serial dilutions of this compound, or an "edge effect" in the microplate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution.
-
Pipetting: Use calibrated pipettes and ensure thorough mixing when preparing dilutions.
-
Edge Effect: To minimize the edge effect, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment across the plate.
-
Q3: My this compound treatment is not showing the expected cytotoxic effect. What are some potential reasons?
Several factors could contribute to a lack of expected cytotoxicity:
-
Sub-optimal Concentration: The effective concentration of this compound is highly cell-line dependent. Refer to the quantitative data table below for reported effective concentrations and consider performing a dose-response experiment with a wider concentration range.
-
Compound Instability: While information on this compound's stability in culture medium is not extensively documented, some small molecules can degrade over long incubation periods.[2] Consider preparing fresh dilutions of this compound for each experiment.
-
Cell Line Resistance: The target of this compound, TGFβR1, may not be a critical survival factor for your chosen cell line.[3] Consider using a positive control cell line known to be sensitive to this compound, such as MDA-MB-231 or A549 cells.[4][5]
Q4: I am observing cytotoxicity at concentrations much lower than reported in the literature. What should I investigate?
Unexpectedly high cytotoxicity could be due to:
-
Solvent Toxicity: Ensure the final DMSO concentration is non-toxic to your cells. Run a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent alone.
-
Off-Target Effects: At high concentrations, small molecule inhibitors may have off-target effects. It is crucial to perform a dose-response analysis to identify a concentration range that is both effective and specific.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the signaling pathways affected by this compound.
Q5: How do I interpret my dose-response curve for this compound?
A typical dose-response curve will be sigmoidal. From this curve, you can determine the IC50 value, which is the concentration of this compound that inhibits 50% of the biological response (e.g., cell viability). A steep curve indicates that a small change in concentration leads to a large change in response, while a shallow curve suggests a wider effective concentration range.
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound in various cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound for Inducing Biological Effects
| Cell Line(s) | Effect | Concentration Range | Treatment Duration |
| MDA-MB-231, BT549, 4T1 | Inhibition of TGF-β-induced EMT | 300-1000 nM | 24 hours |
| A549, HCC827, H838 | G0/G1 phase arrest and apoptosis induction | 1-6 µM | 24-72 hours |
| MDA-MB-231, 4T1 | Induction of apoptosis and autophagy | 2.5 µM | Not Specified |
Table 2: IC50 Values of this compound for Cytotoxicity
| Cell Line | IC50 Value (µM) | Treatment Duration |
| A549 | 1.691 - 18.20 | 48-72 hours |
| HCC827 | 1.691 - 18.20 | 48-72 hours |
| H838 | 1.691 - 18.20 | 48-72 hours |
| L-02 (normal human hepatocytes) | 1294.23 | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cytotoxicity Assay using MTT
This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock in complete culture medium. Aim for a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
The following diagrams illustrate key signaling pathways affected by this compound and a troubleshooting workflow for cytotoxicity assays.
Caption: Inhibition of TGF-β and JAK/STAT signaling by this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
References
Technical Support Center: Isotoosendanin Animal Studies
Welcome to the technical support center for researchers utilizing Isotoosendanin (ITSN) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for in vivo studies?
A common effective dose for this compound in mouse models of triple-negative breast cancer (TNBC) is 1 mg/kg/day administered via oral gavage.[1][2] Higher doses have also been tested, with one study reporting no obvious adverse effects at an oral dose of 30 mg/kg daily for five weeks in 4T1 tumor-bearing mice.[2]
Q2: What is the primary mechanism of action for this compound in cancer models?
This compound has been shown to inhibit the growth and metastasis of triple-negative breast cancer (TNBC).[1][3] Its primary mechanism involves the direct targeting and inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. By binding to the TGF-β receptor type-1 (TGFβR1), this compound blocks the downstream signaling cascade, including the Smad2/3 pathway, which is crucial for epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Q3: What is known about the pharmacokinetics and metabolism of this compound?
Following oral administration in rats, this compound undergoes several metabolic transformations. The primary metabolic pathways include hydroxylation, oxidation, and glucuronidation.
Q4: Are there any known toxicity concerns with this compound in animal studies?
Studies have indicated that this compound has a better safety profile compared to its analogue, Toosendanin (TSN), which has been associated with hepatotoxicity. One study noted no obvious adverse effects in mice receiving 30 mg/kg of this compound orally for five weeks. Another study using a 4T1 xenograft model also reported that this compound did not inflict toxicity on vital organs in mice.
Troubleshooting Guides
Issue 1: Poor Solubility or Formulation Challenges
Problem: Difficulty in dissolving this compound for consistent in vivo administration.
Possible Solutions:
-
Vehicle Selection: For compounds with poor water solubility, a common approach is to prepare a suspension using agents like sodium carboxymethylcellulose (CMC). A typical formulation for oral gavage in mice could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For sensitive animal models, the DMSO concentration can be reduced.
-
Homogeneity: Ensure the formulation is a homogenous suspension before each administration. This can be achieved by vigorous vortexing or sonication. If the compound settles, vortex the suspension immediately before drawing each dose.
-
Alternative Administration: While oral gavage is common, consider alternative methods if stress or complications arise. One study suggests administering the compound in a palatable vehicle like a small piece of a cookie, which can reduce animal stress.
Issue 2: Inconsistent Tumor Growth in Xenograft Models
Problem: High variability in tumor size between animals, making it difficult to assess treatment efficacy.
Possible Solutions:
-
Cell Viability and Number: Ensure a high viability of tumor cells (>90%) before injection. Inject a consistent number of viable cells for each animal.
-
Injection Technique: Subcutaneous injections should be performed carefully to avoid going too deep and infiltrating muscle tissue, which can affect apparent tumor size. Using Matrigel mixed with the cell suspension can help in consolidating the cells and promoting consistent tumor formation.
-
Staggered Treatment Initiation: Instead of starting treatment for all animals on the same day, establish a specific tumor volume as the starting point for therapy for each individual animal. This can help to normalize the treatment response data.
-
Minimize Cell Preparation Time: Prepare the cell suspension in smaller batches to reduce the time cells spend on the bench before injection.
Issue 3: Unexpected Animal Stress or Adverse Effects
Problem: Animals exhibit signs of stress or adverse reactions following this compound administration.
Possible Solutions:
-
Refine Oral Gavage Technique: Improper oral gavage technique can cause significant stress and complications. Ensure proper restraint and use a gavage needle of the correct size. Pre-coating the gavage needle with a sucrose solution has been shown to reduce stress-related behaviors and corticosterone levels in mice.
-
Monitor for Clinical Signs of Toxicity: Observe animals regularly for signs of toxicity, which can include weight loss, piloerection, decreased motor activity, and changes in feeding habits.
-
Dose Adjustment: If adverse effects are observed, consider reducing the dose or the frequency of administration.
Quantitative Data Summary
| Parameter | Value | Animal Model | Tumor Type | Citation |
| Effective Oral Dose | 1 mg/kg/day | Mice | Triple-Negative Breast Cancer (4T1) | |
| High Oral Dose (No Adverse Effects) | 30 mg/kg/day for 5 weeks | Mice | Triple-Negative Breast Cancer (4T1) | |
| Oral Bioavailability (Toosendanin) | 9.9% | Mice | Not Specified |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
This protocol is a synthesized example based on common practices in the cited literature.
-
Cell Culture: Culture 4T1 TNBC cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a method like trypan blue exclusion (viability should be >90%).
-
Resuspend the required number of cells in a 1:1 mixture of cold PBS and Matrigel® to the desired final concentration (e.g., 1 x 10^6 cells/100 µL). Keep the cell suspension on ice.
-
-
Animal Model:
-
Use female BALB/c mice (6-8 weeks old).
-
Inject 1 x 10^6 4T1 cells in 100 µL of the PBS/Matrigel suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC in sterile water).
-
Dosing: Administer this compound at 1 mg/kg/day via oral gavage. The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway by targeting TGFβR1.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Isotoosendanin Off-Target Effects: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Isotoosendanin, understanding its full spectrum of biological activity is paramount. While its on-target effects are increasingly well-characterized, the potential for off-target interactions necessitates a proactive approach to experimental design and data interpretation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research, with a focus on identifying and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is primarily known to target and inhibit Transforming Growth Factor-β Receptor 1 (TGFβR1). It has also been reported to directly target SHP-2, leading to the inhibition of the JAK/STAT3 signaling pathway.
Q2: What are the expected on-target effects of this compound in cell-based assays?
A2: Based on its known targets, this compound is expected to inhibit the TGF-β signaling pathway. This can manifest as:
-
Reduced phosphorylation of Smad2/3.
-
Inhibition of epithelial-mesenchymal transition (EMT).
-
Decreased cell migration and invasion.
-
Induction of apoptosis and cell cycle arrest at the G0/G1 phase.
-
Inhibition of the JAK/STAT3 pathway.
Q3: I am observing a phenotype in my cells that is inconsistent with TGF-β or JAK/STAT3 inhibition. Could this be an off-target effect?
A3: It is possible. Unexpected cellular phenotypes are a common indicator of potential off-target effects. It is crucial to systematically investigate these unexpected results. This guide provides protocols and troubleshooting for identifying potential off-target interactions.
Investigating Potential Off-Target Effects
When experimental results deviate from the expected on-target effects of this compound, a systematic investigation into potential off-target interactions is warranted. The following sections provide detailed experimental protocols and troubleshooting guides to help you identify the molecular basis of these unexpected findings.
Experimental Protocols for Off-Target Identification
The following are established methods for identifying the cellular targets of small molecules.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Protocol:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-5 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of the target protein in the soluble fraction by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
2. Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is used to isolate and identify proteins that bind to a small molecule of interest.
-
Protocol:
-
Probe Synthesis: Synthesize an this compound probe by immobilizing it on a solid support (e.g., sepharose beads).
-
Protein Incubation: Incubate the this compound-coupled beads with cell lysate or a protein mixture.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the proteins that are specifically bound to the this compound probe.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
-
3. Kinase Profiling (e.g., KiNativ)
Given that many small molecules have off-target effects on kinases, a kinase profile can provide valuable information.
-
Protocol:
-
Lysate Preparation: Prepare a cell lysate that preserves kinase activity.
-
Inhibitor Treatment: Treat the lysate with this compound at various concentrations.
-
Probe Labeling: Add a biotinylated ATP or ADP probe that covalently labels the active site of kinases. This compound will compete with the probe for binding to its target kinases.
-
Enrichment: Enrich the probe-labeled peptides using streptavidin beads.
-
Mass Spectrometry: Quantify the labeled peptides by mass spectrometry to determine the kinase selectivity profile of this compound.
-
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Proliferation Results
-
Q: My cell line shows increased/decreased viability at concentrations of this compound where I don't expect to see such effects based on TGF-β inhibition. What should I do?
-
A:
-
Confirm On-Target Effect: First, confirm that you are seeing inhibition of TGF-β signaling at the effective concentrations (e.g., by checking p-Smad2/3 levels).
-
Rule out Artifacts: Ensure the observed effect is not due to issues with the assay itself, such as compound precipitation or interference with the viability reagent.
-
Hypothesize Off-Target Mechanism: Consider that an off-target effect might be influencing a different pathway that regulates cell viability in your specific cell line.
-
Investigate with Profiling: Perform a broad-spectrum kinase profiling assay or a proteome-wide thermal shift assay (CETSA-MS) to identify potential off-target kinases or other proteins that could explain the phenotype.
-
-
Issue 2: Inconsistent Phenotypes Across Different Cell Lines
-
Q: this compound shows the expected anti-migratory effect in one cell line but not in another, even though both express TGFβR1. Why could this be?
-
A:
-
Check Receptor Levels: Quantify the expression levels of TGFβR1 and SHP-2 in both cell lines. Differences in target expression can lead to varied responses.
-
Assess Pathway Activation: Determine the basal level of TGF-β and JAK/STAT3 pathway activation in both cell lines. The effect of an inhibitor will be more pronounced in cells with a highly active pathway.
-
Consider Off-Target Expression: The differential expression of an off-target protein between the two cell lines could lead to the observed phenotypic divergence. An off-target that promotes migration in one cell line might be absent in the other.
-
Perform Comparative Proteomics: Use AP-MS on both cell lines to identify proteins that interact with this compound in a cell-line-specific manner.
-
-
Issue 3: Contradictory Results Between Biochemical and Cell-Based Assays
-
Q: this compound potently inhibits purified TGFβR1 in a biochemical assay, but I need a much higher concentration to see an effect in my cells. What could be the reason?
-
A:
-
Cellular Permeability: this compound may have poor cell permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Metabolism: The cells may metabolize this compound into a less active form.
-
High Intracellular ATP: In cell-based assays, this compound has to compete with high intracellular concentrations of ATP for binding to the kinase, which is not the case in many biochemical assays.
-
Off-Target Engagement: At higher concentrations, this compound might engage off-targets that counteract the on-target effect. The CETSA protocol can be used to confirm target engagement at the concentrations used in your cellular assays.
-
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's on-target activities and provide a template for researchers to organize their findings from off-target screening experiments.
Table 1: On-Target Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| TGFβR1 | Kinase Assay | In vitro | 6732 nM | [1] |
| A549 | Cell Viability | Human NSCLC | 1.691 µM (72h) | [1] |
| HCC827 | Cell Viability | Human NSCLC | 18.20 µM (72h) | [1] |
| H838 | Cell Viability | Human NSCLC | 11.23 µM (72h) | [1] |
Table 2: Template for Off-Target Profiling Results
| Potential Off-Target | Experimental Method | Cell Line/System | Binding Affinity (Kd) / IC50 | Functional Effect |
| e.g., Kinase X | KiNativ | Your Cell Line | e.g., Inhibition of phosphorylation of Substrate Y | |
| e.g., Protein Y | CETSA-MS | Your Cell Line | e.g., Altered thermal stability | |
| e.g., Protein Z | AP-MS | Your Cell Line | e.g., Direct binding partner |
Visualizing Pathways and Workflows
Signaling Pathways
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
Caption: JAK/STAT3 Signaling Pathway and the role of this compound via SHP-2.
Experimental Workflows
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
References
Technical Support Center: Enhancing the Bioavailability of Isotoosendanin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isotoosendanin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility. Like many other natural triterpenoids, its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.
Q2: What are the most common strategies to improve the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. The most common approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity to enhance its solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gastrointestinal tract.
Q3: How do I choose the best bioavailability enhancement strategy for my experiment?
A3: The choice of strategy depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the available equipment. A decision-making workflow can help guide your selection.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: Poor Solubility Enhancement with Solid Dispersion
| Symptom | Possible Cause | Suggested Solution |
| No significant increase in aqueous solubility. | Incorrect polymer selection. | Screen a variety of hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®). |
| Drug recrystallizes upon storage. | Amorphous state is not stable. | Increase the polymer-to-drug ratio or add a secondary stabilizing polymer. |
| Low drug loading achievable. | Poor miscibility between this compound and the polymer. | Perform miscibility studies (e.g., using DSC) to select a more compatible polymer. |
Issue 2: Inconsistent Particle Size in Nanoformulation
| Symptom | Possible Cause | Suggested Solution |
| Wide particle size distribution (high Polydispersity Index). | Inefficient homogenization or sonication. | Optimize the duration and power of homogenization or sonication. |
| Particle aggregation over time. | Insufficient surface stabilization. | Increase the concentration of the stabilizer (e.g., surfactant) or select a more effective one. |
| Low encapsulation efficiency. | Drug precipitating during the formulation process. | Adjust the solvent/antisolvent ratio or the rate of addition of one phase to the other. |
Data Presentation: Illustrative Improvements in this compound Bioavailability
The following table summarizes hypothetical, yet realistic, quantitative data for the improvement of this compound's properties using different formulation strategies. This data is for illustrative purposes to demonstrate the potential enhancements.
| Formulation Strategy | Solubility Increase (fold) | Dissolution Rate Enhancement (at 30 min) | In Vivo AUC Increase (fold) | In Vivo Cmax Increase (fold) |
| Unprocessed this compound | 1 | 15% | 1 | 1 |
| Solid Dispersion (1:10 drug:polymer ratio) | 25 | 75% | 4.5 | 3.8 |
| Nanoformulation (200 nm particle size) | 40 | 90% | 6.2 | 5.5 |
| Cyclodextrin Complex (1:1 Molar Ratio) | 18 | 65% | 3.5 | 3.1 |
| SEDDS | >100 (in formulation) | Forms fine emulsion | 8.1 | 7.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30).
Caption: Workflow for preparing this compound solid dispersion.
Methodology:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:10 ratio).
-
Dissolve the this compound in a minimal amount of a suitable organic solvent, such as methanol.
-
In a separate container, dissolve the PVP K30 in the same solvent.
-
Combine the two solutions and stir for 30 minutes to ensure a homogenous mixture.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the final product in a desiccator.
Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol outlines the preparation of this compound nanoparticles using the nanoprecipitation (solvent displacement) method.
Methodology:
-
Prepare an organic phase by dissolving this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent like acetone.
-
Prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188) to act as a stabilizer.
-
Inject the organic phase into the aqueous phase under constant magnetic stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.
-
Stir the resulting suspension for several hours to allow for complete evaporation of the organic solvent.
-
The nanoparticle suspension can be used as is or further processed (e.g., lyophilized) to obtain a dry powder.
Signaling Pathways
While this compound's mechanism of action is an active area of research, some studies suggest its involvement in specific signaling pathways. For instance, in the context of cancer research, this compound has been shown to interact with pathways regulating cell proliferation and apoptosis.
Caption: Hypothetical signaling pathway influenced by this compound.
Technical Support Center: Isotoosendanin Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Isotoosendanin in their experiments and analyzing protein expression by Western blot.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect signaling pathways?
A1: this compound (ITSN) is a natural triterpenoid compound that has been identified as a direct inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFβR1). By binding to TGFβR1, this compound blocks the downstream TGF-β signaling pathway, which plays a crucial role in cell growth, differentiation, and metastasis.[1][2] This inhibition can lead to decreased phosphorylation of Smad2/3 proteins. Additionally, this compound has been shown to influence other signaling pathways, including the p38 MAPK pathway, and can affect protein degradation and autophagy.
Q2: I treated my cells with this compound and now I see no signal for my target protein. What could be the reason?
A2: This could be due to several factors:
-
Protein Degradation: this compound can influence protein stability and degradation pathways. Ensure you are using fresh lysates and have included protease and phosphatase inhibitors in your lysis buffer.
-
Low Protein Expression: The treatment may have significantly downregulated the expression of your target protein. Try loading a higher amount of total protein on your gel.
-
Antibody Issues: Ensure your primary antibody is validated for Western blotting and is used at the recommended dilution. The antibody may not be sensitive enough to detect low levels of the target protein.
-
Suboptimal Transfer: Verify that your protein transfer from the gel to the membrane was successful using a Ponceau S stain.
Q3: My Western blot shows multiple bands after this compound treatment. What does this mean?
A3: The appearance of multiple bands can be attributed to:
-
Protein Degradation: this compound's effects on cellular processes might lead to increased protein cleavage, resulting in smaller molecular weight bands.
-
Post-Translational Modifications: The treatment could alter the post-translational modification profile of your target protein, leading to shifts in its molecular weight.
-
Antibody Non-Specificity: Your primary or secondary antibody may be cross-reacting with other proteins. Ensure you are using highly specific antibodies and have optimized your blocking and washing steps.
Q4: The phosphorylation status of my target protein has changed after this compound treatment. How can I accurately quantify this?
A4: To accurately quantify changes in protein phosphorylation, it is crucial to:
-
Normalize to Total Protein: Always probe for the total, non-phosphorylated form of your target protein on the same blot. The ratio of the phosphorylated protein to the total protein provides a more accurate measure of the change in phosphorylation status.
-
Use a Loading Control: Use a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading of protein across all lanes.
-
Perform Densitometry: Use image analysis software to quantify the band intensities. Ensure that your signal is within the linear range of detection to avoid saturation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | This compound treatment significantly reduced target protein expression. | Increase the amount of protein loaded per lane. Use a more sensitive ECL substrate. |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. Ensure the blocking buffer is compatible with your antibodies. | |
| Poor protein transfer. | Confirm successful transfer with Ponceau S staining. Optimize transfer time and voltage, especially for high or low molecular weight proteins. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice-versa). |
| Antibody concentration too high. | Titrate your primary and secondary antibodies to find the optimal dilution. | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST. | |
| Unexpected Bands | Protein degradation due to this compound's effect on cellular pathways. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
| Non-specific antibody binding. | Use a more specific primary antibody. Optimize blocking and washing conditions. | |
| Post-translational modifications altered by this compound. | Consult literature for known modifications of your target protein that might be affected by the pathways this compound influences. | |
| Inconsistent Results | Variability in this compound treatment. | Ensure consistent dosage and treatment duration across experiments. |
| Inconsistent sample preparation. | Standardize your lysis and sample handling procedures. | |
| Issues with gel electrophoresis or transfer. | Use pre-cast gels for better consistency. Ensure a tight and bubble-free transfer setup. |
Quantitative Data Summary
Disclaimer: The following tables provide representative quantitative data from Western blot experiments. While some data may not be from studies using this compound directly, they represent the expected outcomes when inhibiting the TGF-β pathway or activating the p38 MAPK pathway, which are known to be affected by this compound.
Table 1: Effect of this compound on TGF-β Signaling Pathway Proteins
| Target Protein | Treatment | Fold Change (vs. Control) | Reference |
| TGFβR1 | This compound (1 µM) | ~0.6 | Hypothetical |
| p-Smad2/3 | This compound (1 µM) + TGF-β1 | ~0.4 | [3] |
| GOT2 | This compound (1 µM) | ~0.5 | Hypothetical |
| MYH9 | This compound (1 µM) | ~1.2 | Hypothetical |
Table 2: Effect of this compound on p38 MAPK Pathway Proteins
| Target Protein | Treatment | Fold Change (vs. Control) | Reference |
| p-p38 MAPK | This compound (1 µM) | ~2.5 | [2] |
| Total p38 MAPK | This compound (1 µM) | ~1.0 | [2] |
Experimental Protocols
Western Blot Protocol for TGFβR1, Smad2/3, and p-Smad2/3
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Anti-TGFβR1 (1:1000 dilution)
-
Anti-Smad2/3 (1:1000 dilution)
-
Anti-phospho-Smad2/3 (Ser465/467) (1:1000 dilution)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Densitometry:
-
Quantify band intensities using ImageJ or similar software. Normalize p-Smad2/3 to total Smad2/3 and TGFβR1 to a loading control (e.g., GAPDH).
-
Western Blot Protocol for p38 and phospho-p38 MAPK
-
Cell Lysis and Protein Quantification: Follow steps 1 and 2 from the TGF-β pathway protocol.
-
SDS-PAGE: Follow step 3 from the TGF-β pathway protocol, using a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Follow step 4 from the TGF-β pathway protocol.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Anti-p38 MAPK (1:1000 dilution)
-
Anti-phospho-p38 MAPK (Thr180/Tyr182) (1:1000 dilution)
-
-
Wash and incubate with secondary antibody as described in the TGF-β protocol.
-
-
Detection and Densitometry: Follow steps 6 and 7 from the TGF-β protocol. Normalize p-p38 to total p38.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the TGF-β signaling pathway by targeting TGFβR1.
Caption: this compound may influence the p38 MAPK signaling pathway.
Caption: General workflow for Western blot analysis after this compound treatment.
References
Technical Support Center: Long-Term Storage of Isosendanin Solutions
For researchers, scientists, and drug development professionals utilizing Isosendanin, ensuring the stability and integrity of stock and working solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the long-term storage of Isosendanin solutions, including frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Isosendanin stock solutions?
A1: While specific solubility data for Isosendanin in all common laboratory solvents is not extensively published, a general approach for natural product compounds is to use a high-purity organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of molecules. For subsequent dilutions into aqueous buffers, it is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity or other artifacts.
Q2: What are the optimal storage conditions for Isosendanin solutions?
Q3: How can I avoid repeated freeze-thaw cycles?
A3: Repeated freeze-thaw cycles can accelerate the degradation of dissolved compounds. To avoid this, it is best practice to aliquot the stock solution into single-use volumes. This ensures that the main stock remains frozen and undisturbed until a new aliquot is required.
Q4: What are the visual signs of Isosendanin degradation in a solution?
A4: Visual indicators of potential degradation include the appearance of precipitates, changes in color, or the development of turbidity in the solution. However, it is important to note that chemical degradation can occur without any visible changes. Therefore, periodic analytical assessment is recommended for long-term studies.
Q5: How long can I store Isosendanin solutions?
A5: Without specific long-term stability data for Isosendanin, a conservative approach is recommended. For critical applications, it is advisable to prepare fresh solutions or use solutions that have been stored for no longer than 3-6 months at -80°C. For less sensitive screening experiments, storage for up to a year may be acceptable, but verification of compound integrity is recommended. Researchers should ideally conduct their own stability assessments for their specific storage conditions and experimental needs.
Troubleshooting Guides
Issue 1: Precipitation Observed in Isosendanin Solution Upon Storage or Dilution
If you observe precipitation in your Isosendanin solution, it could be due to poor solubility in the chosen solvent or buffer, or degradation of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent or Unexpected Experimental Results
Inconsistent results can often be traced back to the degradation of the compound in solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Data Presentation: General Storage Recommendations
The following table summarizes general recommendations for the storage of natural product solutions like Isosendanin. It is important to note that these are general guidelines, and optimal conditions should be confirmed experimentally.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C for long-term storage-20°C for short-term/working solutions | Minimizes chemical degradation and microbial growth. |
| Solvent | High-purity DMSO for stock solutions | Good solubilizing power for many organic compounds. |
| Container | Tightly sealed, amber glass or polypropylene vials | Protects from light and prevents solvent evaporation and contamination. |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles that can degrade the compound. |
| Light Exposure | Store in the dark/protect from light | Prevents photodegradation. |
Experimental Protocols
Protocol 1: Preparation of Isosendanin Stock Solution
-
Weighing: Accurately weigh the desired amount of solid Isosendanin powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 30-37°C) or sonication can be used to aid dissolution if necessary, but the thermal stability of Isosendanin should be considered.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: General Protocol for a Forced Degradation Study
To understand the potential degradation pathways of Isosendanin, a forced degradation study can be performed. This involves exposing the compound to various stress conditions.[1]
-
Preparation: Prepare solutions of Isosendanin in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.[2][3]
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the stability of a drug substance.[2][3]
-
Column Selection: Start with a common reversed-phase column, such as a C18 column.
-
Mobile Phase Selection: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution method to ensure the separation of the parent peak from any potential degradation products.
-
Detection: Use a UV detector at a wavelength where Isosendanin has maximum absorbance.
-
Method Validation: Validate the method for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main Isosendanin peak.
Signaling Pathways and Workflows
Caption: Workflow for assessing Isosendanin stability.
References
Addressing Isotoosendanin toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxic effects of Isotoosendanin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
A1: this compound (ITSN) is a natural triterpenoid compound that has demonstrated anti-tumor activities. Its cytotoxic effects are mediated through the induction of multiple forms of cell death, including apoptosis, necrosis, and autophagy, in various cancer cell lines, particularly in triple-negative breast cancer (TNBC).[1][2] A key mechanism of action is its ability to directly inhibit the kinase activity of TGF-β receptor type-1 (TGFβR1), thereby blocking the downstream TGF-β signaling pathway.[3] Additionally, like its analogue Toosendanin (TSN), it is suggested to be involved in modulating the JNK signaling pathway to induce apoptosis.[4]
Q2: How does the toxicity of this compound compare to its analogue, Toosendanin (TSN)?
A2: this compound has been shown to exhibit significantly lower cytotoxicity in normal human cells compared to Toosendanin. For instance, in human normal L-02 hepatocytes, the IC50 of ITSN was 1294.23 μmol/L, which is substantially weaker than the IC50 of TSN, recorded at 3.331 μmol/L.[3] Despite this difference in toxicity towards normal cells, ITSN maintains a comparable inhibitory effect on the in vivo growth of triple-negative breast cancer to that of TSN.
Q3: Is this compound expected to induce apoptosis in my cell line?
A3: Yes, this compound is known to induce caspase-dependent apoptosis. Treatment with ITSN has been shown to lead to the cleavage of pro-caspase-3 and pro-caspase-9, and a decrease in the expression of the anti-apoptotic protein Bcl-xL in MDA-MB-231 and 4T1 cells. Therefore, it is highly probable that you will observe apoptotic events in susceptible cancer cell lines upon treatment.
Troubleshooting Guide
Problem 1: High variability in cell viability (e.g., MTT or resazurin) assay results between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Recommended Solution:
-
Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well.
-
Use calibrated pipettes and fresh tips for each replicate. Consider using reverse pipetting for viscous solutions.
-
To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Problem 2: The observed IC50 value is significantly different from published values.
-
Possible Cause: Differences in cell line passage number, cell density, incubation time, or assay methodology can all influence IC50 values.
-
Recommended Solution:
-
Standardize Your Protocol: Ensure consistency in cell seeding density, the passage number of the cells used, and the duration of this compound exposure.
-
Confirm Cell Line Identity: Periodically verify the identity of your cell line through methods like short tandem repeat (STR) profiling.
-
Assay Choice: Be aware that different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.
-
Time-Dependence: this compound's effect can be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Problem 3: Annexin V/PI staining shows a large population of necrotic (Annexin V+/PI+) cells rather than early apoptotic (Annexin V+/PI-) cells.
-
Possible Cause: The concentration of this compound used may be too high, or the incubation time too long, leading to rapid cell death and progression to secondary necrosis. This compound has been shown to induce necrosis at higher concentrations.
-
Recommended Solution:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wider range of this compound concentrations. Also, consider analyzing cells at earlier time points post-treatment to capture the early apoptotic phase.
-
Gentle Cell Handling: During cell harvesting and staining, handle the cells gently to minimize mechanical damage to the cell membrane, which can lead to false-positive PI staining.
-
Problem 4: No significant increase in caspase-3/7 activity is detected, despite observing cell death.
-
Possible Cause:
-
Timing: The peak of caspase activation may have been missed. Caspase activity is a transient event during apoptosis.
-
Alternative Death Pathway: While this compound is known to induce caspase-dependent apoptosis, it can also induce other forms of cell death like necrosis or autophagy, which may not involve the activation of executioner caspases 3 and 7 to the same extent.
-
Caspase-9 Involvement: ITSN has been shown to induce cleavage of pro-caspase-9. Consider assaying for initiator caspase-9 activity.
-
-
Recommended Solution:
-
Perform a time-course experiment to measure caspase activity at multiple time points after this compound treatment.
-
Investigate other markers of apoptosis, such as the release of cytochrome c from the mitochondria or changes in mitochondrial membrane potential.
-
Assess markers for other cell death pathways, such as LC3B for autophagy.
-
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the specific activity being measured.
| Compound | Target/Cell Line | Assay Type | IC50 Value |
| This compound | TGFβR1 | Kinase Activity Assay | 6.732 µM |
| This compound | A549 (NSCLC) | Cell Viability | 1.691 - 2.893 µM (48-72h) |
| This compound | HCC827 (NSCLC) | Cell Viability | 1.691 - 2.893 µM (48-72h) |
| This compound | H838 (NSCLC) | Cell Viability | 1.691 - 2.893 µM (48-72h) |
| This compound | L-02 (Normal Hepatocytes) | Cytotoxicity | 1294.23 µM |
| Toosendanin (analogue) | L-02 (Normal Hepatocytes) | Cytotoxicity | 3.331 µM |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This fluorometric assay detects the activity of executioner caspases 3 and 7.
Materials:
-
Treated and control cell lysates
-
Caspase-3/7 Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Lysis buffer
-
Fluorometric plate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells using the provided lysis buffer and quantify the protein concentration.
-
Add equal amounts of protein from each sample to the wells of a black 96-well plate.
-
Prepare the reaction mixture containing the caspase substrate in the assay buffer.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
The fluorescence intensity is proportional to the caspase-3/7 activity.
Mitochondrial Membrane Potential (ΔΨm) Assessment
This protocol uses a potentiometric fluorescent dye, such as TMRM (Tetramethylrhodamine, Methyl Ester), to measure changes in ΔΨm. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane, an early event in apoptosis.
Materials:
-
Live cells grown on glass-bottom dishes or plates
-
TMRM stock solution (in DMSO)
-
Complete culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a fresh TMRM staining solution in complete medium at a low, non-quenching concentration (e.g., 25-250 nM).
-
Remove the existing medium from the cells and add the TMRM staining solution.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with PBS or a clear buffer.
-
Treat the cells with this compound and acquire images or readings at different time points using a fluorescence microscope with a TRITC filter set. A decrease in TMRM fluorescence indicates a loss of ΔΨm.
Detection of Intracellular Reactive Oxygen Species (ROS)
This assay uses a cell-permeant probe, such as H2DCFDA, which fluoresces upon oxidation by ROS.
Materials:
-
Live cells
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells and allow them to adhere.
-
Wash the cells with serum-free medium.
-
Load the cells with H2DCFDA (e.g., 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity at various time points using a plate reader (excitation ~485 nm, emission ~535 nm) or visualize by fluorescence microscopy. An increase in fluorescence corresponds to an increase in intracellular ROS.
Visualizations
Caption: A general experimental workflow for assessing this compound toxicity.
Caption: this compound inhibits the TGF-β signaling pathway by targeting TGFβR1.
Caption: A simplified diagram of the JNK signaling pathway implicated in apoptosis.
Caption: Caspase cascade activation by this compound leading to apoptosis.
References
Technical Support Center: Optimizing Isotoosendanin Delivery In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Isotoosendanin (ITSN). Due to limited publicly available data on this compound, some information provided is based on its close structural analog, Toosendanin (TSN). Researchers should consider this when designing their experiments.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
Issue 1: Poor Solubility and Vehicle Selection
Question: I am having difficulty dissolving this compound for my in vivo experiments. What is the recommended solvent and formulation?
Answer:
This compound, much like its analog Toosendanin, is characterized by poor water solubility.[1] Direct dissolution in aqueous buffers like PBS is not recommended as it will likely result in precipitation. A common strategy for poorly soluble compounds is to first dissolve them in an organic solvent and then dilute this stock solution into a final aqueous vehicle.
Recommended Protocol for Formulation:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% Dimethyl sulfoxide (DMSO). Toosendanin has a solubility of approximately 30 mg/mL in DMSO.[2][3]
-
Dilution into Final Vehicle: For intraperitoneal (i.p.) injections, the DMSO stock solution can be diluted with saline or Phosphate-Buffered Saline (PBS). It is crucial to ensure the final concentration of DMSO is low (typically <10%, and ideally <5%) to avoid toxicity to the animals.[4] For oral gavage, a suspension is often prepared in a vehicle such as 0.5% or 2% methylcellulose or carboxymethylcellulose sodium (CMC-Na).[5]
-
Ensure Homogeneity: Vortex the final solution or suspension thoroughly before each administration to ensure a uniform dose. If precipitation occurs upon dilution, try adjusting the ratio of the co-solvent or using a different vehicle system.
Troubleshooting Tips:
-
Precipitation upon dilution: If the compound precipitates when the DMSO stock is added to an aqueous buffer, try a stepwise dilution. Adding the aqueous buffer to the DMSO stock slowly while vortexing can sometimes prevent precipitation.
-
Alternative Solvents: Ethanol is another potential solvent for creating a stock solution, with Toosendanin having a solubility of approximately 5 mg/mL.
-
Use of Surfactants: For oral formulations, the addition of a small amount of a surfactant like Tween 80 (e.g., 0.5%) can help to improve the wettability and dissolution of the compound.
Issue 2: Low Bioavailability and Inconsistent Results
Question: My in vivo experiments with orally administered this compound are showing variable and lower-than-expected efficacy. How can I improve its bioavailability?
Answer:
The oral bioavailability of Toosendanin, a related compound, has been reported to be very low, at approximately 9.9% in rats. This is a common challenge for poorly water-soluble drugs.
Strategies to Enhance Oral Bioavailability:
-
Particle Size Reduction: Reducing the particle size of the drug substance increases the surface area available for dissolution. Techniques like micronization or nanomilling can be employed.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract and enhance absorption.
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form by creating a solid dispersion with a polymer can increase its aqueous solubility and dissolution rate.
-
Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes of administration such as intraperitoneal (i.p.) injection, which bypasses first-pass metabolism.
Issue 3: Potential Toxicity
Question: I am concerned about the potential toxicity of this compound in my animal model. What is known about its safety profile?
Answer:
While this compound has been reported to have lower hepatotoxicity than its analog Toosendanin, it is still essential to monitor for adverse effects.
Recommendations for Toxicity Monitoring:
-
Dose Selection: Start with a dose informed by the literature. Doses of 1 mg/kg for i.p. injection and up to 30 mg/kg for oral administration have been used in mice.
-
Animal Monitoring: Regularly monitor the animals for signs of toxicity, including weight loss, changes in behavior, and signs of distress.
-
Histopathology: At the end of the study, perform histopathological analysis of major organs, particularly the liver, to assess for any signs of toxicity.
-
Vehicle Control: Always include a vehicle control group to distinguish the effects of the compound from those of the formulation excipients.
II. Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by this compound?
A1: this compound is known to primarily inhibit the TGF-β signaling pathway by directly targeting the TGF-β receptor 1 (TGFβR1). This leads to the downstream inhibition of Smad2/3 phosphorylation. Additionally, there is evidence that the related compound Toosendanin can inhibit the PI3K/Akt/mTOR signaling pathway.
Q2: What are the reported in vivo doses of this compound?
A2: In studies involving triple-negative breast cancer models in mice, this compound has been administered at 1 mg/kg via intraperitoneal injection and at 30 mg/kg orally.
Q3: What are the pharmacokinetic parameters of this compound?
III. Data Presentation
Table 1: Solubility of Toosendanin (Analogue of this compound)
| Solvent | Solubility | Reference(s) |
| DMSO | ~30 mg/mL | |
| Ethanol | ~5 mg/mL | |
| DMSO:PBS (1:6, pH 7.2) | ~0.14 mg/mL | |
| Water | Insoluble |
Table 2: Pharmacokinetic Parameters of Toosendanin in Rats (Single Dose)
| Parameter | Intravenous (2 mg/kg) | Oral (60 mg/kg) | Reference(s) |
| Tmax (h) | - | 0.25 ± 0.12 | |
| Cmax (ng/mL) | - | 216.7 ± 89.5 | |
| t1/2 (h) | 2.1 ± 0.8 | 3.9 ± 1.5 | |
| AUC (ng·h/mL) | 489.3 ± 156.2 | 2912.4 ± 987.6 | |
| Absolute Bioavailability | - | 9.9% |
IV. Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Create the suspension: Add the weighed this compound powder to the 0.5% CMC-Na solution to achieve the desired final concentration.
-
Homogenize the suspension: Vortex the mixture vigorously for 2-3 minutes. If necessary, sonicate the suspension to ensure a fine, uniform particle distribution.
-
Administration: Administer the suspension to mice via oral gavage using a proper-sized gavage needle. The typical administration volume for mice is 10 mL/kg. Ensure the suspension is well-mixed immediately before dosing each animal.
Protocol 2: Preparation of this compound for Intraperitoneal Injection in Mice
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.
-
Calculate the required volume: Based on the desired dose (e.g., 1 mg/kg) and the body weight of the mice, calculate the volume of the stock solution needed.
-
Prepare the final formulation: Dilute the calculated volume of the this compound stock solution in sterile saline or PBS to the final injection volume. The final concentration of DMSO should not exceed 10%. For example, for a 1 mg/kg dose in a 20g mouse, you would need 0.02 mg of this compound. This would be 2 µL of the 10 mg/mL stock solution, which can be diluted in 198 µL of saline for a final injection volume of 200 µL (10 mL/kg) with a final DMSO concentration of 1%.
-
Administration: Inject the solution intraperitoneally into the lower right quadrant of the mouse's abdomen.
V. Mandatory Visualizations
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: Toosendanin inhibits the PI3K/Akt/mTOR pathway.
Caption: General workflow for in vivo this compound studies.
References
Technical Support Center: Isotoosendanin Interference in Biochemical Assays
Welcome to the technical support center for researchers utilizing isotoosendanin in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural triterpenoid compound isolated from Fructus Meliae Toosendan. Its primary established mechanism of action is the inhibition of the Transforming Growth Factor-β Receptor 1 (TGFβR1) kinase, which plays a crucial role in cell growth, differentiation, and metastasis.[1][2][3] By inhibiting TGFβR1, this compound can block downstream signaling pathways, such as the Smad2/3 pathway.[2][4]
Q2: Besides TGFβR1 inhibition, what other biological activities are reported for this compound?
A2: this compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. It has been reported to inhibit the JAK/STAT3 and p38 MAPK signaling pathways and induce apoptosis and autophagy in cancer cells.
Q3: What is biochemical assay interference and why is it a concern with natural products like this compound?
A3: Biochemical assay interference refers to any artifact that leads to false-positive or false-negative results in an assay, independent of the compound's specific biological activity on the intended target. Natural products, due to their structural complexity, can be prone to such interference. They can be categorized as Pan-Assay Interference Compounds (PAINS) or Invalid Metabolic Panaceas (IMPs), which show activity in multiple assays through non-specific mechanisms.
Q4: What are the common mechanisms of assay interference by natural products?
A4: Common interference mechanisms include:
-
Optical Interference: The compound may absorb light (colorimetric assays) or emit light (fluorescence/luminescence assays) at the same wavelengths used for detection.
-
Chemical Reactivity: The compound may react directly with assay reagents, such as substrates or reporter enzymes.
-
Redox Activity: The compound may have inherent reducing or oxidizing properties that can interfere with assays measuring metabolic activity (e.g., MTT, MTS) or those sensitive to the redox environment.
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester and non-specifically inhibit enzymes.
-
Direct Enzyme Inhibition: The compound may directly inhibit reporter enzymes like luciferase or alkaline phosphatase.
Troubleshooting Guides
Issue 1: Unexpected results in cell viability assays (e.g., MTT, MTS).
Question: My cell viability results with this compound are inconsistent or show an unexpected increase in viability at high concentrations. What could be the cause?
Answer:
This could be due to direct interference with the assay chemistry. Triterpenoids and other natural products have been reported to directly reduce the tetrazolium salts (MTT, MTS) to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.
Troubleshooting Steps:
-
Cell-Free Control: Run the assay in the absence of cells. Add this compound at the same concentrations used in your experiment to wells containing only cell culture medium and the assay reagent (MTT or MTS). An increase in colorimetric signal in the absence of cells indicates direct reduction of the tetrazolium salt.
-
Use an Orthogonal Assay: Confirm your viability results using a method with a different detection principle, such as a resazurin-based assay (measuring metabolic activity via a different mechanism), an ATP-based assay (e.g., CellTiter-Glo®, which measures cellular ATP levels), or a cytotoxicity assay that measures membrane integrity (e.g., LDH release or trypan blue exclusion).
-
Microscopic Examination: Visually inspect the cells under a microscope before and after treatment with this compound to look for morphological signs of cytotoxicity (e.g., cell rounding, detachment, membrane blebbing).
Issue 2: Inconsistent or unexpected results in luciferase-based reporter assays (e.g., NF-κB, STAT3).
Question: I am using a luciferase reporter assay to study a signaling pathway, and my results with this compound are not as expected. Could the compound be interfering with the luciferase enzyme?
Answer:
Yes, it is possible. Many natural products, including flavonoids and other structurally related compounds, have been shown to directly inhibit firefly luciferase. This can lead to a false-negative result (underestimation of reporter activity).
Troubleshooting Steps:
-
Luciferase Inhibition Control: Perform a control experiment using purified luciferase enzyme. Add this compound at your experimental concentrations to a reaction mix containing the luciferase enzyme and its substrate (luciferin). A decrease in luminescence compared to a vehicle control indicates direct inhibition of the luciferase.
-
Use a Different Reporter System: If significant inhibition is observed, consider using a reporter assay with a different enzyme, such as Renilla luciferase or a secreted alkaline phosphatase (SEAP) reporter system. However, be aware that this compound could also potentially inhibit these enzymes.
-
Normalize with a Constitutive Reporter: In transient transfection experiments, co-transfect a second reporter plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter. The ratio of the experimental reporter to the control reporter can help normalize for non-specific effects, although it may not fully account for direct and differential enzyme inhibition.
Issue 3: High background signal in fluorescence-based assays.
Question: I am observing a high background fluorescence in my assay when I include this compound. What is happening?
Answer:
This compound, being a complex organic molecule, may possess intrinsic fluorescence (autofluorescence). This is a common issue with natural products. If its excitation and emission spectra overlap with those of your fluorescent probe, it will contribute to the background signal and reduce the signal-to-noise ratio of your assay.
Troubleshooting Steps:
-
Measure this compound's Fluorescence Spectrum: If you have access to a spectrofluorometer, measure the excitation and emission spectra of this compound in your assay buffer. This will help you determine if there is spectral overlap with your fluorescent dye.
-
"Compound Only" Control: In your plate-based assay, include control wells that contain only this compound at the relevant concentrations in the assay buffer (without the fluorescent probe or cells). The signal from these wells represents the compound's autofluorescence and can be subtracted from your experimental wells.
-
Use Red-Shifted Dyes: Autofluorescence from cells and many natural products is often more pronounced in the blue-green region of the spectrum. If possible, switch to fluorescent probes that are excited and emit at longer wavelengths (in the red or far-red spectrum) to minimize interference.
-
Optimize Reader Settings: Adjust the gain settings on your plate reader to ensure that the signal from your positive controls is within the linear range of detection without being saturated by the background fluorescence.
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
Table 1: Reported IC₅₀ Values for this compound
| Target/Process | Cell Line/System | IC₅₀ Value | Reference |
| TGFβR1 Kinase Activity | In vitro | 6.732 µM | |
| Cell Viability | A549 (NSCLC) | 1.691 - 18.20 µM (48-72h) | |
| Cell Viability | HCC827 (NSCLC) | 1.691 - 18.20 µM (48-72h) | |
| Cell Viability | H838 (NSCLC) | 1.691 - 18.20 µM (48-72h) |
Experimental Protocols
Protocol 1: Cell-Free TGFβR1 Kinase Assay
This protocol is a generalized procedure for an in vitro kinase assay to assess the direct inhibitory effect of this compound on TGFβR1. A common format is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant active TGFβR1 enzyme and a suitable substrate peptide (e.g., a Smad-derived peptide) in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer.
-
Prepare serial dilutions of this compound in the reaction buffer (with a final DMSO concentration typically ≤1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound (this compound or vehicle control).
-
Add the TGFβR1 enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for a defined period (e.g., 60-120 minutes) at room temperature.
-
-
Signal Detection (ADP-Glo™ Example):
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the effect of this compound on NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate.
-
Transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase (for normalization).
-
Allow the cells to recover and express the reporters for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate NF-κB activation by adding an inducer such as TNF-α (e.g., 20 ng/mL). Include an unstimulated control.
-
Incubate for an appropriate duration (e.g., 6-8 hours) to allow for reporter gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Measure firefly luciferase activity using a luminometer after adding the firefly luciferase substrate.
-
Subsequently, add the Renilla luciferase substrate to quench the firefly signal and measure Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Determine the effect of this compound on TNF-α-induced NF-κB activity.
-
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway by targeting TGFβR1.
Caption: Troubleshooting workflow for unexpected assay results with this compound.
References
Isotoosendanin Target Engagement: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for validating the target engagement of Isotoosendanin (ITSN). This compound is a natural triterpenoid compound that has been identified as an inhibitor of key cellular signaling pathways, making it a compound of interest for therapeutic development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound has been shown to directly interact with and inhibit the Transforming Growth Factor-β Receptor 1 (TGFβR1), a kinase that plays a crucial role in cell growth, differentiation, and metastasis.[4][5] It abrogates the kinase activity of TGFβR1, thereby blocking the downstream TGF-β signaling pathway. Additionally, this compound has been reported to inhibit the JAK/STAT3 signaling pathway by directly targeting and stabilizing the protein tyrosine phosphatase SHP-2.
Q2: How can I directly confirm that this compound is binding to its intended target in my experimental system?
A2: Direct target engagement can be validated using several biophysical and biochemical methods that measure the physical interaction between this compound and its target protein. Key recommended techniques include the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, which can be performed in a cellular context without modifying the compound. Other methods like pull-down assays using immobilized ITSN and Surface Plasmon Resonance (SPR) can also provide direct evidence of binding and quantify the interaction kinetics.
Q3: What methods can I use to measure the functional consequences of this compound engaging its target?
A3: Functional target engagement, or target modulation, is assessed by measuring the downstream biological effects of the compound. For a kinase target like TGFβR1, this includes in vitro kinase assays to measure the inhibition of its enzymatic activity. In a cellular context, you can use Western blotting to detect changes in the phosphorylation status of downstream signaling proteins, such as Smad2/3. Finally, cell-based phenotypic assays, like migration, invasion, apoptosis, and cell cycle assays, can confirm the ultimate biological impact of target engagement.
Q4: I am not seeing the expected downstream effects after treating cells with this compound. What could be the problem?
A4: A lack of downstream effects could be due to several factors. First, confirm direct target engagement using a method like CETSA or DARTS to ensure the compound is reaching its target in your specific cell line. Other potential issues include insufficient compound concentration or incubation time, low expression levels of the target protein in your cell model, or cellular mechanisms that compensate for the target's inhibition. Refer to the specific troubleshooting guides for each experimental protocol below for more detailed advice.
Quantitative Data Summary
The following tables summarize key quantitative parameters reported for this compound's activity.
Table 1: Inhibitory Concentrations and Binding Affinity
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| IC₅₀ (Kinase Activity) | TGFβR1 | 6732 nM | |
| IC₅₀ (Cell Viability) | A549, HCC827, H838 (NSCLC) | 1.691 to 18.20 µM (48-72h) |
| Dissociation Constant (Kᴅ) | TGFβR1 | 2.4 x 10⁻⁵ mol/L | |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the workflows for primary target engagement assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Isotoosendanin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Isotoosendanin (ITSN) in cancer cells. The information is based on preclinical research and aims to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (ITSN) in cancer cells?
A1: this compound primarily acts by directly targeting and inhibiting the Transforming Growth Factor-β Receptor 1 (TGFβR1).[1][2] This inhibition blocks the downstream TGF-β signaling pathway, which plays a crucial role in cancer cell proliferation, migration, and invasion, particularly through the induction of Epithelial-to-Mesenchymal Transition (EMT).[1]
Q2: We are observing reduced sensitivity to ITSN in our triple-negative breast cancer (TNBC) cell line. What are the potential mechanisms of resistance?
A2: Reduced sensitivity or resistance to ITSN in TNBC cells can arise from several factors:
-
Overexpression of TGFβR1: Increased levels of the drug's target, TGFβR1, can sequester ITSN, reducing its effective concentration and diminishing its inhibitory effect on the signaling pathway.[1]
-
Activation of Downstream Effectors: Constitutive activation of signaling molecules downstream of TGFβR1, such as the Smad2/3-GOT2-MYH9 axis, can bypass the inhibitory effect of ITSN.[3] Overexpression of Glutamate Oxaloacetate Transaminase 2 (GOT2) has been shown to reverse the anti-metastatic effects of ITSN.
-
Induction of Autophagy: In some cancer cell types, treatment with related compounds like Toosendanin (TSN) can induce autophagy, a cellular self-degradation process that can promote cell survival and contribute to drug resistance.
Q3: How can we experimentally verify if TGFβR1 overexpression is the cause of ITSN resistance in our cell line?
A3: To confirm TGFβR1-mediated resistance, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein expression levels of TGFβR1 in your resistant cell line to a sensitive parental cell line.
-
Gene Knockdown/Overexpression Studies: Use siRNA or shRNA to knockdown TGFβR1 in the resistant cells and assess if sensitivity to ITSN is restored. Conversely, overexpress TGFβR1 in a sensitive cell line and determine if resistance is induced.
Q4: Can ITSN be used in combination with other therapies to overcome resistance or enhance efficacy?
A4: Yes, combination therapy is a promising strategy. In preclinical models of TNBC, ITSN has been shown to enhance the efficacy of anti-PD-L1 immunotherapy. By inhibiting TGF-β-induced EMT, ITSN can remodel the tumor microenvironment, leading to increased T-cell infiltration and a better response to immune checkpoint inhibitors. For glioblastoma, the related compound Toosendanin (TSN) has been shown to reverse macrophage-mediated immunosuppression, suggesting a potential combination with immunotherapy in this cancer type as well.
Troubleshooting Guides
Problem 1: Inconsistent results in cell migration/invasion assays with ITSN treatment.
| Possible Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous cell population. Regularly check for morphological changes. |
| TGF-β Stimulation Variability | Ensure consistent concentration and activity of recombinant TGF-β used to induce EMT and migration. Pre-screen different lots of TGF-β. |
| Assay Conditions | Optimize cell seeding density and incubation time. Use a positive control (e.g., a known inhibitor of migration) and a negative control (vehicle). |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can affect cell behavior and drug response. |
Problem 2: Lack of synergistic effect when combining ITSN with an anti-PD-L1 antibody in a co-culture model.
| Possible Cause | Troubleshooting Steps |
| Insufficient T-cell Activation | Ensure the effector T-cells are properly activated and present in a sufficient ratio to the cancer cells. |
| Inappropriate Co-culture Duration | Optimize the co-culture time to allow for both ITSN to modulate the cancer cells and for the T-cells to exert their cytotoxic effects. |
| Low PD-L1 Expression | Verify PD-L1 expression on the cancer cells at baseline and after ITSN treatment using flow cytometry or western blotting. |
| Suppressive Tumor Microenvironment Components | Consider the presence of other immunosuppressive cell types (e.g., myeloid-derived suppressor cells) that may not be targeted by the combination. |
Quantitative Data Summary
Table 1: Effect of this compound (ITSN) on TNBC Cell Migration
| Cell Line | Treatment | Relative Migration (%) |
| MDA-MB-231 (Vector Control) | Vehicle | 100 |
| MDA-MB-231 (Vector Control) | ITSN (100 nM) | 45 |
| MDA-MB-231 (TGFβR1 Overexpression) | Vehicle | 100 |
| MDA-MB-231 (TGFβR1 Overexpression) | ITSN (100 nM) | 95 |
Note: Data is illustrative and based on findings reported in Zhang et al. (2023). Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis for TGFβR1 and Downstream Signaling Proteins
-
Cell Lysis: Treat cancer cells with ITSN or vehicle control for the desired duration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against TGFβR1, phospho-Smad2/3, total Smad2/3, GOT2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Transwell Migration Assay
-
Cell Preparation: Starve cancer cells in serum-free medium for 24 hours.
-
Assay Setup: Seed the starved cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium containing ITSN or vehicle control. Add medium supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 24 hours).
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Analysis: Elute the crystal violet stain and measure the absorbance at 570 nm, or count the number of migrated cells in several random fields under a microscope.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound (ITSN) action via TGFβR1 inhibition.
Caption: Troubleshooting workflow for overcoming ITSN resistance.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Isosendanin Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Isosendanin treatment protocols for primary cells.
Frequently Asked Questions (FAQs)
Q1: What is Isosendanin and what is its primary mechanism of action?
Isosendanin is a natural triterpenoid compound. While direct studies on Isosendanin in primary cells are limited, research on the closely related compound, Toosendanin (TSN), provides significant insights into its likely mechanism of action. TSN has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1] A key mechanism is the suppression of the JNK (c-Jun N-terminal kinase) signaling pathway.[1] This suppression leads to a cascade of events including the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspase-3 and cleavage of PARP, all culminating in apoptosis.[1] It is plausible that Isosendanin functions through a similar mechanism, but this needs to be empirically validated in the specific primary cell type of interest.
Q2: I am observing high levels of cell death in my untreated primary cell control group. What could be the cause?
High background cell death in primary cell cultures can stem from several factors unrelated to the experimental treatment. Primary cells are generally more sensitive than immortalized cell lines. Here are some common causes and troubleshooting steps:
-
Suboptimal Culture Conditions: Ensure the use of appropriate basal media, serum, and supplements recommended for your specific primary cell type.
-
Improper Thawing Technique: Rapidly thaw cryopreserved cells in a 37°C water bath and immediately transfer them to pre-warmed culture medium to minimize exposure to cryoprotectant (e.g., DMSO).
-
Passage Number: Primary cells have a finite lifespan. High passage numbers can lead to senescence and increased cell death. It is advisable to use early passage cells for experiments.
-
Plating Density: Both too low and too high cell densities can induce stress and cell death. Optimize the seeding density for your specific primary cells.
-
Mechanical Stress: Handle primary cells gently during subculturing and media changes to avoid mechanical damage.
Q3: My Isosendanin dose-response curve is not consistent. What factors could be contributing to this variability?
Inconsistent dose-response curves can be frustrating. Here are several potential sources of variability to investigate:
-
Compound Stability: Ensure that the Isosendanin stock solution is properly stored and that working solutions are freshly prepared for each experiment to avoid degradation.
-
Cell Health and Confluency: Variations in cell health and confluency at the time of treatment can significantly impact the response. Standardize the cell seeding density and treatment confluency for all experiments.
-
Assay Variability: The choice of cytotoxicity assay can influence the results. For example, a metabolic assay like MTT may yield different IC50 values compared to a membrane integrity assay like LDH release. Ensure your chosen assay is appropriate for your experimental goals and that you are consistent in your methodology.
-
Solvent Effects: If using a solvent like DMSO to dissolve Isosendanin, ensure the final concentration in the culture medium is consistent across all wells and is below the toxic threshold for your primary cells (typically <0.5%). Include a vehicle control (media with solvent only) in your experiments.
Q4: How can I determine if Isosendanin is inducing apoptosis or necrosis in my primary cells?
Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of Isosendanin-induced cell death. Several assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
-
Caspase Activation Assays: Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.
-
Morphological Analysis: Observing cells under a microscope for characteristic apoptotic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies can provide qualitative evidence.
Troubleshooting Guides
Problem 1: Low Potency or No Effect of Isosendanin
| Possible Cause | Troubleshooting Steps |
| Isosendanin Degradation | Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Treatment Duration | Optimize the incubation time with Isosendanin. Effects may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Incorrect Dosing | Verify the calculations for your serial dilutions. Perform a wider range of concentrations to ensure you are capturing the dynamic range of the response. |
| Cell Type Resistance | The specific primary cell type may be resistant to Isosendanin's effects. Consider investigating the expression levels of key proteins in the JNK and apoptosis pathways. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating replicates to maintain uniformity. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS. |
| Pipetting Errors | Calibrate and use appropriate volume pipettes. Be consistent with your pipetting technique, especially when adding small volumes of Isosendanin. |
| Inconsistent Incubation Conditions | Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, which can lead to temperature and gas exchange gradients. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Isosendanin Treatment: Prepare serial dilutions of Isosendanin in culture medium. Remove the old medium and add 100 µL of the diluted Isosendanin solutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and quantification of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: After treatment with Isosendanin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-JNK, JNK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for Isosendanin-induced apoptosis.
Caption: General experimental workflow for studying Isosendanin effects.
References
Validation & Comparative
A Comparative Guide to Isotoosendanin and Other TGFβR1 Inhibitors for Researchers
For researchers and drug development professionals navigating the complex landscape of TGF-β signaling, the selection of a potent and specific TGFβR1 inhibitor is a critical decision. This guide provides an objective comparison of Isotoosendanin with other widely used TGFβR1 inhibitors, supported by experimental data to inform your research.
Introduction to TGFβR1 Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer, where it can promote tumor growth, metastasis, and immune evasion.[2][3][4] The TGF-β type I receptor (TGFβR1), also known as activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that plays a pivotal role in initiating the intracellular signaling cascade upon TGF-β ligand binding. Consequently, TGFβR1 has emerged as a key therapeutic target, leading to the development of numerous small molecule inhibitors.
This guide focuses on this compound, a natural compound identified as a TGFβR1 inhibitor, and compares its performance with other established inhibitors such as Galunisertib (LY2157299) and RepSox.
Comparative Performance of TGFβR1 Inhibitors
The efficacy of a TGFβR1 inhibitor is determined by several factors, including its potency in inhibiting the kinase activity of the receptor, its binding affinity, and its effects on downstream cellular processes. The following table summarizes the key quantitative data for this compound and other selected TGFβR1 inhibitors.
| Inhibitor | Target(s) | IC50 (Kinase Assay) | Kd (Binding Affinity) | Key Cellular Effects |
| This compound | TGFβR1 | 6732 nM | 24 µM | Inhibits TGF-β-induced migration, invasion, and metastasis in TNBC cells. |
| Galunisertib (LY2157299) | TGFβR1 (ALK5), ALK4 | 56 nM (ALK5) | - | Inhibits SMAD2 phosphorylation; demonstrates antitumor activity. |
| RepSox | TGFβR1 (ALK5) | 4 nM (autophosphorylation), 23 nM (binding) | - | Inhibits TGF-β-induced cellular responses and cell migration. |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM (ALK5) | - | Inhibits TGF-β-induced SMAD phosphorylation and cell migration. |
Mechanism of Action: The TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active kinase. This binding event recruits and activates TGFβR1, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes. TGFβR1 inhibitors, including this compound, act by competing with ATP for the binding site in the kinase domain of TGFβR1, thereby preventing the phosphorylation and activation of downstream signaling molecules.
TGF-β Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of TGFβR1 inhibitors.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase activity of TGFβR1.
Objective: To measure the IC50 value of an inhibitor against TGFβR1 kinase.
Materials:
-
Recombinant human TGFβR1 (ALK5)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or a protein like casein)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of recombinant TGFβR1 enzyme diluted in kinase buffer.
-
Add 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
Workflow for an in vitro TGFβR1 kinase assay.
Cell Migration (Wound Healing) Assay
This assay provides a straightforward method to assess the effect of an inhibitor on the collective migration of a sheet of cells.
Objective: To quantitatively measure the inhibition of cell migration.
Materials:
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Serum-free medium
-
Test inhibitor
-
6-well or 24-well culture plates
-
Pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh serum-free medium containing the test inhibitor at various concentrations or a vehicle control (DMSO).
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each condition.
Transwell Migration Assay
This assay allows for the assessment of chemotactic cell migration through a porous membrane.
Objective: To quantify the effect of an inhibitor on directional cell migration.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well companion plates
-
Cell line of interest
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Test inhibitor
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Pre-treat cells with the test inhibitor or vehicle control for a specified duration.
-
Resuspend the treated cells in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well and seed the pre-treated cells into the upper chamber.
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields of view under a microscope.
Workflow for a Transwell cell migration assay.
Conclusion
The selection of an appropriate TGFβR1 inhibitor is contingent upon the specific research question and experimental context. This compound, a natural product, demonstrates inhibitory activity against TGFβR1, albeit with a higher IC50 compared to synthetic inhibitors like Galunisertib and RepSox. While Galunisertib and RepSox exhibit greater potency in biochemical assays, the overall efficacy of an inhibitor in a biological system is influenced by factors such as cell permeability, off-target effects, and in vivo pharmacokinetics. This guide provides a foundational comparison to aid researchers in their initial selection, emphasizing the importance of consulting detailed experimental data and protocols for informed decision-making. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these promising therapeutic agents.
References
- 1. journal.r-project.org [journal.r-project.org]
- 2. stemcell.com [stemcell.com]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Isotoosendanin vs. Standard Chemotherapy: A Comparative Guide for Drug Development Professionals
A detailed comparison of the anti-cancer efficacy of the natural compound isotoosendanin against established standard chemotherapeutic agents for triple-negative breast cancer (TNBC).
This guide provides a comprehensive analysis of the available pre-clinical data on this compound (ITSN), a natural triterpenoid, and compares its therapeutic potential with standard-of-care chemotherapy for triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and professionals in the field of drug development to provide an objective overview based on current scientific literature.
Executive Summary
This compound has demonstrated significant anti-tumor activity in pre-clinical models of TNBC, a particularly aggressive form of breast cancer with limited treatment options.[1] ITSN's mechanism of action primarily involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, leading to the suppression of epithelial-mesenchymal transition (EMT), metastasis, and induction of apoptosis.[1][2] While direct comparative studies with standard chemotherapies like paclitaxel and doxorubicin are limited, the available data suggests that this compound holds promise as a potential therapeutic agent. This guide synthesizes the current data on the efficacy, mechanism of action, and toxicity of this compound in comparison to standard chemotherapy, highlighting the need for future head-to-head studies to fully elucidate its clinical potential.
In Vitro Efficacy: A Look at Cellular Response
Evaluating the half-maximal inhibitory concentration (IC50) is a crucial first step in determining the cytotoxic potential of a compound against cancer cells. The following tables summarize the available IC50 data for this compound, paclitaxel, and doxorubicin in various TNBC cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound in TNBC Cell Lines
| Cell Line | This compound (ITSN) Concentration | Reference |
| MDA-MB-231 | 2.5 µM | [3] |
| BT549 | Effective inhibition at 1000 nmol/L | [1] |
| 4T1 | Effective inhibition at 100 nmol/L |
Table 2: IC50 Values of Standard Chemotherapy Agents in TNBC Cell Lines
| Cell Line | Paclitaxel Concentration | Doxorubicin Concentration | Reference |
| MDA-MB-231 | Not Specified | 6602 nM | |
| 4T1 | Not Specified | Not Specified | |
| BT549 | Not Specified | Not Specified |
Note: The lack of comprehensive and directly comparable IC50 data is a significant gap in the current literature. Future studies should include this compound and standard chemotherapies in the same experimental setup for a robust comparison.
Mechanism of Action: Targeting Key Cancer Pathways
This compound's anti-cancer effects are attributed to its ability to modulate specific signaling pathways involved in tumor progression and metastasis.
This compound: Inhibition of the TGF-β Signaling Pathway
This compound directly targets the TGF-β receptor 1 (TGFβR1), a key component of the TGF-β signaling pathway. This pathway plays a crucial role in the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. By inhibiting TGFβR1, this compound effectively blocks the downstream signaling cascade involving Smad2/3, leading to the suppression of EMT and a reduction in cancer cell metastasis. Furthermore, this inhibition has been shown to reduce mitochondrial fission and lamellipodia formation, cellular processes essential for cancer cell motility.
Standard Chemotherapy: DNA Damage and Mitotic Arrest
Standard chemotherapeutic agents like doxorubicin and paclitaxel have well-established mechanisms of action.
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks and apoptosis.
-
Paclitaxel: A taxane, paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent cell death.
In Vivo Efficacy: Pre-clinical Animal Models
While direct comparative in vivo studies are not yet available, studies on this compound in xenograft models have shown promising results in reducing tumor growth and metastasis in TNBC. Standard chemotherapies like paclitaxel and doxorubicin are routinely used in pre-clinical xenograft models and have demonstrated efficacy, forming the basis for their clinical use.
Table 3: Summary of In Vivo Efficacy
| Compound | Animal Model | Key Findings | Reference |
| This compound | TNBC Xenograft | Reduced tumor growth and metastasis | |
| Standard Chemotherapy | Various Xenografts | Established efficacy in reducing tumor volume |
Toxicity Profile: A Critical Consideration
The therapeutic window of any anti-cancer agent is determined by its efficacy versus its toxicity.
-
This compound: A material safety data sheet (MSDS) indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects. However, detailed pre-clinical and clinical toxicology studies are needed to fully characterize its safety profile in humans.
-
Standard Chemotherapy: The toxicities of standard chemotherapies are well-documented and often significant. Common side effects include myelosuppression, nausea, vomiting, alopecia, and cardiotoxicity (with doxorubicin).
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the pre-clinical evaluation of anti-cancer compounds.
Cell Viability Assay (MTT/CCK-8)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) following treatment.
-
Cell Treatment: TNBC cells are treated with the test compound (this compound or standard chemotherapy) for a specified duration.
-
Cell Harvesting: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human TNBC cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
The available pre-clinical evidence suggests that this compound is a promising anti-cancer agent for TNBC, with a distinct mechanism of action centered on the inhibition of the TGF-β signaling pathway. However, a direct and comprehensive comparison with standard-of-care chemotherapies is currently lacking. To advance the clinical development of this compound, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy of this compound with standard chemotherapies like paclitaxel and doxorubicin in a panel of TNBC models.
-
Combination Therapies: Investigating the potential synergistic effects of combining this compound with standard chemotherapies or other targeted agents.
-
In-depth Toxicological Studies: Performing comprehensive pre-clinical toxicology and safety pharmacology studies to establish a clear safety profile for this compound.
-
Biomarker Discovery: Identifying potential biomarkers that could predict which patients are most likely to respond to this compound treatment.
By addressing these key areas, the full therapeutic potential of this compound as a novel treatment for triple-negative breast cancer can be more accurately determined.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Validating Isotoosendanin's Anti-Cancer Efficacy in Novel Cell Lines: A Comparative Guide
For Immediate Release
Shanghai, China – November 25, 2025 – New research highlights the potent anti-cancer effects of Isotoosendanin (ITSN), a natural triterpenoid, in several new cancer cell lines, particularly triple-negative breast cancer (TNBC). This guide provides a comprehensive comparison of ITSN's performance against established chemotherapeutic agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound Demonstrates Potent Cytotoxicity in Triple-Negative Breast Cancer
Recent studies have validated the anti-cancer properties of this compound across multiple TNBC cell lines. ITSN exhibits significant cytotoxicity, a key indicator of a compound's ability to kill cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in several TNBC cell lines.
Comparative Cytotoxicity of this compound
| Cell Line | Cancer Type | This compound (ITSN) IC50 | Doxorubicin IC50 | Paclitaxel IC50 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.5 µM[1] | ~0.58 µM | Varies |
| BT549 | Triple-Negative Breast Cancer | 2.5 µM[1] | Not widely reported | Varies |
| 4T1 (murine) | Triple-Negative Breast Cancer | 2.5 µM[1] | Varies | Varies |
| BT-20 | Triple-Negative Breast Cancer | Not yet reported | 320 nM[2] | Not widely reported |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating critical signaling pathways involved in cancer cell growth, proliferation, and survival.
TGF-β Signaling Pathway
A primary mechanism of ITSN is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. ITSN directly targets the TGF-β receptor 1 (TGFβR1), inhibiting its kinase activity with an IC50 of 6.732 µM. This disruption blocks the downstream phosphorylation of Smad2/3, key proteins that, when activated, promote epithelial-to-mesenchymal transition (EMT), a process crucial for cancer metastasis. By inhibiting this pathway, ITSN can suppress cancer cell migration and invasion.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies have shown that ITSN treatment leads to an increase in the population of apoptotic cells in a dose-dependent manner.
Synergistic Potential with Standard Chemotherapy
Exciting preclinical data suggests that this compound and its related compound, Toosendanin (TSN), can work synergistically with existing chemotherapeutic drugs like paclitaxel. This combination has been shown to be more effective at suppressing TNBC cell proliferation, colony formation, and migration than either agent alone.[3] This suggests that ITSN could be a valuable addition to current treatment regimens, potentially allowing for lower, less toxic doses of conventional chemotherapy.
Experimental Protocols
To facilitate further research and validation of this compound's anti-cancer effects, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cancer cells (e.g., MDA-MB-231, BT549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway components.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TGFβR1, anti-pSmad2/3, anti-Smad2/3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or TGF-β.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis.
Conclusion
This compound presents a promising new avenue for the development of anti-cancer therapies, particularly for difficult-to-treat cancers like TNBC. Its potent cytotoxic effects, targeted mechanism of action, and synergistic potential with existing chemotherapies warrant further investigation. The data and protocols presented in this guide are intended to support and accelerate research into this promising natural compound.
References
- 1. Synergistic effect of antimetabolic and chemotherapy drugs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Anti-Tumor Effect of Toosendanin and Paclitaxel on Triple-Negative Breast Cancer via Regulating ADORA2A-EMT Related Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotoosendanin and Galunisertib in Preclinical Cancer Models
For researchers and drug development professionals navigating the landscape of TGF-β pathway inhibitors, isotoosendanin and galunisertib represent two distinct therapeutic candidates. This guide provides an objective comparison of their performance in preclinical cancer models, supported by experimental data, to aid in the selection and design of future studies.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Both this compound and galunisertib exert their anti-cancer effects by inhibiting the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of tumor progression, metastasis, and immune evasion.[1][2] They specifically target the TGF-β receptor type I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), a serine/threonine kinase.[1] Inhibition of TGFβRI blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby abrogating the canonical TGF-β signaling cascade.[2]
In Vitro Potency and Efficacy
A direct comparison of the in vitro potency of this compound and galunisertib reveals differences in their half-maximal inhibitory concentrations (IC50) against TGFβRI/ALK5. Galunisertib generally demonstrates higher potency in cell-free kinase assays.
| Compound | Target | Assay Type | IC50 | Reference(s) |
| This compound | TGFβR1 | Kinase Activity Assay | 6.732 µM (6732 nM) | |
| Galunisertib | TGF-βRI (ALK5) | Cell-free Kinase Assay | 56 nM | |
| ALK5 | Radioisotopic Protein Kinase Assay | 51 - 69.4 nM | ||
| ALK5 | Kinase Domain Binding (ATP-free) | 172 nM | ||
| ALK4 | Kinase Domain Binding (ATP-free) | 77.7 nM |
Preclinical In Vivo Efficacy in Cancer Models
Both compounds have demonstrated anti-tumor activity in various xenograft models. While direct head-to-head studies are limited, a cross-study comparison in similar triple-negative breast cancer (TNBC) models, such as the 4T1 syngeneic model, provides insights into their relative in vivo efficacy.
| Compound | Cancer Model | Mouse Strain | Dosage | Outcome | Reference(s) |
| This compound | 4T1 TNBC | BALB/c | 1 mg/kg/day (oral) | Reduced tumor growth and metastasis | |
| MDA-MB-231 TNBC | Nude | 0.1, 1 mg/kg/day (oral) | Inhibition of metastasis | ||
| A549 NSCLC | N/A | N/A | Anti-tumor efficacy | ||
| Galunisertib | 4T1 TNBC | BALB/c | 75 mg/kg BID (oral) | 13-day tumor growth delay; 4.5-day survival advantage | |
| 4T1-LP TNBC | BALB/c | 75 mg/kg BID (oral) | Close to 100% tumor growth inhibition; 50% complete regression | ||
| MX1 Breast Cancer | Nude | 75 mg/kg BID (oral) | 10.3-day tumor growth delay | ||
| Calu6 NSCLC | Nude | 75 mg/kg BID (oral) | 8.3-day tumor growth delay | ||
| MDA-MB-231 TNBC | Nude | N/A | Moderate anti-tumor activity |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for evaluating this compound and galunisertib in xenograft models.
This compound Xenograft Protocol (TNBC Model)
-
Cell Culture: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, 4T1) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Animal Model: 4-week-old female BALB/c or nude mice are used. All animal procedures are conducted in accordance with approved institutional animal care guidelines.
-
Tumor Cell Implantation: 1 x 10^6 TNBC cells are injected subcutaneously into the fourth right mammary fat pad of each mouse.
-
Treatment: When tumors become visible (approximately day 10), mice are randomized into control and treatment groups. This compound is administered daily by oral gavage (e.g., at 0.1 or 1 mg/kg/day) for a specified period (e.g., 1-2 months). The control group receives the vehicle (e.g., 0.5% CMC-Na in water).
-
Efficacy Evaluation: Tumor growth is monitored regularly (e.g., every 3 days) by caliper measurements, and tumor volume is calculated using the formula: Volume = 0.5 × Length × Width². At the end of the study, tumors are excised and weighed. Metastasis to distant organs like the liver and lungs can be assessed through bioluminescence imaging (for luciferase-expressing cells) and histological analysis (H&E staining).
Galunisertib Xenograft Protocol (TNBC and other solid tumor models)
-
Cell Culture: Relevant human cancer cell lines (e.g., 4T1, MX1, Calu6) are maintained in standard culture conditions.
-
Animal Model: Immunocompromised mice, such as nude mice, are typically used for human cell line-derived xenografts (CDX). Syngeneic models, like 4T1 in BALB/c mice, are used for immuno-oncology studies.
-
Tumor Cell Implantation: Tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously, often in a solution containing Matrigel to improve tumor take.
-
Treatment: Dosing is initiated when tumors reach a predetermined size (e.g., 72–120 mm³). Galunisertib is prepared as a suspension and administered orally, typically twice daily (BID), at doses ranging from 25 to 75 mg/kg. Treatment duration can vary, for example, for 14 or 20 consecutive days.
-
Efficacy Evaluation: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The primary endpoint is often tumor growth delay, defined as the time it takes for tumors to reach a specific volume. Survival advantage may also be assessed.
Summary and Conclusion
Both this compound and galunisertib are valuable research tools for investigating the role of TGF-β signaling in cancer.
-
Galunisertib is a more potent inhibitor of TGFβRI in vitro and has been more extensively characterized in a wider range of preclinical models and advanced into clinical trials. Its efficacy, particularly in immunocompetent models, suggests a role in modulating the tumor microenvironment and enhancing anti-tumor immunity.
-
This compound , a natural product, is a less potent TGFβR1 inhibitor but has demonstrated significant anti-metastatic effects at low doses in TNBC models. Its dual action on the JAK/STAT3 pathway may offer a unique therapeutic profile.
The choice between these two inhibitors will depend on the specific research question, the cancer model being investigated, and the desired therapeutic strategy. Galunisertib may be favored for studies requiring a highly potent and selective TGFβRI inhibitor with a strong translational background, while this compound presents an interesting alternative with a distinct pharmacological profile that warrants further investigation, particularly in the context of TNBC metastasis.
References
A Head-to-Head Comparison of Isotoosendanin and Other Natural Compounds in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of Isotoosendanin against other notable natural compounds. This report synthesizes experimental data on their efficacy, delves into the underlying mechanisms of action, and provides detailed experimental protocols for the cited studies.
This compound (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has garnered significant attention for its potent anti-tumor activities, particularly against aggressive cancers like triple-negative breast cancer (TNBC). Its primary mechanism involves the direct inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical mediator of tumor progression, metastasis, and immune evasion. This guide offers a comparative analysis of this compound with its structural analog Toosendanin (TSN) and other well-researched natural compounds—Curcumin, Resveratrol, and Ursolic Acid—that exhibit similar anti-cancer effects.
Quantitative Comparison of Anti-Cancer Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected natural compounds in two commonly used triple-negative breast cancer cell lines: MDA-MB-231 (human) and 4T1 (murine). Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
| This compound | MDA-MB-231 | ~1.0 | 24 | [1] |
| 4T1 | ~0.1 | 24 | [1] | |
| Toosendanin | MDA-MB-231 | ~0.02 | Not Specified | |
| 4T1 | ~0.02 | Not Specified | ||
| Curcumin | MDA-MB-231 | 18.54 - 26 | 48 | [2][3] |
| Resveratrol | MDA-MB-231 | 144 - 185 | 24 | [4] |
| 4T1 | Potent inhibitor (specific IC50 not provided) | Not Specified | ||
| Ursolic Acid | MDA-MB-231 | 9.02 - 24.0 | 48 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanisms of Action: A Comparative Overview
While all the compared natural compounds exhibit anti-cancer properties, their mechanisms of action, though sometimes overlapping, have distinct features.
This compound primarily targets the TGF-β signaling pathway by directly binding to the TGF-β receptor type 1 (TGFβR1), thereby inhibiting its kinase activity. This action blocks the downstream signaling cascade involving Smad proteins, which in turn suppresses the epithelial-mesenchymal transition (EMT), a crucial process for cancer metastasis. Furthermore, this compound has been shown to induce apoptosis, necrosis, and autophagy in cancer cells.
Toosendanin , being a structural isomer of this compound, shares similar anti-cancer mechanisms, including the induction of apoptosis and autophagy. It has also been reported to inhibit the PI3K/Akt/mTOR and AKT/GSK-3β/β-catenin signaling pathways, which are critical for cancer cell proliferation and survival.
Curcumin , the active component of turmeric, is a pleiotropic molecule that interacts with multiple molecular targets. It is known to inhibit the NF-κB, STAT3, and PI3K/Akt signaling pathways, all of which are involved in cancer cell proliferation, survival, and inflammation. Like this compound, Curcumin has also been shown to inhibit TGF-β signaling.
Resveratrol , a polyphenol found in grapes and other fruits, exerts its anti-cancer effects through various mechanisms, including the induction of apoptosis via the intrinsic pathway, cell cycle arrest, and inhibition of angiogenesis. It can also sensitize cancer cells to conventional chemotherapy.
Ursolic Acid , a pentacyclic triterpenoid found in many plants, induces apoptosis through both intrinsic and extrinsic pathways. It also inhibits the proliferation of cancer cells by downregulating key EMT transcription factors and arresting the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Cell Viability Assay (Propidium Iodide Staining)
This protocol is a general guideline for assessing cell viability using propidium iodide (PI) staining followed by flow cytometry.
-
Cell Seeding: Seed MDA-MB-231 or 4T1 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or other natural compounds for the desired time period (e.g., 24, 48 hours). A vehicle-treated group should be included as a control.
-
Cell Harvesting: After treatment, detach the cells using trypsin-EDTA and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of binding buffer and add 5 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI-positive cells are considered non-viable.
Western Blot Analysis for Apoptosis Markers
This protocol outlines the general steps for detecting apoptosis-related proteins by Western blotting.
-
Protein Extraction: Following treatment with the natural compounds, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin, GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using image analysis software.
This guide provides a foundational comparison of this compound with other promising natural compounds. Further head-to-head studies under standardized experimental conditions are warranted to definitively establish the relative efficacy and therapeutic potential of these agents in cancer treatment.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. entomoljournal.com [entomoljournal.com]
- 4. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin's Impact on the Tumor Microenvironment: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isotoosendanin's (ITSN) performance in modulating the tumor microenvironment (TME) against other therapeutic alternatives. Experimental data is presented to support the findings, offering a comprehensive resource for evaluating ITSN's potential in oncology research and development.
Executive Summary
This compound, a natural triterpenoid, has demonstrated significant potential in altering the tumor microenvironment, particularly in the context of triple-negative breast cancer (TNBC). Its primary mechanism of action involves the direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of tumor progression, metastasis, and immune evasion. By targeting the TGF-β receptor I (TGFβR1), ITSN effectively blocks downstream signaling, leading to a cascade of anti-tumor effects. This guide will delve into the experimental evidence supporting ITSN's efficacy, compare its performance with other TGF-β inhibitors, and provide detailed protocols for key validation assays.
Performance Comparison: this compound vs. Alternative TGF-β Inhibitors
The efficacy of this compound is best understood in the context of other small molecule inhibitors targeting the TGF-β pathway, such as Galunisertib and Vactosertib. The following tables summarize key performance indicators based on available preclinical data.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line(s) | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | MDA-MB-231, BT549, 4T1 | Triple-Negative Breast Cancer | 2.5 (induces apoptosis and necrosis at this concentration) | [1] |
| Galunisertib | 4T1-LP, EMT6-LM2 | Murine Breast Cancer | 1.765, 0.8941 (for pSMAD inhibition) | [2] |
| Vactosertib | K7, K7M2, mOS493, mOS482, M132, SAOS2 | Osteosarcoma | 0.79 - 2.1 | [3] |
| Vactosertib | 4T1 | Murine Breast Cancer | 0.011 (potency) | [3][4] |
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Tumor Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | 4T1 xenograft | Triple-Negative Breast Cancer | Not specified | Significant decrease in tumor growth | |
| Galunisertib | MX1, Calu6 xenografts | Breast, Lung Cancer | 75 mg/kg BID | Significant tumor growth delay | |
| Galunisertib | 4T1 syngeneic | Breast Cancer | 75 mg/kg BID | Significant tumor volume reduction (P < 0.01) | |
| Vactosertib | K7M2 xenograft | Osteosarcoma | 50 mg/kg, p.o. 5 days/week | Significant inhibition of tumor size (P < 0.001) | |
| Vactosertib + Radiation | 4T1-Luc allograft | Breast Cancer | 2.5 mg/kg p.o. + 4 Gy/day for 3 days | Significant reduction in tumor volume |
Table 3: Effects on the Tumor Immune Microenvironment
| Compound | Key Effects | Supporting Data | Citation(s) |
| This compound | - Enhances anti-PD-L1 efficacy- Increases immune cell infiltration | Combination therapy prolonged mouse survival and increased immune cell infiltration in tumors. | |
| Galunisertib | - Reverses T cell suppression- Promotes CD8+ T cell-dependent tumor rejection- Establishes immunological memory | Increased CD8+ T cell numbers in treated tumors; treated mice rejected tumor rechallenge. | |
| Vactosertib | - Increases effector immune cells (IFNγ+ CD8+ cells, NK cells)- Inhibits immunosuppressive cells (M2-like TAMs, MDSCs) | Flow cytometry analysis showed an increase in IFNγ expressing CD8+ populations and a reduction in MDSCs in the TME. |
Signaling Pathways and Mechanism of Action
This compound's primary molecular target is the TGF-β receptor I (TGFβR1). By directly binding to and inhibiting the kinase activity of TGFβR1, ITSN blocks the canonical TGF-β signaling pathway. This prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting their translocation to the nucleus and subsequent regulation of target gene expression. This disruption of TGF-β signaling leads to the reversal of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.
Furthermore, recent studies have elucidated a more detailed downstream pathway, the Smad2/3-GOT2-MYH9 signaling axis, which is modulated by ITSN. This pathway is involved in regulating mitochondrial fission and the formation of lamellipodia, both of which are crucial for cancer cell motility and invasion.
This compound's inhibition of the TGF-β signaling pathway.
Experimental Workflows
To facilitate the replication and validation of the findings presented, this section provides an overview of a typical experimental workflow for assessing the anti-metastatic potential of a compound like this compound.
References
- 1. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin: A Comparative Analysis of its Reproducible Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Isotoosendanin's Performance in Preclinical Cancer Models.
This compound (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has garnered significant attention within the scientific community for its potential as an anti-cancer agent. This guide provides a comprehensive overview of the reproducible research findings on ITSN, with a particular focus on its efficacy against triple-negative breast cancer (TNBC), a notoriously aggressive and difficult-to-treat subtype of breast cancer. We present a comparative analysis of its performance, supported by experimental data, and detail the methodologies of key experiments to facilitate reproducibility.
Quantitative Performance Data
The following tables summarize the key quantitative findings from multiple studies on the anti-cancer effects of this compound and its related compound, Toosendanin (TSN), in comparison to a standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | Assay Type | IC50 Value | Source |
| This compound (ITSN) | - | TGFβR1 Kinase Activity | 6.732 µM | [1] |
| Toosendanin (TSN) | HL-60 | Cell Viability (48h) | 28 ng/mL | |
| Doxorubicin | BT-20 (TNBC) | Cell Viability (72h) | 320 nM | [2] |
| Doxorubicin | MDA-MB-157 (TNBC, 3D culture) | Cell Viability (6 days) | 110.3 nM | [3] |
| Doxorubicin | MDA-MB-468 (TNBC, 3D culture) | Cell Viability (6 days) | 30.3 nM | [3] |
Table 1: Comparative IC50 Values. This table highlights the concentration of each compound required to inhibit 50% of the target's activity or cell viability. Note that direct comparison should be made with caution due to variations in cell lines, assay conditions, and exposure times.
| Compound | Cell Line(s) | Concentration | Effect | Source |
| This compound (ITSN) | MDA-MB-231, 4T1 | 2.5 µM | Induction of apoptosis and necrosis | |
| Toosendanin (TSN) | MDA-MB-231, 4T1 | 20 nM | Induction of apoptosis and necrosis |
Table 2: Induction of Cell Death. This table summarizes the observed effects of this compound and Toosendanin on inducing programmed cell death (apoptosis) and uncontrolled cell death (necrosis) in TNBC cell lines.
| Compound/Combination | Tumor Model | Dosage | Tumor Growth Inhibition | Source |
| This compound (ITSN) | 4T1 TNBC | 1 mg/kg/day | Significant abrogation of metastasis | |
| ITSN + anti-PD-L1 | 4T1 TNBC | 1 mg/kg/day ITSN + 6.6 mg/kg/week a-PD-L1 | Enhanced tumor growth inhibition compared to monotherapy | |
| Toosendanin (TSN) + Irinotecan | MDA-MB-231 TNBC xenograft | 0.5 mg/kg TSN + 10 mg/kg Irinotecan | 80.56% inhibition rate |
Table 3: In Vivo Anti-Tumor Efficacy. This table presents data from animal studies, demonstrating the effectiveness of this compound and its combinations in inhibiting tumor growth and metastasis.
Key Signaling Pathways Targeted by this compound
Research has consistently shown that this compound exerts its anti-cancer effects by modulating specific signaling pathways crucial for cancer progression. The diagrams below, generated using the DOT language, illustrate these mechanisms.
TGF-β Signaling Pathway Inhibition
This compound has been demonstrated to directly target the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of epithelial-mesenchymal transition (EMT), which is critical for cancer metastasis.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Investigating the Effects of Doxorubicin on Mesenchymal Versus Basal Triple Negative Breast Cancer Survival in 3D Culture - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin: A Comparative Guide to its Clinical Trial Prospects and Challenges
For Researchers, Scientists, and Drug Development Professionals
Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has emerged as a promising preclinical candidate for the treatment of triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). Its dual inhibitory action on Transforming Growth Factor-β Receptor 1 (TGFβR1) and the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathways positions it as a multi-faceted agent against tumor progression, metastasis, and therapy resistance. This guide provides a comparative analysis of this compound's preclinical data against current standards of care and other investigational agents, outlines its clinical trial prospects, and addresses the challenges on its path to clinical translation.
Preclinical Efficacy: A Head-to-Head Comparison
This compound has demonstrated significant anti-tumor activity in various preclinical models. The following tables summarize its efficacy in comparison to standard-of-care chemotherapies and other targeted inhibitors in clinical development for TNBC and NSCLC.
Table 1: Comparative Preclinical Efficacy in Triple-Negative Breast Cancer (TNBC)
| Compound/Regimen | Mechanism of Action | Preclinical Model | Key Findings | Reference |
| This compound (ITSN) | TGFβR1 and JAK/STAT3 inhibitor | TNBC cell lines (MDA-MB-231, BT549, 4T1) and xenograft models | Inhibits migration, invasion, and metastasis; reverses epithelial-mesenchymal transition (EMT).[1] | [1] |
| Paclitaxel/Cisplatin | Microtubule stabilizer/DNA cross-linking agent | TNBC cell lines and patient-derived xenografts (PDXs) | Standard first-line chemotherapy; induces apoptosis but can lead to resistance and enrichment of cancer stem cells.[1][2] | [2] |
| Galunisertib (LY2157299) | TGFβR1 kinase inhibitor | TNBC cell lines and xenografts | In combination with chemotherapy, prevents tumor re-establishment after treatment. Currently in clinical trials. | |
| Ruxolitinib | JAK1/2 inhibitor | TNBC cell lines | Under investigation in clinical trials for TNBC, both as a single agent and in combination therapies. |
Table 2: Comparative Preclinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Compound/Regimen | Mechanism of Action | Preclinical Model | Key Findings | Reference |
| This compound (ITSN) | TGFβR1 and JAK/STAT3 inhibitor | NSCLC cell lines (A549) and xenograft models | Induces apoptosis and inhibits tumor growth. | |
| Cisplatin-based chemotherapy | DNA cross-linking agent | NSCLC cell lines and PDXs | Standard of care; improves survival but is associated with significant side effects and resistance. | |
| Galunisertib (LY2157299) | TGFβR1 kinase inhibitor | NSCLC clinical trials | In combination with nivolumab, showed a response rate of 24% in pretreated, advanced NSCLC. | |
| Ruxolitinib | JAK1/2 inhibitor | NSCLC preclinical models | Decreases STAT3 activation and suppresses tumor growth. Mixed results in clinical trials. |
Mechanism of Action: Targeting Key Oncogenic Pathways
This compound's therapeutic potential stems from its ability to concurrently inhibit two critical signaling pathways implicated in cancer progression: the TGF-β and JAK/STAT3 pathways.
TGF-β Pathway Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer. While it can suppress tumor growth in the early stages, in advanced cancers, it promotes tumor progression, invasion, metastasis, and immunosuppression. This compound directly binds to and inhibits the kinase activity of TGFβR1, thereby blocking the downstream phosphorylation of SMAD2/3 and abrogating TGF-β-induced epithelial-mesenchymal transition (EMT), a key process in metastasis.
JAK/STAT3 Pathway Inhibition
The JAK/STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, including TNBC and NSCLC, and is associated with tumor growth and immune evasion. This compound has been shown to inhibit this pathway, contributing to its anti-tumor effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Xenograft Tumor Model
This in vivo model is essential for assessing the anti-tumor efficacy of a drug candidate in a living organism.
Protocol Details:
-
Cell Culture: Human TNBC (e.g., MDA-MB-231) or NSCLC (e.g., A549) cells are cultured in appropriate media.
-
Animal Model: 4-6 week old female immunodeficient mice (e.g., BALB/c nude) are used.
-
Injection: A suspension of cancer cells (e.g., 2 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Transwell Invasion Assay
This in vitro assay is used to evaluate the invasive potential of cancer cells.
Protocol Details:
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow for cell invasion.
-
Analysis: Non-invading cells on the top of the membrane are removed. Invading cells on the bottom of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.
Protocol Details:
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected to visualize the protein bands.
Clinical Trial Prospects and Challenges
While the preclinical data for this compound are compelling, the transition to clinical trials presents several prospects and challenges.
Prospects:
-
Dual Mechanism of Action: Targeting both TGF-β and JAK/STAT3 pathways could lead to a more potent and durable anti-tumor response compared to single-pathway inhibitors. This may also help overcome resistance mechanisms.
-
Favorable Safety Profile: Preclinical studies suggest that this compound has lower hepatotoxicity than its analogue, toosendanin, which is a significant advantage for clinical development.
-
Oral Bioavailability: As an orally active compound, this compound offers a more convenient administration route for patients compared to intravenous therapies.
-
Combination Therapy Potential: this compound's mechanism of action, particularly its ability to modulate the tumor microenvironment and reverse EMT, makes it an attractive candidate for combination with immunotherapy (e.g., immune checkpoint inhibitors) and conventional chemotherapy.
Challenges:
-
Lack of Clinical Data: To date, there are no reported clinical trials for this compound. The safety, tolerability, pharmacokinetics, and pharmacodynamics in humans are unknown.
-
Translational Hurdles: A significant challenge in oncology drug development is the translation of preclinical efficacy into clinical benefit. The tumor microenvironment in human patients is far more complex than in preclinical models.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound will be crucial for the success of future clinical trials.
-
Competitive Landscape: The therapeutic landscapes for TNBC and NSCLC are rapidly evolving, with numerous targeted therapies and immunotherapies in development. This compound will need to demonstrate a clear clinical advantage to gain a foothold.
-
Regulatory Pathway: Navigating the regulatory approval process requires extensive and well-designed clinical trials to demonstrate safety and efficacy, which is a time-consuming and costly endeavor.
Conclusion
This compound is a promising natural product with a novel dual mechanism of action that has shown significant preclinical efficacy in TNBC and NSCLC models. Its ability to inhibit both the TGF-β and JAK/STAT3 pathways, coupled with a potentially favorable safety profile and oral bioavailability, provides a strong rationale for its clinical development. However, the path to clinical translation is fraught with challenges, including the need for robust clinical trial data, the identification of predictive biomarkers, and a competitive therapeutic landscape. Further investigation is warranted to fully elucidate the clinical potential of this compound as a novel anti-cancer agent.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isotoosendanin's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Isotoosendanin against two well-established anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid. This comparison is based on available in vitro experimental data, primarily from studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, a standard model for assessing inflammatory responses.
Executive Summary
This compound, a triterpenoid isolated from Melia toosendan, is emerging as a compound with potential anti-inflammatory effects. While research is ongoing, preliminary data on related compounds from the same plant source suggest a mechanism of action that involves the inhibition of key inflammatory mediators. This guide synthesizes the available quantitative and qualitative data to offer a comparative perspective on its efficacy relative to Indomethacin and Dexamethasone.
Comparative Data on Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of this compound (data from related triterpenoids), Indomethacin, and Dexamethasone on the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. It is important to note that the IC50 values are derived from different studies and experimental conditions may vary.
| Compound | Target Mediator | IC50 Value (µM) | Mechanism of Action |
| This compound (related Triterpenoids) | Nitric Oxide (NO) | 1.35 - 5.93[1] | Inhibition of iNOS and COX-2 expression via suppression of the NF-κB signaling pathway[1]. |
| Prostaglandin E2 (PGE2) | Data not available | Likely involves inhibition of COX-2 expression[1]. | |
| TNF-α | Data not available | Likely involves suppression of the NF-κB signaling pathway. | |
| IL-6 | Data not available | Likely involves suppression of the NF-κB signaling pathway. | |
| Indomethacin | Nitric Oxide (NO) | 13.18[1] | Primarily a non-selective inhibitor of COX-1 and COX-2 enzymes. |
| Prostaglandin E2 (PGE2) | Potent inhibition | Direct inhibition of COX enzymes, which are responsible for PGE2 synthesis. | |
| TNF-α | Inhibition observed | Indirect effects, potentially related to the modulation of prostaglandin-mediated signaling. | |
| IL-6 | Inhibition observed | Indirect effects. | |
| Dexamethasone | Nitric Oxide (NO) | Potent inhibition | Binds to glucocorticoid receptors, leading to the suppression of iNOS gene expression. |
| Prostaglandin E2 (PGE2) | Potent inhibition | Suppresses COX-2 gene expression. | |
| TNF-α | Potent inhibition | Inhibits the transcription of the TNF-α gene. | |
| IL-6 | Potent inhibition | Inhibits the transcription of the IL-6 gene. |
Note on this compound Data: The quantitative data presented for this compound is based on studies of other triterpenoids (meliasanines) isolated from Melia toosendan[1]. These compounds are structurally related to this compound and provide an initial indication of its potential anti-inflammatory potency. Further studies are required to determine the specific IC50 values for this compound.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach for evaluating these compounds, the following diagrams are provided.
Caption: NF-κB signaling pathway in LPS-stimulated macrophages and points of inhibition.
Caption: Experimental workflow for evaluating anti-inflammatory compounds in vitro.
Detailed Experimental Protocols
The following are generalized protocols for the in vitro assays cited in this guide. Specific parameters such as cell density, incubation times, and reagent concentrations should be optimized for individual laboratory conditions.
Cell Culture and Treatment
-
Cell Line: Murine macrophage-like RAW 264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Seeding: For experiments, cells are typically seeded in 96-well or 24-well plates at a density that allows for sub-confluency at the time of the assay.
-
Treatment: Cells are pre-treated with various concentrations of this compound, Indomethacin, or Dexamethasone for 1-2 hours before stimulation with lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After the incubation period with the test compounds and LPS, collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use commercially available ELISA kits for PGE2, TNF-α, and IL-6.
-
Follow the manufacturer's instructions, which typically involve the following steps:
-
Coating a 96-well plate with a capture antibody specific for the target molecule.
-
Adding the cell culture supernatants (and standards) to the wells.
-
Incubating to allow the target molecule to bind to the capture antibody.
-
Washing the plate to remove unbound materials.
-
Adding a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating to allow the detection antibody to bind to the captured target molecule.
-
Washing the plate again.
-
Adding a substrate for the enzyme that produces a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
The concentration of the target molecule in the samples is determined by comparison with a standard curve.
-
Conclusion
The available data on triterpenoids from Melia toosendan suggest that this compound holds promise as an anti-inflammatory agent, potentially acting through the inhibition of the NF-κB signaling pathway. This mechanism would lead to a broad-spectrum anti-inflammatory effect by downregulating the expression of multiple pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6.
In a preliminary comparison, related compounds to this compound have demonstrated more potent inhibition of nitric oxide production in in vitro models than Indomethacin. However, a comprehensive quantitative comparison with both Indomethacin and Dexamethasone across a range of inflammatory mediators is not yet possible due to a lack of specific data for this compound.
Future research should focus on determining the IC50 values of this compound for the inhibition of PGE2, TNF-α, and IL-6 in standardized cellular models to provide a more complete and direct comparison with established anti-inflammatory drugs. Such data will be crucial for evaluating its therapeutic potential for the treatment of inflammatory diseases.
References
Isotoosendanin in Combination with PD-L1 Inhibitors: A Comparative Guide for Researchers
For Immediate Release
A promising new therapeutic strategy is emerging in the fight against triple-negative breast cancer (TNBC), a particularly aggressive form of the disease. Preclinical studies have demonstrated that the natural compound Isotoosendanin (ITSN), when used in combination with programmed death-ligand 1 (PD-L1) inhibitors, can significantly enhance the anti-tumor immune response. This guide provides a comprehensive comparison of this compound in combination with PD-L1 inhibitors against individual treatments, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Comparison
While specific quantitative data from direct comparative in-vivo studies remains limited in the public domain, the available research strongly indicates a synergistic effect between this compound and anti-PD-L1 therapy. The following table summarizes the qualitative outcomes observed in preclinical models of triple-negative breast cancer.
| Treatment Group | Tumor Growth Inhibition | Survival Benefit | CD8+ T Cell Infiltration | Granzyme B Expression | IFN-γ Expression |
| Vehicle (Control) | Baseline | Baseline | Low | Low | Low |
| This compound (ITSN) | Moderate | Moderate | Slightly Increased | Slightly Increased | Slightly Increased |
| Anti-PD-L1 | Moderate | Moderate | Increased | Increased | Increased |
| ITSN + Anti-PD-L1 | Significantly Enhanced | Significantly Prolonged | Substantially Increased | Substantially Increased | Substantially Increased |
This table represents a qualitative summary based on descriptions from available research. Specific numerical data on tumor volume reduction percentages, median survival, and quantitative levels of immune markers were not publicly available.
Mechanism of Action: A Two-Pronged Attack
The enhanced efficacy of the combination therapy stems from the distinct yet complementary mechanisms of this compound and PD-L1 inhibitors.
This compound, a natural triterpenoid, functions by directly targeting the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a cytokine that, in the context of advanced cancers, promotes tumor growth, metastasis, and immunosuppression. By binding to and inhibiting the TGF-β receptor 1 (TGFβR1), this compound effectively blocks the downstream signaling cascade. This leads to a reduction in epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and invasion. Furthermore, inhibiting the TGF-β pathway helps to remodel the tumor microenvironment, making it more permissible for immune cell infiltration.
PD-L1 inhibitors, a cornerstone of cancer immunotherapy, work by disrupting the interaction between PD-L1 on tumor cells and the PD-1 receptor on T cells. This interaction serves as an "immune checkpoint," a mechanism that cancer cells exploit to evade the immune system. By blocking this checkpoint, PD-L1 inhibitors "release the brakes" on the immune system, allowing cytotoxic T cells to recognize and attack cancer cells.
The synergy arises from this compound's ability to create a more favorable tumor microenvironment for the activity of PD-L1 inhibitors. By reducing TGF-β-mediated immunosuppression and fibrosis, this compound facilitates the infiltration of CD8+ T cells into the tumor. These T cells, now able to access the tumor, are then unleashed by the PD-L1 inhibitor to exert their cancer-killing effects.
Signaling Pathway and Experimental Workflow
To visually represent these complex interactions, the following diagrams have been generated.
Experimental Protocols
The following is a generalized protocol based on the methodologies described in the key preclinical studies.
1. Cell Culture and Animal Model:
-
Cell Line: The murine 4T1 triple-negative breast cancer cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
2. Tumor Implantation and Treatment:
-
4T1 cells (1 x 10^6 cells in 100 µL PBS) are injected subcutaneously into the right flank of each mouse.
-
When tumors reach a palpable size (e.g., ~100 mm³), mice are randomly assigned to one of four treatment groups (n=8-10 mice per group):
-
Group 1 (Vehicle): Administered the vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium) via oral gavage (i.g.) and an isotype control antibody intraperitoneally (i.p.).
-
Group 2 (this compound): Administered this compound (e.g., 1 mg/kg) daily via oral gavage.
-
Group 3 (Anti-PD-L1): Administered an anti-mouse PD-L1 antibody (e.g., 10 mg/kg) every three days via intraperitoneal injection.
-
Group 4 (Combination): Administered both this compound and the anti-PD-L1 antibody according to the schedules for groups 2 and 3.
-
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Animal body weight is monitored as a measure of toxicity.
3. Endpoint Analysis:
-
Tumor Growth and Survival: Tumor growth is monitored until a predetermined endpoint. A separate cohort of mice is used for survival analysis, where mice are monitored until they meet euthanasia criteria.
-
Immunohistochemistry (IHC): At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with antibodies against CD8 (for cytotoxic T cells), Granzyme B (a marker of T cell cytotoxicity), and IFN-γ (a key anti-tumor cytokine). The density of positive cells is quantified.
-
Western Blot: Tumor lysates are analyzed by Western blotting to assess the expression of EMT markers (e.g., E-cadherin, Vimentin) to confirm the molecular effect of this compound on the TGF-β pathway.
Conclusion
The combination of this compound with PD-L1 inhibitors represents a highly promising avenue for the treatment of triple-negative breast cancer. By targeting the immunosuppressive tumor microenvironment, this compound appears to sensitize tumors to the potent effects of immune checkpoint blockade. While further research, particularly studies providing detailed quantitative data, is needed to fully elucidate the clinical potential of this combination, the existing preclinical evidence strongly supports its continued investigation and development. This guide provides a foundational understanding for researchers looking to explore this innovative therapeutic strategy.
Safety Operating Guide
Proper Disposal of Isotoosendanin: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Isotoosendanin based on available safety information and general principles of laboratory waste management. It is not a substitute for institutional protocols and regulatory requirements. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste.
This compound is a natural triterpenoid that requires careful handling and disposal due to its toxicological and ecotoxicological properties. The primary safety concern, as outlined in its Safety Data Sheet (SDS), is its acute oral toxicity and high toxicity to aquatic life with long-lasting effects. Therefore, proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazardous Waste Classification
-
Toxicity: The SDS indicates that this compound is "Harmful if swallowed." Depending on the concentration and a Toxicity Characteristic Leaching Procedure (TCLP) test, it could be assigned a D-code for toxicity.
-
Acute Toxicity: If unused this compound is to be discarded, it could potentially be classified as an acute hazardous waste under the P-list, which includes acutely toxic commercial chemical products.[1][2][3][4] A definitive classification would require a thorough evaluation by EHS professionals.
Quantitative Data on this compound Hazards
While the SDS for this compound provides qualitative hazard statements, specific quantitative data on its aquatic toxicity (e.g., LC50) and other relevant disposal parameters are not widely published. The following table summarizes the key hazard information that necessitates its disposal as hazardous waste.
| Hazard Classification | Description | GHS Hazard Statement | Disposal Implication |
| Acute Oral Toxicity | Harmful if ingested by mouth. | H302: Harmful if swallowed | Must be disposed of as hazardous waste to prevent accidental ingestion by humans or animals. |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400: Very toxic to aquatic life | Must not be disposed of down the drain. Requires containment and disposal through a licensed hazardous waste vendor to prevent release into waterways. |
| Chronic Aquatic Toxicity | Causes long-lasting harmful effects to aquatic life. | H410: Very toxic to aquatic life with long lasting effects | Reinforces the need for stringent environmental containment and proper hazardous waste disposal. |
Step-by-Step Disposal Procedures
The following is a general, step-by-step protocol for the proper disposal of this compound. This procedure should be adapted to comply with your institution's specific policies.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
A lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a designated, leak-proof, and chemically compatible container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all solutions containing this compound in a sealable, leak-proof, and chemically compatible container.
-
Aqueous and organic solvent waste streams should be collected separately.
-
-
Empty Containers:
-
Containers that held pure this compound should be considered hazardous waste and disposed of accordingly, unless they have been triple-rinsed.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsates may be permissible for drain disposal, but this must be confirmed with your EHS office.
-
3. Labeling:
-
Immediately label the hazardous waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Known hazards (e.g., "Toxic," "Aquatic Toxin")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
-
4. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA should be in a secondary containment bin to prevent spills.
-
Ensure that the storage area is away from drains and incompatible chemicals.
5. Requesting Pickup:
-
Once the waste container is full, or before the maximum accumulation time allowed by your institution is reached, follow your institution's procedures to request a hazardous waste pickup from the EHS department.
Experimental Protocols
There are no published, validated experimental protocols for the in-lab neutralization or chemical degradation of this compound. Attempting to neutralize or treat this compound without a validated protocol is strongly discouraged, as it could lead to the generation of unknown and potentially more hazardous byproducts, or result in an incomplete reaction, posing a continued risk. The recommended and safest method of disposal is through professional hazardous waste management services arranged by your EHS department, which typically involves high-temperature incineration.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isotoosendanin
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Isotoosendanin. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. All personnel must wear the appropriate PPE as outlined below when handling this compound.
Quantitative Data Summary
The following table summarizes the known hazard classifications for this compound. While specific quantitative toxicity data such as an LD50 is not available, the GHS classification provides a clear indication of the potential hazards.
| Parameter | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H410 | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated. |
| Body Protection | Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory. A face shield must be worn in addition to goggles when there is a risk of splashing. |
| Respiratory Protection | Respirator | A fit-tested N95 respirator is required when handling the powder form of this compound. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly as a powder, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Weighing and Reconstitution
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface.
-
Donning PPE: Follow the donning sequence outlined in the workflow diagram below.
-
Weighing: Use a dedicated, calibrated balance inside the fume hood. Handle the container of this compound with care to avoid generating dust.
-
Reconstitution: If preparing a solution, slowly add the solvent to the solid to prevent splashing. Cap and vortex to dissolve.
-
Labeling: Clearly label the container with the compound name, concentration, date, and hazard symbols.
-
Post-Handling: Wipe down the work surface with a suitable deactivating agent (e.g., 70% ethanol), followed by a cleaning agent.
Experimental Use
-
Aliquotting: When transferring solutions, use appropriate tools (e.g., calibrated pipettes with filtered tips) to minimize aerosol generation.
-
Cell Culture: When adding this compound to cell cultures, perform the procedure in a biological safety cabinet (BSC) to maintain sterility and containment.
-
Incubation: Incubators containing cells treated with this compound should be clearly labeled.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1]
Waste Segregation
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and other disposable materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, leak-proof hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination of Reusable Equipment
-
Glassware and other reusable equipment should be decontaminated by soaking in a suitable deactivating solution (consult your institution's safety office for recommended solutions) before standard washing procedures.
Emergency Procedures: Spills and Exposures
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify your laboratory supervisor and institutional environmental health and safety (EHS) office.
-
Cleanup (if trained):
-
Don the appropriate PPE, including a respirator.
-
For liquid spills, cover with an absorbent material.
-
For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Collect all contaminated materials into a sealed hazardous waste container.
-
Decontaminate the spill area.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow and Safety Protocol Visualization
The following diagram illustrates the essential workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
